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5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Documentation Hub

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  • Product: 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
  • CAS: 51956-02-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Abstract: This technical guide provides a detailed exposition on the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The 2,3-di...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exposition on the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is found in various biologically active compounds, including inhibitors of tumor necrosis factor-α converting enzyme (TACE) and antidiabetics.[1][2] This document delineates a robust and efficient synthetic strategy, beginning from the commercially available 2,3-dihydrobenzo[b]thiophene. We will explore the underlying chemical principles, provide step-by-step experimental protocols for key transformations, and compare different methodological approaches for the critical nitro group reduction step. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering field-proven insights into the practical execution of this multi-step synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, is best approached by identifying a key precursor that allows for the late-stage introduction of the sensitive amino group. A retrosynthetic analysis reveals that the amino group can be reliably installed via the reduction of a nitro group, a cornerstone transformation in aromatic chemistry. This points to 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide as the pivotal intermediate.

The synthesis of this nitro-intermediate can be achieved from 2,3-dihydrobenzo[b]thiophene 1,1-dioxide through electrophilic aromatic substitution. The sulfone precursor is, in turn, accessible via the oxidation of 2,3-dihydrobenzo[b]thiophene. This establishes a logical and linear forward synthetic pathway.

retrosynthesis Target 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Intermediate1 5-Nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Target->Intermediate1 Nitro Group Reduction Intermediate2 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide Intermediate1->Intermediate2 Electrophilic Nitration StartingMaterial 2,3-Dihydrobenzo[b]thiophene Intermediate2->StartingMaterial Sulfur Oxidation

Caption: Retrosynthetic pathway for the target compound.

The forward synthesis, therefore, comprises three primary stages:

  • Oxidation: Conversion of the sulfide in 2,3-dihydrobenzo[b]thiophene to a sulfone.

  • Nitration: Introduction of a nitro group onto the benzene ring via electrophilic aromatic substitution.

  • Reduction: Conversion of the nitro group to the target primary amine.

Synthesis of Key Intermediate: 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

This section details the preparation of the crucial nitro-substituted intermediate.

Step 2.1: Oxidation of 2,3-dihydrobenzo[b]thiophene to its 1,1-Dioxide

The initial step involves the oxidation of the sulfur atom in the thiophene ring to a sulfone (1,1-dioxide). This transformation is critical as it significantly alters the electronic properties of the molecule, converting the electron-donating sulfide into a strongly electron-withdrawing sulfone.[2] This electronic shift is essential for directing the subsequent nitration step. While various oxidizing agents can be employed, hydrogen peroxide in acetic acid is a common, effective, and cost-efficient choice.

Experimental Protocol: Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzo[b]thiophene (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add hydrogen peroxide (30% aqueous solution, ~2.5-3.0 equivalents) dropwise. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below 50°C.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water. The product, 2,3-dihydrobenzo[b]thiophene 1,1-dioxide, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture to yield the pure sulfone.

Step 2.2: Electrophilic Nitration

The powerful electron-withdrawing nature of the sulfone group deactivates the fused benzene ring towards electrophilic attack.[2] Consequently, forcing conditions are required for nitration. A mixture of fuming nitric acid and concentrated sulfuric acid is the standard nitrating agent for such deactivated systems. The sulfone group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 5- and 7-positions. The 5-nitro isomer is typically the major product.

Experimental Protocol: Nitration

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool it to 0-5°C in an ice-salt bath.

  • Substrate Addition: Slowly add solid 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1 equivalent) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the sulfone over 30-60 minutes, maintaining the internal temperature at 0-5°C. After the addition, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. A pale yellow solid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash extensively with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product is a mixture of isomers. The desired 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Reduction of the Nitro Group: Formation of the Target Amine

The final step is the reduction of the aromatic nitro group to a primary amine. This is a well-established transformation with several reliable methods available. We will detail two of the most common and effective approaches: catalytic hydrogenation and metal-mediated reduction.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro reductions due to its clean reaction profile, high yields, and the ease of product isolation.[3] Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation.[4][5] The reaction can be performed using hydrogen gas or through transfer hydrogenation with a hydrogen donor like hydrazine hydrate or ammonium formate.[4][6]

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Prep1 Dissolve Nitro Compound in Solvent (e.g., EtOH/MeOH) Prep2 Add Pd/C Catalyst (5-10 mol%) Prep1->Prep2 React1 Purge vessel with N₂ then H₂ gas Prep2->React1 React2 Pressurize with H₂ (1-4 atm) or add H₂ source (e.g., NH₄HCO₂) React1->React2 React3 Stir vigorously at RT (Monitor by TLC) React2->React3 Workup1 Filter reaction mixture through Celite® React3->Workup1 Workup2 Wash Celite® pad with solvent Workup1->Workup2 Workup3 Concentrate filtrate under reduced pressure Workup2->Workup3 Workup4 Purify by recrystallization or chromatography Workup3->Workup4

Caption: Workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation (H₂ gas)

  • Reaction Setup: To a hydrogenation flask, add 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1 equivalent) and a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and begin vigorous stirring.

  • Monitoring: The reaction is typically complete within 2-8 hours, which can be monitored by the cessation of hydrogen uptake or by TLC analysis.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, which can be further purified if necessary.

Method B: Metal-Mediated Reduction with Tin(II) Chloride

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic, robust, and often highly selective method for converting nitroarenes to anilines.[3][7] It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The mechanism involves a series of single electron transfers from Sn(II), which is oxidized to Sn(IV), with protons supplied by the acidic medium.[8][9]

Experimental Protocol: SnCl₂ Reduction

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C). The reaction is typically complete in 1-3 hours and can be monitored by TLC.

  • Workup (Quench & Basification): Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts as tin hydroxides.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Methodology Comparison
FeatureMethod A: Catalytic Hydrogenation (Pd/C)Method B: Metal-Mediated Reduction (SnCl₂)
Conditions Mild (RT, 1-4 atm H₂)Harsher (Reflux)
Reagents H₂ gas (flammable), Pd/C catalystSnCl₂·2H₂O, HCl or EtOH
Workup Simple filtration to remove catalystRequires basification and extraction; tin salt removal can be difficult
Selectivity Can reduce other functional groups (e.g., alkenes, alkynes, some halides)Generally chemoselective for the nitro group
Waste Minimal, catalyst can be recycledStoichiometric tin waste is generated
Advantages High yield, clean product, easy workupGood functional group tolerance, inexpensive reagents
Disadvantages Catalyst is expensive and pyrophoric; potential for over-reductionDifficult workup, generation of heavy metal waste

Characterization Data

The final product, 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance Off-white to light brown solid
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
¹H NMR (DMSO-d₆) δ (ppm) ~7.2 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~5.4 (s, 2H, -NH₂), ~3.5 (t, 2H, -CH₂-), ~3.2 (t, 2H, -CH₂-)
¹³C NMR (DMSO-d₆) δ (ppm) ~148, ~130, ~125, ~115, ~112, ~108, ~55, ~28
IR (KBr, cm⁻¹) ~3450, 3350 (N-H stretch), ~1620 (N-H bend), ~1300, 1120 (S=O stretch)
Mass Spec (ESI+) m/z 184.04 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety Considerations

  • Nitration: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The nitration reaction is highly exothermic and must be kept cold to prevent runaway reactions.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Palladium on carbon (Pd/C) is pyrophoric, especially when dry or spent, and should be handled with care under an inert atmosphere. The filtration of the catalyst should be done while it is still wet with solvent to minimize the risk of fire.

  • General Precautions: Handle all organic solvents in a well-ventilated area. Consult the Safety Data Sheet (SDS) for all chemicals used in this synthesis.

Conclusion

The synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a robust multi-step process that relies on fundamental organic transformations. The presented pathway, involving oxidation, nitration, and subsequent reduction, is a reliable and scalable route to this valuable synthetic building block. The choice between catalytic hydrogenation and metal-mediated reduction for the final step allows for flexibility based on available equipment and the specific requirements of substrate functional group compatibility. With careful execution and adherence to safety protocols, this guide provides a solid framework for the successful laboratory preparation of this important heterocyclic compound.

References

  • Vertex AI Search. (2026). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (n.d.).
  • Feng, G., et al. (n.d.).
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
  • Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides.
  • Zhang, Y., et al. (n.d.).
  • Benchchem. (n.d.). 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide|CAS 14315-13-0.

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract: The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the foundation for compo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the foundation for compounds investigated as antidiabetics and inhibitors of enzymes like tumor necrosis factor-α converting enzyme (TACE).[1][2] The introduction of an amino functionality at the 5-position creates a novel derivative, 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, with potential for further functionalization in drug discovery programs. As this compound is not extensively characterized in publicly available literature, this guide serves as a predictive framework for its structural elucidation. We will provide a detailed, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to equip researchers with the necessary reference data to confirm the synthesis and purity of this specific molecule, explaining the causal relationships between its structure and its spectroscopic signatures.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (C₈H₉NO₂S) is composed of a bicyclic system where a benzene ring is fused to a five-membered dihydrothiophene ring. The key functional groups that will dictate the spectroscopic output are:

  • Aromatic Ring: A substituted benzene ring which will give characteristic signals in both NMR and IR.

  • Dihydrothiophene Ring: Two saturated (sp³) carbon atoms (C2 and C3) whose protons will appear in the aliphatic region of the ¹H NMR spectrum.

  • Sulfone Group (-SO₂-): A strongly electron-withdrawing group that will significantly deshield adjacent protons and carbons, and produce intense, characteristic stretching bands in the IR spectrum.

  • Amino Group (-NH₂): An electron-donating group that will influence the chemical shifts of the aromatic protons and carbons. It will also provide distinct signals in ¹H NMR and IR spectra.

Below is the chemical structure with IUPAC numbering, which will be used for all spectroscopic assignments.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, a deuterated solvent such as DMSO-d₆ is recommended, as it will solubilize the polar molecule and allow for the observation of the exchangeable N-H protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aliphatic, aromatic, and amino protons. The electron-withdrawing sulfone group and electron-donating amino group will exert significant influence on the chemical shifts.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H2~3.6 - 3.8Triplet (t)2HAliphatic protons on a carbon adjacent to the strongly deshielding sulfone group. Expected to be a triplet due to coupling with H3.
H3~3.3 - 3.5Triplet (t)2HAliphatic protons on a carbon adjacent to the benzene ring and coupled to H2.
NH₂~5.0 - 5.5Broad Singlet (br s)2HThe chemical shift for amino protons can vary. This is a typical range for aromatic amines in DMSO-d₆. The signal will be broad and will disappear upon a D₂O shake.
H4~6.7 - 6.8Doublet (d)1HAromatic proton ortho to the electron-donating amino group, showing significant shielding. Coupled to H6 (meta coupling, small J).
H6~6.6 - 6.7Doublet of Doublets (dd)1HAromatic proton ortho to the amino group and meta to the sulfone-fused ring system. Shielded by the NH₂ group.
H7~7.5 - 7.6Doublet (d)1HAromatic proton ortho to the sulfone-fused ring system, resulting in significant deshielding.
Predicted ¹³C NMR Spectrum

The carbon NMR will confirm the number of unique carbon environments and provide further evidence for the functional groups present.

Carbon(s)Predicted δ (ppm)Rationale
C2~55 - 60Aliphatic carbon directly attached to the highly deshielding sulfone group.
C3~28 - 33Aliphatic carbon adjacent to the aromatic ring. Less deshielded than C2.
C4~110 - 115Aromatic CH carbon ortho to the strongly shielding amino group.
C6~112 - 117Aromatic CH carbon ortho to the amino group.
C7~125 - 130Aromatic CH carbon deshielded by the adjacent sulfone group.
C3a~135 - 140Quaternary aromatic carbon at the ring junction, deshielded by the sulfone.
C5~145 - 150Aromatic carbon directly attached to the nitrogen of the amino group.
C7a~130 - 135Quaternary aromatic carbon at the ring junction.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required.

  • Confirmatory Experiments: To definitively assign protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A D₂O exchange experiment should be performed to confirm the NH₂ signal.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum will be dominated by strong absorptions from the N-H and S=O bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch3450 - 3300 (two bands)MediumCharacteristic symmetric and asymmetric stretching of a primary amine (-NH₂).[3]
C-H Stretch (Aromatic)3100 - 3000Medium-WeakStretching vibrations of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850Medium-WeakStretching vibrations of C-H bonds on the C2 and C3 carbons.
S=O Stretch (Sulfone)1350 - 1300 and 1180 - 1140Strong (two bands)Intense and sharp bands corresponding to the asymmetric and symmetric stretching of the sulfone group. These are highly diagnostic.
C=C Stretch (Aromatic)1620 - 1580MediumSkeletal vibrations of the benzene ring.
N-H Bend1650 - 1580MediumBending (scissoring) vibration of the primary amine. May overlap with C=C stretches.
C-N Stretch1340 - 1250MediumStretching vibration of the aromatic amine C-N bond.
C-S-O Bending900 - 700MediumVibrations associated with the sulfone group and its connection to the ring.
Experimental Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which acts as a fingerprint for the structure.

Molecular Formula: C₈H₉NO₂S Monoisotopic Mass: 199.0354 g/mol

Predicted Fragmentation Pattern

Under Electron Ionization (EI), the molecular ion (M⁺˙) is expected to be observed at m/z = 199. The fragmentation will likely proceed through several key pathways characteristic of sulfones and aromatic amines.[4][5][6]

  • Loss of Sulfur Dioxide (SO₂): This is a very common and often dominant fragmentation pathway for sulfones, leading to a significant peak at m/z 135 (M - 64).

  • Retro-Diels-Alder (RDA)-type Cleavage: The dihydrothiophene ring might undergo cleavage. Loss of ethylene (C₂H₄) from the M-SO₂ fragment could lead to a peak at m/z 107 .

  • Benzylic Cleavage: Cleavage of the C3-C3a bond could occur.

G M [C₈H₉NO₂S]⁺˙ m/z = 199 (Molecular Ion) M_minus_SO2 [C₈H₉N]⁺˙ m/z = 135 M->M_minus_SO2 - SO₂ (64) M_minus_SO2_minus_HCN [C₇H₈]⁺˙ m/z = 92 M_minus_SO2->M_minus_SO2_minus_HCN - HCN (27) M_minus_SO2_minus_C2H4 [C₆H₅N]⁺˙ m/z = 93 M_minus_SO2->M_minus_SO2_minus_C2H4 - C₂H₄ (28)

Caption: Predicted major fragmentation pathway for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition, perform HRMS analysis to obtain an exact mass measurement of the molecular ion, which should match the calculated value of 199.0354 within a few ppm.

Integrated Spectroscopic Workflow for Structural Confirmation

A self-validating experimental approach relies on the logical integration of multiple techniques. Each technique provides a piece of the puzzle, and together they build a conclusive structural proof.

G Figure 4. Integrated workflow for structural elucidation. Start Synthesized Compound MS Mass Spectrometry (MS) - Obtain Molecular Weight (199.0354) - Confirm Formula (C₈H₉NO₂S) Start->MS IR Infrared Spectroscopy (IR) - Identify Functional Groups (NH₂, SO₂, Aromatic) MS->IR Molecular Formula Known NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Map C-H Framework - Confirm Connectivity IR->NMR Functional Groups Confirmed Conclusion Structure Confirmed NMR->Conclusion Full Structure Assembled

Caption: Logical workflow for confirming the structure of the target compound.

Conclusion

While direct experimental spectra for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide are not readily found in the surveyed literature, its spectroscopic characteristics can be confidently predicted based on established principles and data from analogous structures. The key signatures to look for are the characteristic sulfone stretches in the IR, the molecular ion at m/z 199 and its subsequent loss of SO₂ in the mass spectrum, and the distinct sets of aliphatic and aromatic signals in the NMR spectra. This guide provides a robust, predictive toolkit for any researcher engaged in the synthesis and characterization of this novel and potentially valuable molecule.

References

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health.
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  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. (n.d.). National Institutes of Health.
  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. (n.d.). Royal Society of Chemistry.
  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (n.d.). PubMed Central.
  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. (n.d.). PubMed Central.
  • Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen. (n.d.). The Royal Society of Chemistry.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PubMed Central.
  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (1995). PubMed.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE.
  • 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide | CAS 14315-13-0. (n.d.). Benchchem.
  • Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. (2009). PubMed.
  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - FTIR Spectrum. (n.d.). Bio-Rad Laboratories, Inc..

Sources

Foundational

"solubility and stability of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide"

An In-depth Technical Guide to the Solubility and Stability of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide For Researchers, Scientists, and Drug Development Professionals Abstract 5-amino-2,3-dihydrobenzo[b]thiophen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of structures known for their diverse biological activities. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This guide provides a comprehensive technical overview of these critical attributes. In the absence of extensive public data for this specific molecule, this document synthesizes information from closely related analogues and establishes fundamental principles to guide experimental work. It details robust methodologies for determining aqueous and organic solubility, outlines protocols for comprehensive stability assessment under forced degradation conditions, and postulates potential degradation pathways. This guide is intended to serve as a foundational resource for researchers, enabling them to design effective formulation strategies, establish appropriate storage conditions, and develop validated analytical methods.

Introduction and Molecular Overview

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a key structural motif in various biologically active molecules.[1] The sulfone group (SO₂) acts as a potent electron-withdrawing group, significantly influencing the electronic properties of the bicyclic system and serving as a bioisostere for other functional groups. The addition of an amino group at the 5-position introduces a basic center and a site for potential hydrogen bonding, which is expected to critically modulate the compound's solubility, stability, and pharmacological interactions.

Understanding the interplay between the electron-withdrawing sulfone and the electron-donating amino group is crucial for predicting the molecule's behavior in various environments. This guide will systematically explore the practical aspects of characterizing this behavior.

Physicochemical Properties

While specific experimental data for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is not widely available, we can infer key properties based on its structural analogues and functional group chemistry.

PropertyPredicted/Inferred ValueRationale & Key Considerations
Molecular Formula C₈H₉NO₂SCalculated from the chemical structure.
Molecular Weight 183.23 g/mol Calculated from the atomic weights of the constituent elements.
Physical Form Crystalline SolidThe related compound 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has a melting point of 186°C, suggesting a stable crystal lattice.
pKa (Amino Group) ~3-5The amino group attached to the aromatic ring is expected to be a weak base. Its basicity is reduced by the electron-withdrawing effect of the sulfone group. This is a critical parameter to determine experimentally as it governs pH-dependent solubility.
LogP 1.0 - 2.5 (Estimated)The molecule possesses both hydrophobic (benzothiophene core) and hydrophilic (amino, sulfone) groups. The overall LogP will depend on the balance of these, influencing its solubility in organic vs. aqueous media.

Solubility Assessment

A precise understanding of solubility is fundamental for formulation development, from early discovery to late-stage manufacturing. The presence of a basic amino group suggests that the aqueous solubility of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide will be highly dependent on pH.

Predicted Solubility Profile
  • Aqueous Solubility: Expected to be low in neutral water due to the aromatic core. Solubility should increase significantly at acidic pH values (pH < pKa) where the amino group is protonated, forming a more soluble salt.

  • Organic Solubility: Benzothiophene and its derivatives are generally soluble in a range of organic solvents.[2] Good solubility is anticipated in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol and methanol. Chlorinated solvents may also be effective.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Objective: To determine the equilibrium solubility of the compound in various solvents at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., pH 2.0 buffer, pH 7.4 buffer, water, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF) or centrifuge the vial at high speed and sample the clear supernatant.

  • Quantification: Dilute the saturated solution with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temp (24-72h) prep1->equil1 sep1 Settle excess solid equil1->sep1 sep2 Filter or Centrifuge sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a critical component of drug development. Forced degradation (or stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[4][5]

Postulated Chemical Liabilities

The structure of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide suggests several potential sites for degradation:

  • Oxidation: The primary amino group on the aromatic ring is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or colored polymeric impurities. The sulfur atom in the sulfone is already in its highest oxidation state and is therefore stable against further oxidation.

  • Hydrolysis: The sulfone and dihydrothiophene rings are generally stable to hydrolysis. However, extreme pH and temperature conditions should be investigated.

  • Photostability: Aromatic amines are often sensitive to light and can undergo photo-oxidative degradation. The presence of the benzothiophene core may also contribute to photosensitivity.

Protocol for Forced Degradation Studies

Objective: To intentionally degrade the compound under controlled stress conditions to produce potential degradation products. A target degradation of 5-20% is generally considered optimal.

Stress Conditions:

  • Acid Hydrolysis:

    • Treat a solution of the compound (e.g., in water/acetonitrile) with 0.1 N to 1 N HCl.

    • Heat at elevated temperatures (e.g., 60-80°C) for a defined period.

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Treat a solution of the compound with 0.1 N to 1 N NaOH.

    • Heat at elevated temperatures (e.g., 60-80°C).

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-10% H₂O₂).

    • Keep at room temperature or slightly elevated temperature.

    • Monitor the reaction closely as oxidation can be rapid.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a calibrated oven (e.g., 80-105°C).

    • Also, heat a solution of the compound to assess degradation in the solution state.

  • Photolytic Degradation:

    • Expose a solution of the compound to a controlled light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

    • Run a parallel control sample protected from light.

G cluster_stress Stress Conditions cluster_analysis Analysis Compound 5-Amino-2,3-dihydro- benzo[b]thiophene 1,1-dioxide Acid Acid (HCl) + Heat Compound->Acid Base Base (NaOH) + Heat Compound->Base Oxidation Oxidation (H₂O₂) Compound->Oxidation Thermal Dry Heat / Solution Heat Compound->Thermal Photo Light (ICH Q1B) Compound->Photo Analysis Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products and any process-related impurities.[6][7]

Recommended Starting Point: Reversed-Phase HPLC (RP-HPLC)

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for separating compounds of this polarity.[4]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (acetonitrile or methanol) is recommended. The use of a slightly acidic mobile phase can ensure the amino group is protonated, leading to better peak shape.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for monitoring at multiple wavelengths (a starting point could be ~254 nm) and can perform peak purity analysis to ensure that the main compound peak is not co-eluting with any degradants.[5]

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is invaluable for identifying the molecular weights of degradation products, which is essential for elucidating degradation pathways.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under stress conditions.

G A 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide C₈H₉NO₂S B N-Oxidized Species e.g., Nitroso, Nitro A->B Oxidation (H₂O₂) D Ring-Opened Products (Hypothetical) A->D Extreme pH/Heat (Less Likely) E Photodegradation Products A->E Photolysis (UV/Vis Light) C Colored Polymers B->C Further Oxidation/ Polymerization

Caption: Postulated Degradation Pathways.

The most likely route of degradation is the oxidation of the 5-amino group. This can proceed through a hydroxylamine intermediate to a nitroso compound and potentially to a nitro derivative. These intermediates can also participate in polymerization reactions, often leading to the formation of colored impurities, a common issue with aromatic amines.

Recommendations for Formulation and Storage

  • Formulation: For liquid formulations, a buffered system at a pH below the pKa of the amino group (e.g., pH 3-4) should be investigated to enhance solubility and potentially improve stability by protonating the amine, making it less susceptible to oxidation. The inclusion of an antioxidant (e.g., sodium metabisulfite) may be warranted if oxidative degradation is confirmed.

  • Storage: The solid material should be stored protected from light in well-sealed containers to prevent photo- and oxidative degradation. For solutions, protection from light is critical. Storage at controlled room or refrigerated temperatures is recommended until formal stability studies are completed.

Conclusion

While specific published data on the solubility and stability of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is limited, a robust framework for its characterization can be built upon established chemical principles and methodologies. The key molecular features—an oxidizable aromatic amine and a pH-ionizable center—are the primary determinants of its behavior. The protocols and insights provided in this guide offer a comprehensive starting point for researchers to systematically evaluate this promising molecule, generate critical data for its development, and ultimately unlock its therapeutic potential.

References

  • Hassan, Y. Aboul, et al. "Stability-indicating sulfa drug analysis using high-performance liquid chromatography." Journal of Pharmaceutical Sciences, vol. 68, no. 7, 1979, pp. 922-4, [Link].

  • Ghanem, Mashhour M., et al. "VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 6, no. 10, 2014, pp. 189-95.
  • Al-Ghananeem, A. M., et al. "Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation." Journal of Analytical Methods in Chemistry, vol. 2017, 2017, p. 7325247, [Link].

  • ResearchGate. "(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation." ResearchGate, 2017, [Link].

  • Solubility of Things. "Benzothiophene." Solubility of Things, [Link]. Accessed 18 January 2026.

  • Liquid Crystal & OLED Materials. "5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide." Litimations, [Link]. Accessed 18 January 2026.

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Exploratory

"biological activity of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives"

An In-depth Technical Guide to the Biological Activity of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives Authored by a Senior Application Scientist Introduction: The Versatile Scaffold of 5-Amino-2,3-dihydr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives

Authored by a Senior Application Scientist

Introduction: The Versatile Scaffold of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural rigidity, combined with the electron-withdrawing sulfone group and the nucleophilic amino group, provides a unique platform for the synthesis of diverse derivatives with a wide array of pharmacological activities.[1][2] This guide delves into the multifaceted biological properties of these compounds, offering insights into their mechanisms of action, experimental validation, and therapeutic potential for researchers, scientists, and drug development professionals. The structural versatility of this scaffold has enabled the development of compounds targeting various biological pathways implicated in cancer, inflammation, and microbial infections.[1][2]

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of the benzo[b]thiophene 1,1-dioxide scaffold have emerged as potent anticancer agents, acting through several distinct mechanisms to inhibit tumor growth, proliferation, and metastasis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, playing a critical role in cell proliferation, survival, and migration.[3] The benzo[b]thiophene 1,1-dioxide scaffold has been successfully utilized to develop novel STAT3 inhibitors.

Mechanism of Action: These derivatives are designed to occupy the SH2 domain of the STAT3 protein. This binding prevents the phosphorylation of STAT3, a crucial step for its activation and dimerization.[3] By blocking STAT3 phosphorylation, these compounds effectively inhibit its downstream transcriptional activity.[3] Molecular modeling studies have confirmed that these derivatives can fit well within the SH2 domain pocket, adopting a favorable conformation for binding.[3] The inhibition of the STAT3 pathway by these compounds leads to several downstream cellular effects:

  • Induction of Apoptosis: By blocking the anti-apoptotic signals mediated by STAT3, these derivatives can trigger programmed cell death in cancer cells.[3]

  • Cell Cycle Arrest: The compounds have been shown to block the cell cycle, preventing cancer cells from progressing through the phases of division.[3]

  • Mitochondrial Dysfunction: A notable effect is the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

  • Antimitotic Effects: Certain 6-aminobenzo[b]thiophene 1,1-dioxide derivatives have demonstrated potent antimitotic activity, independent of their STAT3 inhibitory function. These compounds disrupt the formation of the mitotic spindle, arresting cells in the prophase of mitosis, which can lead to either apoptosis or cellular senescence.[4]

STAT3 signaling pathway and point of inhibition.
Targeting the RhoA/ROCK Pathway

The Rho family of GTPases, particularly RhoA, are key regulators of cellular processes that contribute to tumor growth and metastasis. The RhoA/ROCK pathway is therefore a viable target for anticancer therapies. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to effectively inhibit this pathway.[5]

Mechanism of Action: These compounds have been shown to significantly inhibit the proliferation, migration, and invasion of cancer cells, such as the MDA-MB-231 breast cancer cell line.[5] Their mechanism involves the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, which are key events downstream of RhoA/ROCK activation.[5] This indicates that these derivatives interfere with the cytoskeletal dynamics regulated by this pathway, thereby impeding cell motility and invasion.[5]

Multi-Kinase Inhibition

Given the complexity and redundancy of signaling pathways in cancer, a multi-target approach can be more effective than single-target therapies.[6] Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-kinase inhibitors, demonstrating significant growth inhibitory activity across various cancer cell lines.[6]

Targeted Kinases and Cellular Effects: One particularly effective compound, a 5-hydroxybenzothiophene hydrazide derivative, has shown low IC50 values against a panel of key kinases including:

  • c-Met

  • Pim-1[7]

  • Dyrk1A/B

  • Clk1/4

  • Haspin

  • DRAK1[6]

Inhibition of these kinases leads to significant anticancer effects, especially against glioblastoma cells. The observed cellular outcomes include G2/M cell cycle arrest, induction of apoptosis, and inhibition of cell migration through the modulation of apoptotic markers.[6]

Anticancer Activity Data Summary
Compound ClassTarget(s)Cancer Cell Line(s)Observed Activity (IC50)Reference
Benzo[b]thiophene 1,1-dioxideSTAT3VariousInduces apoptosis, cell cycle arrest[3]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideRhoA/ROCKMDA-MB-231Inhibits proliferation, migration, invasion[5]
5,6,7,8-Tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidinesMicrotubulesNCI-60 panelAntiproliferative effects (< 40 nM)[9]
5-Hydroxybenzothiophene hydrazideMulti-kinase (Dyrk1A/B, Clk1/4, etc.)U87MG GlioblastomaG2/M arrest, apoptosis, migration inhibition[6]
Tetrahydrobenzo[b]thiophene-3-carbohydrazidePim-1, c-MetA549, H460, HT-29, etc.Potent kinase inhibition and cytotoxicity[7]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promise in this area, with activity against drug-resistant Gram-negative bacteria.[8]

Mechanism of Action: The antimicrobial activity of these compounds is linked to their ability to disrupt the bacterial cell membrane. Treatment with these thiophene derivatives leads to increased membrane permeabilization.[8] Furthermore, molecular docking studies suggest a strong binding affinity to outer membrane proteins (OMPs) such as CarO1 and Omp33 in Acinetobacter baumannii and OmpW and OmpC in Escherichia coli.[8] The interaction with these OMPs is believed to be a crucial factor in their antibacterial effect. The presence of a thiophene ring, an amide group, and a piperidinyl group appears to be important for this activity.[8]

Antimicrobial Activity Data Summary
Compound ClassOrganismActivityReference
Thiophene derivativesColistin-Resistant A. baumanniiMIC50: 16-32 mg/L, bactericidal[8]
Thiophene derivativesColistin-Resistant E. coliMIC50: 8-32 mg/L, bactericidal[8]
Thieno[2,3-b]thiophene derivative (5d)Geotricum candidumMore potent than Amphotericin B[10][11]
Thieno[2,3-b]thiophene derivative (5d)Staphylococcus aureusEquipotent to Penicillin G[10]
Thieno[2,3-b]thiophene derivative (5d)Pseudomonas aeruginosaMore potent than Streptomycin[10][11]

Anti-inflammatory Activity via NRF2 Activation

Chronic inflammation is a key driver of many diseases. The transcription factor NRF2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response and plays a critical role in suppressing inflammation. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as novel, non-electrophilic activators of the NRF2 pathway.[12]

Mechanism of Action: These compounds function by disrupting the interaction between NRF2 and its negative regulator, Keap1 (Kelch-like ECH-associated protein 1).[12] By interfering with the Keap1 Kelch domain, they prevent the ubiquitination and subsequent degradation of NRF2. This leads to the stabilization and nuclear translocation of NRF2, where it activates the expression of antioxidant and cytoprotective genes (e.g., NQO1, HO-1).[12] This NRF2 activation, in turn, negatively regulates the NF-κB signaling pathway, preventing the expression of pro-inflammatory cytokines like IL-6 and IL-1β in response to stimuli such as lipopolysaccharide (LPS).[12]

cluster_workflow NRF2 Activation Experimental Workflow Start Synthesize Tetrahydrobenzo[b]thiophene Derivatives CellCulture Culture Hepa-1c1c7 and RAW 264.7 cells Start->CellCulture CompoundTreatment Treat cells with compounds CellCulture->CompoundTreatment NQO1_Assay NQO1 Enzymatic Activity Assay CompoundTreatment->NQO1_Assay mRNA_Expression mRNA Expression Analysis (NQO1, HO-1) via qPCR CompoundTreatment->mRNA_Expression KEAP1_NRF2_Assay KEAP1-NRF2 Interaction Inhibition Assay CompoundTreatment->KEAP1_NRF2_Assay LPS_Stimulation LPS Stimulation of RAW 264.7 cells CompoundTreatment->LPS_Stimulation Data_Analysis Analyze Data and Determine Activity NQO1_Assay->Data_Analysis mRNA_Expression->Data_Analysis KEAP1_NRF2_Assay->Data_Analysis Cytokine_Analysis Measure Pro-inflammatory Cytokines (IL-6, IL-1β) LPS_Stimulation->Cytokine_Analysis Cytokine_Analysis->Data_Analysis

Workflow for assessing NRF2 activation.

Synthesis and Experimental Protocols

The synthesis of these derivatives often begins with the versatile Gewald reaction, which allows for the construction of the substituted 2-aminothiophene ring system.

Reactants Cyclohexanone + Ethyl Cyanoacetate + Elemental Sulfur Gewald Gewald Reaction (Base catalyst, e.g., Morpholine) Reactants->Gewald Intermediate Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate Gewald->Intermediate Cyclization Cyclization (e.g., with formamide) Intermediate->Cyclization Thienopyrimidine Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Core Cyclization->Thienopyrimidine Chlorination Chlorination (e.g., POCl3) Thienopyrimidine->Chlorination Chlorinated_Intermediate 4-Chloro-thienopyrimidine Chlorination->Chlorinated_Intermediate SNAr SNAr Reaction (with various amines) Chlorinated_Intermediate->SNAr Final_Products Diverse Biologically Active Derivatives SNAr->Final_Products

Generalized synthesis of thienopyrimidine derivatives.
Protocol 1: STAT3-Dependent Dual-Luciferase Reporter Gene Assay

This protocol is used to quantify the inhibitory effect of a compound on STAT3 transcriptional activity.[3]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 24-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with a STAT3 activator (e.g., IL-6) for 6 hours.

  • Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated, untreated control.

Protocol 2: Antiproliferative Assay (Resazurin Assay)

This assay measures cell viability to determine the growth-inhibitory effect of a compound.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 24-72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold and its related structures represent a highly privileged class of compounds in drug discovery. Their derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents by modulating a diverse range of biological targets, including STAT3, the RhoA/ROCK pathway, multiple kinases, bacterial membrane proteins, and the NRF2 antioxidant pathway. The synthetic tractability of the core structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular interactions with their targets, exploring synergistic combinations with existing therapies, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this versatile scaffold holds great promise for the development of novel therapeutics to address unmet medical needs in oncology and infectious diseases.

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Sources

Foundational

A Technical Guide to Identifying Potential Therapeutic Targets for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide and its Analogs

Executive Summary: The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antim...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on the specific compound, 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a synthetic intermediate and a core structure for developing novel therapeutic agents.[3] While direct biological data on this exact molecule is sparse, analysis of its structural features—namely the benzothiophene sulfone core and the aromatic amine—allows for a hypothesis-driven approach to identifying its most probable and potent therapeutic targets. This document outlines the rationale for investigating this scaffold, identifies primary potential target classes such as protein kinases and carbonic anhydrases, and provides detailed, self-validating experimental workflows for confirming target engagement and functional activity.

Introduction: The Benzothiophene 1,1-Dioxide Scaffold in Medicinal Chemistry

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide motif is a cornerstone for the synthesis of various biologically active compounds.[4][5] Its derivatives have been investigated as inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, and hypoxia-inducible factor-2α (HIF-2α) inhibitors.[3][4] The inherent chemical properties of this scaffold, including its rigid bicyclic structure and the hydrogen-bond accepting sulfone group, make it an attractive starting point for fragment-based and structure-based drug design.

1.1 Chemical Properties and Rationale for Investigation

5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide combines several key features:

  • Benzothiophene Sulfone Core: The oxidation of the thiophene sulfur to a sulfone (SO₂) significantly alters the electronic properties of the ring system, enhancing its thermal stability and modulating its potential for intermolecular interactions.[6] The sulfone group acts as a strong hydrogen bond acceptor.

  • Aromatic Amine (Aniline Moiety): The 5-amino group serves as a versatile synthetic handle for creating libraries of analogs, allowing for the exploration of structure-activity relationships (SAR). It can also act as a hydrogen bond donor, crucial for anchoring the molecule in a protein's binding pocket.

  • Structural Similarity to Known Bioactive Agents: This scaffold is structurally related to a multitude of compounds with known pharmacological activities, providing a logical starting point for target identification through analog-based searching.[1]

The combination of these features suggests that this molecule is well-suited for interaction with enzymatic active sites, particularly those that accommodate planar aromatic systems and have defined hydrogen bonding networks.

Hypothesis-Driven Target Identification: Primary Potential Target Classes

Based on the structural characteristics of the core scaffold, two enzyme families emerge as high-probability targets: protein kinases and carbonic anhydrases. A third class, Poly (ADP-ribose) polymerases (PARPs), also warrants consideration.

Target Class A: Protein Kinases

Protein kinases are critical regulators of cellular signaling and are among the most validated targets in oncology and immunology. The benzothiophene scaffold has been successfully utilized to develop potent kinase inhibitors.

Mechanistic Rationale: Many kinase inhibitors bind to the ATP pocket, forming key hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. The 5-amino-benzothiophene portion of the molecule can mimic the adenine of ATP, with the amino group donating a hydrogen bond to the hinge backbone.

Supporting Evidence:

  • Derivatives of 5-hydroxybenzothiophene have been developed as effective multi-target kinase inhibitors against cancer cell lines, targeting kinases such as Clk1/4, DRAK1, and Dyrk1A/B.[7][8]

  • A benzothiophene scaffold was the basis for the discovery of narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases linked to chronic human diseases.[9]

  • Other complex heterocyclic systems incorporating similar structural motifs have demonstrated potent, multi-kinase inhibition with anti-proliferative effects in cancer models.[10][11]

Key Kinase Subfamilies of Interest:

  • DYRK family (DYRK1A, DYRK1B): Implicated in neurodegenerative diseases and certain cancers.

  • CLK family (CLK1, CLK4): Regulators of RNA splicing, with links to cancer.

  • MAP Kinase Pathway (e.g., MEK, ERK): A central signaling cascade often dysregulated in cancer.

The diagram below illustrates how a hypothetical inhibitor derived from the benzothiophene scaffold could interrupt the MAPK signaling cascade, a common driver of cell proliferation in cancer.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzothiophene Inhibitor Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK pathway by a hypothetical benzothiophene-based MEK inhibitor.

Target Class B: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the hydration of carbon dioxide.[12] They are established drug targets for glaucoma, epilepsy, and increasingly, cancer.[12][13]

Mechanistic Rationale: The primary binding motif for classical CA inhibitors is an unsubstituted sulfonamide group (-SO₂NH₂), which coordinates to the catalytic zinc ion in the enzyme's active site. While the subject compound has a sulfone (-SO₂-) and not a sulfonamide, the benzothiophene-sulfonamide scaffold is a known and potent inhibitor of CAs.[14] The 5-amino group could be a synthetic precursor to a sulfonamide, or the sulfone itself could participate in favorable interactions within the active site, making this an important hypothesis to test.

Supporting Evidence:

  • Benzo[b]thiophene-2-sulfonamide derivatives have been specifically designed as topically active CA inhibitors for lowering ocular pressure in glaucoma.[14]

  • A wide variety of heterocyclic sulfonamides are potent inhibitors of human CA isoforms (hCA), with benzenesulfonamide derivatives showing high affinity for hCA II.[12][15]

  • Tumor-associated isoforms like CA IX and CA XII are crucial for pH regulation in hypoxic tumors, making them attractive oncology targets.[13]

In hypoxic (low oxygen) tumors, cancer cells upregulate CA IX to maintain a neutral intracellular pH while acidifying the extracellular environment, which promotes invasion and metastasis. Inhibiting CA IX can disrupt this process.

CA_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) HIF1a->CAIX Induces Transcription Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->Reaction Catalyzes pH_gradient Extracellular Acidification Reaction->pH_gradient Invasion Invasion & Metastasis pH_gradient->Invasion Promotes Inhibitor Benzothiophene Sulfonamide Analog Inhibitor->CAIX Inhibits

Caption: Inhibition of CA IX disrupts pH regulation in the hypoxic tumor microenvironment.

Target Class C: Poly (ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[16] Inhibitors are used in cancer therapy, especially for tumors with BRCA mutations, based on the principle of synthetic lethality.[17]

Mechanistic Rationale: PARP inhibitors typically contain a pharmacophore that mimics the nicotinamide moiety of the NAD+ substrate. Various heterocyclic scaffolds, including those related to benzothiophene, have been shown to function as effective nicotinamide mimics.[18][19]

Supporting Evidence:

  • A thiophene carboxamide scaffold was identified as a new chemotype for PARP-1 inhibitors through virtual screening.[20]

  • Novel tricyclic scaffolds, such as[1][4][7]triazolo[3,4-b]benzothiazole, have been reported as potent, nanomolar inhibitors of various PARP enzymes, demonstrating that diverse heterocyclic systems can effectively occupy the nicotinamide binding pocket.[18][19]

Experimental Validation Workflows

A tiered, multi-phase approach is essential to validate potential targets and confirm the mechanism of action. This workflow ensures that initial biochemical "hits" are progressively qualified through more biologically relevant assays.

Overall Validation Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Selectivity & Lead Opt. start Compound Library (Benzothiophene Analogs) primary Primary Screen (e.g., Kinase Panel) start->primary ic50 IC₅₀ Determination (Dose-Response) primary->ic50 target_engagement Target Engagement (e.g., CETSA, NanoBRET) ic50->target_engagement Confirmed Hits functional Functional Assay (e.g., p-ERK Western Blot) target_engagement->functional phenotypic Phenotypic Assay (e.g., Cell Viability) functional->phenotypic selectivity Selectivity Profiling (Broad Panel Screen) phenotypic->selectivity Validated Leads lead_opt Lead Optimization (SAR Studies) selectivity->lead_opt

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Screening of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Analogs

This guide provides a comprehensive framework for the in vitro screening of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs, a chemical scaffold of significant interest in contemporary drug discovery. Drawing up...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs, a chemical scaffold of significant interest in contemporary drug discovery. Drawing upon established methodologies and field-proven insights, this document will detail a strategic screening cascade designed to elucidate the therapeutic potential and liabilities of this compound class, with a particular focus on their emerging roles as anticancer agents.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The benzo[b]thiophene 1,1-dioxide core is a versatile scaffold that has given rise to a number of biologically active molecules.[1] Recent research has highlighted that analogs of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exhibit potent anticancer activities through various mechanisms, including the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and interference with microtubule dynamics.[1][2] One notable example is "Stattic," a known STAT3 inhibitor, which is a 6-nitrobenzo[b]thiophene 1,1-dioxide.[2] Analogs derived from the corresponding 6-amino core structure have been synthesized to improve physicochemical properties and explore their therapeutic potential further.[2]

Given the diverse potential mechanisms of action, a logically structured, multi-tiered screening cascade is essential to efficiently identify promising lead compounds and eliminate those with undesirable properties. This guide will delineate a screening strategy progressing from broad phenotypic assays to specific target-based and mechanistic studies, culminating in early safety and liability profiling.

The Screening Cascade: A Phased Approach to Lead Identification

A successful in vitro screening campaign for this compound class necessitates a hierarchical approach. The primary goal is to cast a wide net to identify cytotoxic compounds, then to progressively narrow the focus to elucidate their mechanism of action, target engagement, and initial safety profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Secondary & Selectivity Screening cluster_3 Phase 4: Early ADME-Tox Profiling Primary_Screening Broad Cytotoxicity Screen (e.g., MTT Assay) Hit_Identification Hit Identification & IC50 Determination Primary_Screening->Hit_Identification MoA_Hypothesis Hypothesis-Driven Assays Hit_Identification->MoA_Hypothesis STAT3_Assay STAT3 Inhibition (e.g., Luciferase Reporter) MoA_Hypothesis->STAT3_Assay Tubulin_Assay Tubulin Polymerization Assay MoA_Hypothesis->Tubulin_Assay Cell_Based_MoA Cell-Based Target Engagement (e.g., Western Blot for pSTAT3) STAT3_Assay->Cell_Based_MoA Cell_Cycle_Analysis Cell Cycle Analysis Tubulin_Assay->Cell_Cycle_Analysis Selectivity_Profiling Kinase Panel Screening Cell_Based_MoA->Selectivity_Profiling Apoptosis_Assay Apoptosis Induction (e.g., Annexin V/PI) Cell_Cycle_Analysis->Apoptosis_Assay ADME_Tox In Vitro ADME-Tox Assays Apoptosis_Assay->ADME_Tox Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) ADME_Tox->Metabolic_Stability hERG_Assay hERG Inhibition Assay ADME_Tox->hERG_Assay Genotoxicity Genotoxicity (e.g., Ames Test) ADME_Tox->Genotoxicity

Caption: A hierarchical in vitro screening cascade for novel 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs.

Phase 1: Primary Screening - Identifying Cytotoxic Hits

The initial step is to assess the general cytotoxicity of the synthesized analogs across a panel of relevant human cancer cell lines. This provides a broad measure of anti-proliferative activity and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency.[3]

Recommended Cell Lines

The choice of cell lines should be guided by the known or hypothesized targets of the compound class. Given the link to STAT3 and mitotic inhibition, the following are recommended:

  • Glioblastoma cell lines (e.g., U-87 MG, A-172, T-98G): These have been used to evaluate the anticancer effects of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives.[2]

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7): MDA-MB-231 is a well-established model for STAT3-dependent cancer, and both have been used to test benzo[b]thiophene derivatives.[4]

  • Prostate cancer cell lines (e.g., PC-3): Also used in the evaluation of related compounds.[2]

  • A non-cancerous cell line (e.g., RPE-1 hTERT, HEK293): To assess selectivity and general cytotoxicity to non-malignant cells.[2][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration should typically range from 0.1 to 100 µM.[2] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.

Compound ID Cell Line IC50 (µM)
Analog 1AU-87 MG5.2 ± 0.6
Analog 1AMDA-MB-2318.9 ± 1.1
Analog 1BU-87 MG15.7 ± 2.3
Analog 1BMDA-MB-23125.1 ± 3.5
DoxorubicinU-87 MG0.5 ± 0.08
DoxorubicinMDA-MB-2310.9 ± 0.1
Table 1: Example of primary screening data for two hypothetical analogs.

Phase 2: Mechanism of Action (MoA) Elucidation

Hits identified in the primary screen are advanced to assays designed to investigate their putative mechanisms of action. Based on existing literature, the primary hypotheses for this scaffold are STAT3 inhibition and disruption of microtubule dynamics.[1][2]

STAT3 Inhibition: Luciferase Reporter Assay

A STAT3-dependent luciferase reporter assay is a common method to assess the inhibition of the STAT3 signaling pathway in a cellular context.[10][11]

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[10]

  • Cell Seeding: Plate the transfected cells in a 96-well plate.[10]

  • Compound Treatment and Stimulation: Treat the cells with various concentrations of the hit compounds for a predetermined time. Then, stimulate STAT3 activation with an appropriate cytokine, such as Interleukin-6 (IL-6) at 20 ng/mL.[10][11]

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luminescence in compound-treated, IL-6 stimulated cells to that in vehicle-treated, IL-6 stimulated cells to determine the percent inhibition of STAT3 activity.

Microtubule Dynamics: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[12][13]

Protocol:

  • Reagent Preparation: Reconstitute purified bovine tubulin in a general tubulin buffer. Prepare a GTP stock solution.[12][14]

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a vehicle control, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).[12]

  • Initiation of Polymerization: Add the ice-cold tubulin/GTP mixture to each well. Immediately place the plate in a microplate reader pre-warmed to 37°C.[12][13]

  • Data Acquisition: Measure the increase in absorbance (turbidity) at 340-350 nm every 30-60 seconds for 60-90 minutes.[13][14]

  • Data Analysis: Plot the absorbance as a function of time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

G cluster_0 Tubulin Polymerization Assay Workflow A Prepare Tubulin/ GTP Mix on Ice C Add Tubulin Mix to Initiate A->C B Add Compound/ Controls to 37°C Plate B->C D Measure Absorbance (340nm) over Time C->D E Analyze Polymerization Curves D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Phase 3: Secondary & Selectivity Screening

This phase aims to confirm the MoA in a cellular context and assess the selectivity of the lead compounds.

  • Cell-Based Target Engagement: For STAT3 inhibitors, a Western blot analysis to measure the levels of phosphorylated STAT3 (p-STAT3) in compound-treated cells is crucial to confirm target engagement.[11]

  • Cell Cycle Analysis: For compounds that inhibit tubulin polymerization, flow cytometry analysis of DNA content (using propidium iodide staining) can reveal cell cycle arrest, typically in the G2/M phase.[2]

  • Apoptosis Induction: The Annexin V/PI staining assay can be used to determine if the observed cytotoxicity is due to the induction of apoptosis.[3][7]

  • Selectivity Profiling: To assess off-target effects, lead compounds can be screened against a panel of kinases, as many small molecule inhibitors have cross-reactivity.

Phase 4: Early ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is critical to de-risk compounds and select candidates with favorable drug-like properties for further development.[15][16]

Assay Purpose
Metabolic Stability To determine the rate of metabolism by liver enzymes (microsomes or hepatocytes).[17]
Caco-2 Permeability To predict intestinal permeability and oral absorption.[16]
Plasma Protein Binding To measure the extent to which a compound binds to plasma proteins, which affects its distribution.[16]
hERG Inhibition To assess the risk of cardiac toxicity.[18]
Genotoxicity (Ames Test) To screen for potential mutagenicity.[18]
Table 2: Key in vitro ADME-Tox assays for early drug discovery.

Conclusion: A Roadmap to Promising Candidates

This in-depth technical guide outlines a systematic and logical approach to the in vitro screening of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs. By progressing from broad phenotypic screening to specific mechanistic and safety profiling assays, researchers can efficiently identify and characterize promising drug candidates. The causality behind this experimental design is to first confirm biological activity, then understand the mechanism of that activity, and finally, to assess the "drug-like" potential of the most promising compounds. This self-validating system ensures that resources are focused on analogs with the highest potential for further preclinical and clinical development.

References

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  • ACS Publications. (n.d.). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. [Link]

  • PubMed. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical characteristics of 5-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed to be a practical resource for researchers, offering both established data for related compounds and detailed, field-proven methodologies for its empirical characterization.

Molecular Structure and Core Properties

5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide possesses a bicyclic structure consisting of a benzene ring fused to a dihydrothiophene 1,1-dioxide ring, with an amino group substituted at the 5-position of the benzothiophene ring system. The presence of the electron-withdrawing sulfone group and the electron-donating amino group on the aromatic ring significantly influences its chemical reactivity and physical properties.

Table 1: Core Molecular Properties of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide and Related Isomers

Property5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide7-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Molecular Formula C₈H₉NO₂SC₈H₉NO₂S[1]C₈H₉NO₂S[2]
Molecular Weight 183.23 g/mol 183.23 g/mol [1]183.23 g/mol
CAS Number Not available20503-39-3[1][3]Not available

Synthesis and Purification

The synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically proceeds through a multi-step sequence, often starting from a commercially available benzothiophene precursor. A common synthetic strategy involves the nitration of the benzothiophene ring system, followed by oxidation of the sulfide to a sulfone, and subsequent reduction of the nitro group to the desired amine.[4]

Illustrative Synthetic Workflow

Synthesis_Workflow Start 2,3-dihydrobenzo[b]thiophene Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate 5-nitro-2,3-dihydrobenzo[b]thiophene Nitration->Nitro_Intermediate Oxidation Oxidation (e.g., m-CPBA or H₂O₂) Nitro_Intermediate->Oxidation Nitro_Dioxide 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Oxidation->Nitro_Dioxide Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Nitro_Dioxide->Reduction Final_Product 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Reduction->Final_Product pKa_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (in Methanol) Samples Prepare Samples in each Buffer Stock->Samples Buffers Prepare Buffer Solutions (pH 1-5) Buffers->Samples UV_Vis Record UV-Vis Spectra Samples->UV_Vis Plot Plot Absorbance vs. pH UV_Vis->Plot pKa Determine pKa (Midpoint of Sigmoid) Plot->pKa X-ray_Crystallography_Workflow Crystal_Growth Grow Single Crystal Mounting Mount Crystal on Goniometer Crystal_Growth->Mounting Data_Collection Collect X-ray Diffraction Data Mounting->Data_Collection Structure_Solution Solve and Refine Crystal Structure Data_Collection->Structure_Solution Analysis Analyze Bond Lengths, Angles, and Packing Structure_Solution->Analysis

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Protocols & Analytical Methods

Method

The Versatile Scaffold: 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in Modern Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of unique molecular scaffolds that offer a blend of desirable physicochemical properties and versatile chemical hand...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of unique molecular scaffolds that offer a blend of desirable physicochemical properties and versatile chemical handles for derivatization. One such scaffold that has garnered significant interest is 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This bicyclic heterocycle, featuring a sulfonamide-like sulfone group and a strategically positioned primary aromatic amine, serves as a privileged core in the design of a diverse array of biologically active molecules. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the amino group offers a convenient point for chemical modification to explore structure-activity relationships (SAR).

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis and derivatization of this valuable scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Importance in Drug Discovery

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] The introduction of a 5-amino group further enhances its utility, providing a key interaction point for binding to target proteins and a versatile handle for chemical elaboration.

Notably, this scaffold has emerged as a promising platform for the development of inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and migration.[3][4][5] The amino group can be functionalized to introduce moieties that occupy specific pockets within the STAT3 protein, leading to potent and selective inhibition. Furthermore, the aminobenzothiophene framework has been successfully employed in the design of various kinase inhibitors, highlighting its broad applicability in oncology and beyond.[6][7]

Synthetic Pathways to a Privileged Scaffold

The synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a multi-step process that requires careful control of regioselectivity. The general strategy involves the initial construction of the benzo[b]thiophene ring system, followed by oxidation of the sulfur atom, regioselective nitration, and subsequent reduction of both the nitro group and the thiophene double bond.

Synthesis_Pathway Benzothiophene Benzo[b]thiophene Dioxide Benzo[b]thiophene 1,1-dioxide Benzothiophene->Dioxide Oxidation NitroDioxide 5-Nitrobenzo[b]thiophene 1,1-dioxide Dioxide->NitroDioxide Nitration AminoDioxide 5-Aminobenzo[b]thiophene 1,1-dioxide NitroDioxide->AminoDioxide Nitro Reduction Target 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide AminoDioxide->Target Ring Reduction

Caption: Synthetic overview for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Protocol 1: Synthesis of Benzo[b]thiophene 1,1-dioxide

The oxidation of the sulfide in benzo[b]thiophene to a sulfone is a critical first step. This transformation significantly alters the electronic properties of the ring system, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Rationale: The use of a potent oxidizing agent is necessary to achieve the dioxide state. A solution of hydrogen peroxide and phosphorus pentoxide provides a clean and efficient method for this conversion, particularly for electron-poor substrates.[8]

Materials:

  • Benzo[b]thiophene

  • Phosphorus pentoxide (P₂O₅)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Oxidizing Agent: In a fume hood, cautiously add phosphorus pentoxide (2.0 eq) to a 30% aqueous solution of hydrogen peroxide (4.0 eq) at 0 °C with vigorous stirring. Caution: This reaction is exothermic. Allow the mixture to stir at room temperature for 1 hour. This solution can be stored at 4 °C for up to two weeks.

  • Oxidation Reaction: Dissolve benzo[b]thiophene (1.0 eq) in acetonitrile. To this solution, add the prepared oxidizing agent (2.0 eq) and stir the mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure benzo[b]thiophene 1,1-dioxide.

Protocol 2: Nitration of Benzo[b]thiophene 1,1-dioxide

The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution. The sulfone group is a deactivating, meta-directing group. However, in the context of the fused ring system, the directing effects can be more complex. For benzo[b]thiophene 1,1-dioxide, nitration has been shown to yield the 6-nitro isomer as the major product.[9] To obtain the desired 5-nitro isomer, one would typically start with a pre-functionalized benzothiophene. However, for the purpose of this guide, we will present a general nitration protocol and note the importance of isomeric separation.

Rationale: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for deactivating aromatic systems. The reaction conditions must be carefully controlled to prevent over-nitration.

Materials:

  • Benzo[b]thiophene 1,1-dioxide

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzo[b]thiophene 1,1-dioxide (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Nitration: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The resulting isomeric mixture of nitrobenzo[b]thiophene 1,1-dioxides will require careful separation by column chromatography or recrystallization to isolate the 5-nitro isomer.

Protocol 3: Reduction of 5-Nitrobenzo[b]thiophene 1,1-dioxide and the Thiophene Ring

The final steps involve the reduction of both the nitro group to an amine and the C2-C3 double bond of the thiophene ring to yield the target 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Rationale: Catalytic hydrogenation is an efficient and clean method for both nitro group reduction and alkene hydrogenation. Palladium on carbon is a commonly used and effective catalyst for these transformations.[9]

Materials:

  • 5-Nitrobenzo[b]thiophene 1,1-dioxide

  • Palladium on carbon (5% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a solution of 5-nitrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in methanol or ethanol, add 5% palladium on carbon (10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed. This may take several hours to overnight.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. The product can be further purified by column chromatography or recrystallization if necessary.

Derivatization of the 5-Amino Group: Gateway to Chemical Diversity

The 5-amino group serves as a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the scaffold.

Derivatization Start 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Acylation N-Acylation Start->Acylation Sulfonylation N-Sulfonylation Start->Sulfonylation ReductiveAmination Reductive Amination Start->ReductiveAmination Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecondaryAmine Secondary/Tertiary Amine Derivatives ReductiveAmination->SecondaryAmine

Caption: Key derivatization pathways of the 5-amino group.

Protocol 4: N-Acylation of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

The formation of an amide bond is a fundamental reaction in medicinal chemistry to introduce a wide range of substituents.

Rationale: The reaction of the primary amine with an acyl chloride or anhydride in the presence of a base is a standard and high-yielding method for amide synthesis. Pyridine can serve as both the base and the solvent.

Materials:

  • 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in pyridine or a mixture of DCM and triethylamine at 0 °C.

  • Acylation: Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Reactant 1Reactant 2ProductApplication
5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxideAcetyl chloride5-Acetamido-2,3-dihydrobenzo[b]thiophene 1,1-dioxideModulating physicochemical properties
5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxideBenzoyl chloride5-Benzamido-2,3-dihydrobenzo[b]thiophene 1,1-dioxideIntroducing aromatic interactions
5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxideCarboxylic acid + coupling agent (e.g., HATU)Amide derivativesBroad chemical space exploration
Protocol 5: N-Sulfonylation of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

The synthesis of sulfonamides is another important transformation, as this functional group is a common feature in many marketed drugs.

Rationale: Similar to N-acylation, the reaction of the primary amine with a sulfonyl chloride in the presence of a base provides a direct route to sulfonamides.

Materials:

  • 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Standard work-up and purification reagents as in Protocol 4

Procedure:

  • Reaction Setup: Dissolve 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in pyridine or a mixture of DCM and triethylamine at 0 °C.

  • Sulfonylation: Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 4.

Protocol 6: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents to the amino group.

Rationale: The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the primary amine and a carbonyl compound, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride.

Materials:

  • 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a solution of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE or THF, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Perspectives

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold represents a highly valuable building block in the arsenal of the medicinal chemist. Its robust synthesis and the versatility of its primary amino group for derivatization provide a solid foundation for the development of novel therapeutics. The demonstrated success of this scaffold in targeting challenging proteins like STAT3 underscores its potential for addressing unmet medical needs, particularly in oncology. Future explorations will likely focus on expanding the diversity of substituents appended to the amino group, employing advanced synthetic methodologies to access novel analogs, and further elucidating the structure-activity relationships that govern the biological activity of this promising scaffold.

References

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]

  • Pauk, K., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]

  • Pauk, K., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Publications. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chem Biol Drug Des. [Link]

  • Bagley, M. C., et al. (2015). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. The Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. [Link]

  • Liu, K., et al. (2016). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on related heterocycle-fused naphthoquinones for cancer therapy. New Journal of Chemistry. [Link]

  • Zambias, R. A., & Hammond, M. L. (1991). The Synthesis of 5-Hydroxy-2,3-dihydrobenzo(B)thiophene (1) via an Efficient One Step Preparation of 5-Nitro-Benzo(B)thiophene-2-carboxylate(3A). Semantic Scholar. [Link]

  • Zhao, Y., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. [Link]

  • Qiu, G., et al. (2012). Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science Publisher. [Link]

  • Tosatti, P., & Pfaltz, A. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Benzo[b]thiophene 1,1-Dioxides. FOLIA. [Link]

  • Li, Y., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. National Institutes of Health. [Link]

  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Eriksson, L. A., & Strand, M. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. [Link]

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Sources

Application

"derivatization of the amino group on 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide"

An Application Guide to the Synthetic Derivatization of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Abstract The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Abstract

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1][2][3] Its derivatives have been explored for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] The strategic modification of the C5-amino group is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for researchers, detailing robust and validated protocols for the derivatization of this primary aromatic amine through common and advanced synthetic methodologies, including acylation, sulfonylation, alkylation, and palladium-catalyzed arylation.

Introduction: The Versatility of the Aminodihydrobenzothiophene Dioxide Scaffold

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide framework is a bioisostere of other important heterocyclic systems and is recognized for its unique electronic properties and conformational rigidity.[1] The presence of the sulfone group imparts polarity and hydrogen bond accepting capabilities, while the aromatic amine at the C5 position serves as a critical handle for synthetic elaboration. Derivatization at this site allows for the introduction of a vast array of functional groups, which can modulate a compound's solubility, cell permeability, and target-binding affinity. For instance, converting the amine to an amide or sulfonamide can alter its hydrogen bonding profile, while alkylation or arylation can introduce steric bulk or new aromatic interactions. This guide explains the causality behind experimental choices for these key transformations, providing researchers with the foundational knowledge to rationally design and synthesize novel derivatives for drug discovery programs.

General Workflow and Considerations

Before proceeding with derivatization, it is crucial to ensure the quality of the starting material, 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. The protocols described herein assume a starting material of >95% purity, as confirmed by NMR or LC-MS. All reactions should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) are critical for reactions sensitive to moisture and oxygen, such as the Buchwald-Hartwig amination.

G cluster_prep Preparation cluster_reaction Derivatization cluster_purification Workup & Purification cluster_analysis Analysis Start 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (Starting Material) Reaction Select Derivatization Protocol (e.g., Acylation, Sulfonylation, etc.) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Characterization (NMR, LC-MS, HRMS) Purification->Analysis Final Pure Derivatized Product Analysis->Final

Caption: General experimental workflow for derivatization.

Derivatization Strategies and Protocols

Acylation: Formation of Amides

Acylation is one of the most fundamental methods for derivatizing an amino group. The resulting amide bond is generally stable and acts as a hydrogen bond donor and acceptor, often improving target engagement. The reaction typically proceeds via nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl).

Caption: General scheme for N-acylation.

Protocol 1: Acylation with an Acyl Chloride

  • Rationale: This is a highly efficient method utilizing a reactive acyl chloride. Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed. Pyridine acts as both a base to neutralize the HCl generated and as a nucleophilic catalyst.

ReagentStoichiometryPurpose
5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide1.0 eqStarting Material
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)1.1 eqAcylating Agent
Pyridine or Triethylamine (TEA)1.5 eqBase / Catalyst
Dichloromethane (DCM), Anhydrous~0.1 MSolvent

Step-by-Step Procedure:

  • Dissolve 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (1.5 eq, e.g., pyridine) and cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the desired amide.

Sulfonylation: Formation of Sulfonamides

Sulfonamides are important functional groups in medicinal chemistry, found in many antibacterial and diuretic drugs. They are strong hydrogen bond donors and are metabolically robust. The synthesis is analogous to acylation, employing a sulfonyl chloride as the electrophile.

Caption: General scheme for N-sulfonylation.

Protocol 2: Sulfonylation with a Sulfonyl Chloride

  • Rationale: Pyridine is often used as both the solvent and the base, as it effectively solubilizes the starting materials and neutralizes the HCl byproduct. The reaction is typically straightforward and high-yielding.

ReagentStoichiometryPurpose
5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide1.0 eqStarting Material
Sulfonyl Chloride (e.g., Tosyl Chloride, Mesyl Chloride)1.2 eqSulfonylating Agent
Pyridine, Anhydrous~0.2 MSolvent and Base

Step-by-Step Procedure:

  • Dissolve 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C and add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully pour the reaction mixture into ice-cold 2 M HCl.

  • A precipitate of the crude sulfonamide will often form. Collect the solid by vacuum filtration and wash with cold water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or flash chromatography.

Alkylation via Reductive Amination

Direct alkylation of aromatic amines can sometimes lead to over-alkylation. Reductive amination is a superior method for controlled mono-alkylation. It involves the initial formation of an imine by condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method was successfully used to prepare derivatives of the closely related 6-aminobenzo[b]thiophene 1,1-dioxide scaffold.[6]

Caption: General scheme for N-alkylation via reductive amination.

Protocol 3: Reductive Amination with an Aldehyde

  • Rationale: This two-step, one-pot procedure first forms an imine intermediate, which is then selectively reduced.[6] Sodium cyanoborohydride (NaBH₃(CN)) is a mild reducing agent that is stable in slightly acidic conditions and selectively reduces the protonated imine over the aldehyde, preventing reduction of the carbonyl starting material.

ReagentStoichiometryPurpose
5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide1.0 eqStarting Material
Aldehyde (e.g., Benzaldehyde)1.1 eqCarbonyl Source
Sodium Cyanoborohydride (NaBH₃(CN))1.5 eqReducing Agent
Methanol~0.1 MSolvent
Acetic AcidcatalyticCatalyst for imine formation

Step-by-Step Procedure:

  • To a solution of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in methanol, add the aldehyde (1.1 eq) and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃(CN) is toxic. Handle with care in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Once complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated amine.

Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] It allows for the synthesis of N-aryl derivatives that are often difficult to access via classical methods like nucleophilic aromatic substitution. The reaction requires a palladium catalyst, a phosphine ligand, and a base.

  • Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base. Reductive elimination from the resulting palladium-amido complex yields the N-aryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step.[9]

G center Pd(0)L Pd_complex L-Pd(II)(Ar)(X) center->Pd_complex Ar-X OA Oxidative Addition RE Reductive Elimination LE Ligand Exchange ArX Ar-X Amine R₂NH Pd_amido L-Pd(II)(Ar)(NR₂) Product Ar-NR₂ Base Base-H⁺X⁻ Pd_complex->center Ar-NR₂ Pd_complex->Pd_amido R₂NH, Base Pd_amido->center

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Cross-Coupling

  • Rationale: This protocol uses a common combination of Pd₂(dba)₃ as the palladium precursor, XPhos as the ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. Toluene is a typical high-boiling solvent suitable for this transformation. The entire procedure must be performed under an inert atmosphere to protect the Pd(0) catalyst from oxidation.

ReagentStoichiometryPurpose
5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide1.2 eqNucleophile
Aryl Halide (e.g., Bromide, Iodide)1.0 eqElectrophile
Pd₂(dba)₃2 mol%Palladium Catalyst Precursor
XPhos4 mol%Ligand
Sodium tert-butoxide (NaOtBu)1.4 eqBase
Toluene, Anhydrous~0.1 MSolvent

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-arylated product.

Conclusion

The derivatization of the 5-amino group of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a versatile strategy for generating chemical diversity in drug discovery. The protocols outlined in this guide for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig arylation provide reliable and reproducible methods for accessing a wide range of novel analogues. By understanding the rationale behind each protocol, researchers can effectively troubleshoot and adapt these methods to synthesize target compounds for biological evaluation, ultimately accelerating the development of new therapeutics based on this valuable scaffold.

References

  • ChemRxiv. (2025). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • ChemRxiv. (2025). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. Available at: [Link]

  • ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available at: [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Use of Phenacyl Thiosalicylates for the Preparation of 3-Hydroxybenzo[b]thiophene Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Available at: [Link]

  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed Central. Available at: [Link]

Sources

Method

Application Note: The 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Scaffold for Novel Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Targeting the Human Kinome The human kinome, comprising over 500 protein kinases, represents a class of enzymes crit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Targeting the Human Kinome

The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to cellular signaling and regulation. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with scaffold-based design emerging as a powerful strategy for generating potent and selective drug candidates.[2] A scaffold is a core molecular framework that can be systematically decorated with various functional groups to optimize interactions with a specific target.[2]

This application note introduces the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide core as a promising scaffold for the development of novel kinase inhibitors. While the broader class of benzothiophenes has shown significant potential in medicinal chemistry, this particular scaffold combines several advantageous features: a rigid bicyclic core, a hydrogen bond-donating amino group, and a sulfone moiety capable of acting as a hydrogen bond acceptor. These characteristics provide a solid foundation for achieving high-affinity binding to the ATP pocket of various kinases. The 2,3-dihydro variant of the benzothiophene core offers a three-dimensional structure that can be exploited to achieve greater selectivity compared to its planar counterparts.[3]

This document will provide a technical guide on the rationale behind using this scaffold, a protocol for the synthesis of derivatives, and methodologies for their evaluation as kinase inhibitors.

The Rationale: Why 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide?

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide motif is a key component in a variety of biologically active molecules, including inhibitors of tumor necrosis factor-α converting enzyme (TACE) and hypoxia-inducible factor-2α (HIF-2α).[3][4] The addition of a 5-amino group provides a crucial interaction point for engaging with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design.

The related scaffold, 6-aminobenzo[b]thiophene 1,1-dioxide, is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), demonstrating the potential of this core structure to disrupt protein-protein interactions and downstream signaling pathways.[5][6] Furthermore, derivatives of 5-hydroxybenzothiophene have been identified as potent multi-kinase inhibitors, targeting kinases such as Clk1/4, DRAK1, Dyrk1A/B, and haspin.[7][8] These findings strongly suggest that the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a promising starting point for the development of a new generation of kinase inhibitors.

Synthesis Protocol: A General Route to 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives

The following is a generalized, multi-step protocol for the synthesis of the core scaffold and its subsequent derivatization. This protocol is based on established synthetic routes for related benzothiophene 1,1-dioxides.[5]

Part 1: Synthesis of the Core Scaffold

  • Oxidation: Start with the commercially available 5-aminobenzo[b]thiophene. The sulfur atom is oxidized to the corresponding sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Reduction: The double bond in the thiophene ring is then reduced to afford the 2,3-dihydro derivative. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Part 2: Derivatization of the 5-Amino Group

The 5-amino group serves as a versatile handle for introducing a wide range of substituents to explore the chemical space around the scaffold.

  • Acylation: The 5-amino group can be readily acylated using various acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA) or pyridine in an aprotic solvent like DCM or N,N-dimethylformamide (DMF).

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamides.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to form secondary or tertiary amines.

Experimental Protocols for Kinase Inhibition Assays

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered approach, starting with biochemical assays and progressing to cell-based assays, is recommended.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a generic, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of kinases. Fluorescence-based assays are widely used due to their sensitivity and amenability to automation.

Materials:

  • Recombinant kinases of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase solution containing the recombinant kinase and the fluorescently labeled peptide substrate in the assay buffer.

    • Add 20 µL of the kinase solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinases.

  • Initiate Reaction: Prepare an ATP solution in the assay buffer. Add 20 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined for each kinase.

  • Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for confirming that the compounds can penetrate the cell membrane and inhibit the target kinase in a more physiologically relevant context.[7][9][10] This protocol describes a method to measure the inhibition of a specific phosphorylation event downstream of the target kinase.

Materials:

  • Cancer cell line known to have an activated signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • Synthesized compounds dissolved in DMSO.

  • Lysis buffer.

  • Phospho-specific antibody for the downstream substrate.

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection reagent (e.g., chemiluminescent substrate).

  • Western blotting or ELISA equipment.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a predetermined time (e.g., 2-24 hours). Include a DMSO control.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard method like the BCA assay.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.

    • ELISA: Coat a 96-well plate with a capture antibody for the total substrate protein. Add the cell lysates, followed by the phospho-specific detection antibody.

  • Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to the total protein concentration or the total amount of the substrate protein. Calculate the IC50 value as described in the biochemical assay protocol.

Data Presentation and Interpretation

The results from the kinase inhibition assays should be summarized in a clear and concise manner. A table format is ideal for comparing the IC50 values of different compounds against a panel of kinases.

Table 1: Example of IC50 Data for 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives

Compound IDTarget Kinase A IC50 (nM)Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)
Derivative 150200>10,000
Derivative 275150>10,000
Derivative 3120800>10,000

This data allows for the initial assessment of structure-activity relationships (SAR). For example, different substituents on the 5-amino group can be correlated with changes in potency and selectivity.

Visualizing the Drug Discovery Workflow

A well-defined workflow is essential for the systematic development of kinase inhibitors.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cellular & In Vivo Evaluation Synthesis Synthesis of Core Scaffold Derivatization Derivatization of 5-Amino Group Synthesis->Derivatization Biochemical_Assay Biochemical Kinase Assay (IC50) Derivatization->Biochemical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis SAR_Analysis->Derivatization Iterative Optimization Cell_Based_Assay Cell-Based Kinase Assay SAR_Analysis->Cell_Based_Assay Lead Compound Selection ADMET_Profiling ADMET Profiling Cell_Based_Assay->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Illustrating a Targeted Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by inhibitors derived from the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features provide a solid foundation for achieving high potency and selectivity. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to synthesize, screen, and characterize derivatives of this scaffold. Further exploration of the structure-activity relationships of this compound class is warranted and has the potential to yield novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Zhang, W., et al. (2021). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 12(3), 1143-1148. [Link]

  • Li, Y., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Nature Communications, 13(1), 1-9. [Link]

  • Zhang, W., et al. (2021). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. Retrieved from [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

  • Sestak, V., et al. (2022). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 65(15), 10456-10476. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Letters in Drug Design & Discovery, 17(8), 1017-1027. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. Retrieved from [Link]

  • Li, X., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 6(9), 1010-1014. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. Bioorganic Chemistry, 146, 107330. [Link]

  • Semantic Scholar. (1991). The Synthesis of 5-Hydroxy-2,3-dihydrobenzo(B)thiophene (1) via an Efficient One Step Preparation of 5-Nitro-Benzo(B)thiophene-2-carboxylate(3A). Retrieved from [Link]

  • ResearchGate. (n.d.). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. Retrieved from [Link]

  • El-Enany, M. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-19. [Link]

  • Cheen, Y. Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(5), 1275-1288. [Link]

Sources

Application

Design and Synthesis of Novel STAT3 Inhibitors Based on the 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: Targeting STAT3 in Oncology Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling protein that plays a pivotal role in a multitude of cellular processes, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting STAT3 in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling protein that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, initiated by cytokines and growth factors.[1] However, in a wide array of human cancers, STAT3 is constitutively activated, driving tumor progression and contributing to therapeutic resistance.[1][2][3] This aberrant and persistent activation transforms STAT3 into a potent oncogene, making it an attractive and compelling target for the development of novel anticancer therapies.[4] The inhibition of the STAT3 signaling pathway presents a promising strategy to induce apoptosis and suppress tumor growth with potentially minimal effects on normal cells.[4]

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of a promising class of STAT3 inhibitors built upon the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold. This scaffold has emerged as a privileged structure in the development of potent and selective STAT3 inhibitors.[3][4][5] We will delve into the rationale behind the molecular design, provide detailed, field-tested protocols for synthesis and a suite of biological assays, and offer insights into data interpretation and potential challenges.

The 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide Scaffold: A Privileged Core for STAT3 Inhibition

The benzo[b]thiophene 1,1-dioxide core has been identified as a robust pharmacophore for targeting the STAT3 protein.[3][4] Molecular modeling studies have revealed that this scaffold can effectively occupy the SH2 domain of STAT3.[3] The SH2 domain is crucial for the dimerization of phosphorylated STAT3, a prerequisite for its nuclear translocation and subsequent transcriptional activity. By binding to this domain, inhibitors based on this scaffold can allosterically prevent STAT3 dimerization and block its downstream signaling cascade. The 5-amino group serves as a key handle for synthetic elaboration, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Drug Design and Synthesis

Structure-Activity Relationship (SAR) Insights

The design of potent STAT3 inhibitors based on the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold hinges on the strategic substitution at the 5-amino position. Structure-activity relationship studies have revealed that the introduction of a substituted benzylamino moiety at this position is crucial for potent inhibitory activity. Specifically, a para-substituted methoxyphenyl group has been shown to be a key structural determinant for cytotoxicity and antimitotic effects in some analogs.[6] The double bond between the C2 and C3 positions of the benzo[b]thiophene 1,1-dioxide core also appears to be important for the biological activity of these compounds.[6]

Synthetic Workflow

The synthesis of the target STAT3 inhibitors can be accomplished through a multi-step sequence starting from commercially available benzo[b]thiophene. The general synthetic strategy involves an initial nitration, followed by oxidation of the thiophene sulfur, reduction of the nitro group to the key amine intermediate, and finally, N-alkylation to introduce the desired side chains.

G cluster_0 Scaffold Synthesis cluster_1 Final Product Generation A Benzo[b]thiophene B 6-Nitrobenzo[b]thiophene A->B Nitration C 6-Nitrobenzo[b]thiophene 1,1-dioxide B->C Oxidation D 6-Aminobenzo[b]thiophene 1,1-dioxide (Key Intermediate) C->D Reduction F N-Substituted 6-aminobenzo[b]thiophene 1,1-dioxide (Final Inhibitor) D->F Reductive Amination E Substituted Aldehyde/Ketone E->F

Caption: General synthetic workflow for the preparation of STAT3 inhibitors based on the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold.

Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol describes the synthesis of a representative STAT3 inhibitor, building upon methodologies reported in the literature.[6]

Step 1: Synthesis of 6-Nitrobenzo[b]thiophene 1,1-dioxide

  • Nitration of Benzo[b]thiophene: To a solution of benzo[b]thiophene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., fuming nitric acid) at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into ice-water. Collect the precipitate by filtration, wash with water until neutral, and dry to obtain 6-nitrobenzo[b]thiophene.

  • Oxidation: Dissolve the 6-nitrobenzo[b]thiophene in a suitable solvent like glacial acetic acid. Add an oxidizing agent (e.g., hydrogen peroxide) and heat the mixture.

  • Purification: After cooling, the product will precipitate. Collect the solid by filtration, wash with water, and dry to yield 6-nitrobenzo[b]thiophene 1,1-dioxide.

Step 2: Synthesis of 6-Aminobenzo[b]thiophene 1,1-dioxide

  • Reduction of the Nitro Group: Suspend the 6-nitrobenzo[b]thiophene 1,1-dioxide in a solvent such as ethanol. Add a reducing agent (e.g., tin(II) chloride dihydrate) and an acid (e.g., concentrated hydrochloric acid).

  • Reaction Conditions: Heat the mixture at reflux until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 6-aminobenzo[b]thiophene 1,1-dioxide. This reduction can yield the amine in approximately 65% yield.[6]

Step 3: Synthesis of N-Substituted 6-aminobenzo[b]thiophene 1,1-dioxide (Final Product)

  • Reductive Amination: To a solution of 6-aminobenzo[b]thiophene 1,1-dioxide and a substituted aldehyde (e.g., p-anisaldehyde) in a suitable solvent (e.g., methanol), add a reducing agent (e.g., sodium borohydride).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final N-substituted 6-aminobenzo[b]thiophene 1,1-dioxide inhibitor.

In Vitro Biological Evaluation

A tiered approach is recommended for the in vitro evaluation of newly synthesized compounds to ascertain their potency, selectivity, and mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A Synthesized Compound Library B Cell-Based STAT3 Reporter Assay (Luciferase) A->B C Cell Viability/Proliferation Assay (e.g., MTT) A->C D Western Blot for p-STAT3 (Tyr705) B->D Confirm STAT3 Inhibition E STAT3 DNA-Binding ELISA D->E Elucidate Mechanism F Selectivity Profiling (e.g., p-STAT1, p-ERK) D->F Assess Specificity

Caption: A tiered workflow for the in vitro biological evaluation of novel STAT3 inhibitors.

Protocol 1: STAT3-Dependent Luciferase Reporter Assay

This cell-based assay is a robust method for primary screening to identify compounds that inhibit STAT3 transcriptional activity.

Materials:

  • HEK293 cells or other suitable cell line.

  • STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Transfection reagent.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

  • STAT3 activator (e.g., Interleukin-6, IL-6).

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that allows for optimal growth.

  • Transfection: Co-transfect the cells with the STAT3 luciferase reporter construct and the Renilla control plasmid using a suitable transfection reagent.

  • Compound Treatment: After overnight incubation, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • STAT3 Activation: Stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL).

  • Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the IC50 value for each compound.

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay directly measures the inhibition of STAT3 activation by assessing its phosphorylation status at tyrosine 705 (Tyr705).

Materials:

  • Cancer cell line with constitutive STAT3 activation (e.g., DU145, HepG2) or cytokine-inducible STAT3 activation.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment: Plate cells and treat with test compounds for a specified duration (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Normalization: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.

Protocol 3: STAT3 DNA-Binding ELISA

This assay quantifies the ability of the inhibitor to prevent the binding of active STAT3 to its DNA consensus sequence.

Materials:

  • Nuclear extraction kit.

  • STAT3 DNA-binding ELISA kit (containing a 96-well plate pre-coated with a STAT3-specific DNA oligonucleotide).

  • Primary antibody against STAT3.

  • HRP-conjugated secondary antibody.

  • Substrate solution and stop solution.

  • Microplate reader.

Procedure:

  • Nuclear Extract Preparation: Treat cells with the test compounds and prepare nuclear extracts according to the manufacturer's protocol.

  • Binding Reaction: Add the nuclear extracts to the wells of the ELISA plate and incubate to allow STAT3 to bind to the immobilized DNA.

  • Detection:

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody against STAT3, followed by the HRP-conjugated secondary antibody.

    • Add the substrate solution and allow the color to develop.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: A decrease in absorbance in the presence of the inhibitor indicates reduced STAT3 DNA-binding activity.

Cellular and In Vivo Assessment

Promising candidates from in vitro studies should be advanced to more complex cellular models and subsequently to in vivo efficacy studies.

G cluster_0 Advanced Cellular Models cluster_1 In Vivo Efficacy Studies A Lead Compounds from In Vitro Screening B 3D Spheroid/Organoid Models A->B C Cell Migration/Invasion Assays A->C D Xenograft Tumor Model Establishment B->D Validate in complex models E Compound Administration (e.g., Oral Gavage, IP) D->E F Tumor Growth Monitoring E->F G Endpoint Analysis (Tumor Weight, Biomarkers) F->G

Caption: Workflow for cellular and in vivo evaluation of lead STAT3 inhibitors.

Protocol 4: Human Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a lead compound in an immunocompromised mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Human cancer cell line with activated STAT3.

  • Vehicle for compound formulation.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the STAT3 inhibitor at a predetermined dose and schedule via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Monitoring: Measure tumor volume with calipers two to three times a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement. A portion of the tumor can be used for pharmacodynamic studies, such as Western blotting for p-STAT3 or immunohistochemistry for proliferation markers like Ki-67.

Data Presentation and Interpretation

Hypothetical In Vitro Screening Data
Compound IDScaffoldR GroupSTAT3 Luciferase IC50 (µM)p-STAT3 Inhibition (Western Blot)Cell Viability IC50 (µM) [DU145]
Lead-001 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide4-methoxybenzyl0.5+++1.2
Analog-002 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide4-fluorobenzyl2.1++5.8
Analog-003 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide3,4-dimethoxybenzyl0.8+++2.5
Stattic (Reference)N/A1.5++4.5

+++: >90% inhibition at 1 µM; ++: 50-90% inhibition at 1 µM

Hypothetical In Vivo Efficacy Data
Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control Daily, Oral1250 ± 150N/A+2.5
Lead-001 50 mg/kg, Daily, Oral450 ± 8064-1.5
Lead-001 100 mg/kg, Daily, Oral250 ± 6080-4.0

Troubleshooting and Key Considerations

  • Synthesis: Purification of intermediates and final compounds is critical. Utilize appropriate chromatographic techniques to ensure high purity, as impurities can confound biological data.

  • In Vitro Assays:

    • Luciferase Assay: To distinguish between true STAT3 inhibition and non-specific effects on luciferase or cell viability, always run a counterscreen with a different reporter gene (e.g., NF-κB).

    • Western Blotting: Ensure the use of phosphatase inhibitors during cell lysis to preserve the phosphorylation state of STAT3. Always normalize p-STAT3 levels to total STAT3 to account for any changes in overall protein expression.

  • In Vivo Studies:

    • Compound Formulation: Ensure the compound is soluble and stable in the chosen vehicle for administration.

    • Toxicity: Closely monitor animal health and body weight. Significant weight loss may indicate toxicity, requiring dose adjustments.

Conclusion

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold represents a highly promising starting point for the development of novel STAT3 inhibitors. The synthetic accessibility and the potential for chemical diversification at the 5-amino position allow for the fine-tuning of inhibitory potency and ADME properties. The systematic application of the detailed protocols outlined in this guide will enable researchers to efficiently synthesize, screen, and characterize new chemical entities targeting the STAT3 signaling pathway, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]

  • Musilek, K., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science, 7(9), 2755–2783. [Link]

  • Zhang, W., et al. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European Journal of Medicinal Chemistry, 125, 538-550. [Link]

  • Li, W. Z., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]

  • Tvardi Therapeutics. (n.d.). STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Signal Transducer And Activator Of Transcription 3 (STAT3). Cloud-Clone Corp. [Link]

  • Assay Genie. (n.d.). STAT3 Transcription Factor Activity (ELISA) Assay Kit. Assay Genie. [Link]

  • Bai, L., et al. (2017). A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cancer Cell, 32(6), 798-813.e17. [Link]

  • RayBiotech. (2025). Phospho-Stat3 (Y705) ELISA Kit. RayBiotech. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(20), 5709-5722. [Link]

  • Li, W. Z., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. [Link]

  • Al-dujaili, A. A., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. Molecules, 26(4), 1030. [Link]

  • Wang, Y., et al. (2020). Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones. New Journal of Chemistry, 44(42), 18365-18370. [Link]

  • Turkson, J., et al. (2018). Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. Cancers, 10(12), 491. [Link]

  • Zhang, W., et al. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. ResearchGate. [Link]

Sources

Method

The Emergent Role of Substituted 2,3-Dihydrobenzo[b]thiophene 1,1-dioxides in Asymmetric Synthesis: A Guide to Synthesis and Potential Applications

The quest for novel chiral scaffolds is a cornerstone of modern drug discovery and materials science. Within this landscape, the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide framework has garnered significant attention due t...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chiral scaffolds is a cornerstone of modern drug discovery and materials science. Within this landscape, the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide framework has garnered significant attention due to its prevalence in a range of biologically active compounds.[1] These structures are integral to molecules developed as inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors.[1] Given the stereospecific nature of biological interactions, the development of robust methods for the asymmetric synthesis of this heterocyclic system is of paramount importance. This guide provides an in-depth look at a highly efficient method for the synthesis of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides and explores the potential applications of their amino-substituted analogues as versatile tools in asymmetric catalysis.

Part 1: Enantioselective Synthesis of Chiral 2,3-Dihydrobenzo[b]thiophene 1,1-dioxides via Rhodium-Catalyzed Asymmetric Hydrogenation

A significant breakthrough in the synthesis of enantiomerically enriched 2,3-dihydrobenzo[b]thiophene 1,1-dioxides has been the development of a rhodium-catalyzed asymmetric hydrogenation of prochiral benzo[b]thiophene 1,1-dioxides.[1][2][3] This method has proven to be highly efficient, affording a wide range of chiral products with excellent yields and enantioselectivities.[1][2][3]

The success of this transformation hinges on the use of a specific chiral ligand, N-methylated bisphosphine-thiourea ZhaoPhos L2, in conjunction with a rhodium precursor.[1][3] The thiourea moiety of the ligand is proposed to play a crucial role in the reaction's high reactivity and enantioselectivity through hydrogen-bonding interactions with the sulfonyl group of the substrate.[2][3] This interaction likely serves to orient the substrate within the chiral environment of the catalyst, leading to a highly stereocontrolled hydrogenation.

A key advantage of this catalytic system is its broad substrate scope. It is effective for the hydrogenation of both 2- and 3-substituted benzo[b]thiophene 1,1-dioxides, accommodating a variety of aromatic and alkyl substituents.[1] Even sterically hindered substrates have been shown to react smoothly with excellent results.[1][3] Furthermore, the catalyst loading can be significantly low, with successful gram-scale syntheses being achieved with as little as 0.02 mol% of the catalyst, highlighting the high activity of this system.[1][2]

Substrate Scope and Performance Data

The following tables summarize the performance of the Rh-catalyzed asymmetric hydrogenation for a variety of substituted benzo[b]thiophene 1,1-dioxides.

Table 1: Asymmetric Hydrogenation of 2-Substituted Benzo[b]thiophene 1,1-dioxides [1]

Substrate (1)Product (2)Yield (%)ee (%)
2-Phenyl (1a)2-Phenyl (2a)>99>99
2-(4-Tolyl) (1b)2-(4-Tolyl) (2b)9999
2-(4-Cl-Ph) (1c)2-(4-Cl-Ph) (2c)9898
2-(3-MeO-Ph) (1d)2-(3-MeO-Ph) (2d)99>99
2-(2-Naphthyl) (1e)2-(2-Naphthyl) (2e)99>99

Table 2: Asymmetric Hydrogenation of 3-Substituted Benzo[b]thiophene 1,1-dioxides [1]

Substrate (1)Product (2)Yield (%)ee (%)
3-Phenyl (1m)3-Phenyl (2m)9999
3-(4-Tolyl) (1n)3-(4-Tolyl) (2n)9999
3-Cyclohexyl (1v)3-Cyclohexyl (2v)9796
3-n-Butyl (1w)3-n-Butyl (2w)9898
Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the rhodium-catalyzed asymmetric hydrogenation.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification catalyst_precursor Rh(NBD)2BF4 mix_catalyst Stir at RT catalyst_precursor->mix_catalyst ligand Chiral Ligand (L2) ligand->mix_catalyst solvent_prep DCM solvent_prep->mix_catalyst autoclave Autoclave mix_catalyst->autoclave substrate Substituted Benzo[b]thiophene 1,1-dioxide substrate->autoclave solvent_reaction TFE/DCM solvent_reaction->autoclave stir_reaction Stir for 40h autoclave->stir_reaction hydrogen H2 (50 atm) hydrogen->autoclave heat Heat (70 °C) heat->autoclave concentrate Concentrate stir_reaction->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Chiral Product chromatography->product

Figure 1: General workflow for the Rh-catalyzed asymmetric hydrogenation.

Detailed Protocol for the Asymmetric Hydrogenation of 3-Phenylbenzo[b]thiophene 1,1-dioxide (1m):

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Rh(NBD)₂BF₄ (2.0 mg, 0.005 mmol) and the chiral ligand L2 (ZhaoPhos) (4.6 mg, 0.0055 mmol) in CH₂Cl₂ (1.0 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a glass vial equipped with a magnetic stir bar, add 3-phenylbenzo[b]thiophene 1,1-dioxide (1m) (24.2 mg, 0.1 mmol).

  • Addition of Catalyst: The pre-formed catalyst solution (0.1 mL, 0.001 mmol Rh) is added to the vial containing the substrate.

  • Solvent Addition: A mixture of TFE/CH₂Cl₂ (10:1, 1.0 mL) is added to the vial.

  • Hydrogenation: The vial is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.

  • Reaction Conditions: The reaction mixture is stirred at 70 °C for 40 hours.

  • Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the chiral product 2m.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Part 2: Potential Applications of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in Asymmetric Synthesis

While the direct application of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide as a catalyst or ligand in asymmetric synthesis is not yet extensively documented, its structure presents a tantalizing platform for the development of novel chiral tools. The presence of a nucleophilic amino group, a rigid bicyclic core, and a sulfonyl group offers multiple points for diversification and interaction.

As a Precursor to Novel Chiral Ligands

The amino group at the 5-position can be readily functionalized to introduce phosphine, oxazoline, or other coordinating moieties. This would allow for the synthesis of a new class of chiral ligands for transition metal-catalyzed reactions. The rigid dihydrobenzothiophene dioxide backbone could impart a well-defined chiral environment around the metal center, potentially leading to high levels of stereocontrol in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling.

G cluster_ligands Potential Chiral Ligands cluster_applications Potential Applications start 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide phosphine Chiral Phosphine Ligands start->phosphine Functionalization (e.g., with Ph2PCl) oxazoline Chiral Oxazoline Ligands start->oxazoline Functionalization (e.g., with chiral amino alcohols) salen Chiral Salen-type Ligands start->salen Functionalization (e.g., with salicylaldehydes) hydrogenation Asymmetric Hydrogenation phosphine->hydrogenation alkylation Asymmetric Allylic Alkylation oxazoline->alkylation cycloaddition Asymmetric Cycloaddition salen->cycloaddition

Figure 2: Potential pathways to novel chiral ligands and their applications.
As a Scaffold for Organocatalysts

The field of organocatalysis has demonstrated the power of small, chiral organic molecules to catalyze a wide range of asymmetric transformations. The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold could be elaborated into novel organocatalysts. For instance, derivatization of the amino group to form a thiourea, squaramide, or primary amine salt could generate catalysts capable of activating substrates through hydrogen bonding or iminium/enamine formation. The inherent chirality of the backbone, obtained through the aforementioned asymmetric hydrogenation, would be key to inducing enantioselectivity. Such catalysts could find application in reactions like Michael additions, aldol reactions, and Mannich reactions.

As a Chiral Building Block

Enantiomerically pure 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, synthesized via resolution or asymmetric methods, can serve as a valuable chiral building block for the synthesis of more complex molecules. The amino group provides a handle for the introduction of various functionalities, while the aromatic ring can be further substituted. This allows for the construction of novel chiral drug candidates and functional materials with a well-defined three-dimensional structure.

Conclusion

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold represents a privileged structure in medicinal chemistry. The development of a highly efficient Rh-catalyzed asymmetric hydrogenation has opened the door to the routine synthesis of these compounds in high enantiopurity. While the direct application of the 5-amino substituted analogue in asymmetric synthesis is an area ripe for exploration, its structure holds immense potential for the development of novel chiral ligands and organocatalysts. The protocols and insights provided herein are intended to serve as a foundation for researchers in their efforts to harness the synthetic potential of this versatile heterocyclic system.

References

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 2019, 10(8), 2507-2512. [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. RSC Publishing. [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Sci-Hub. [Link]

  • Organocatalytic Asymmetric Sulfa-Michael Addition of 2-Aminothiophenols to Chalcones. First Enantioselective Access to 2,3,4,5-Tetrahydro-1,5-benzothiazepines. ResearchGate. [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Semantic Scholar. [Link]

Sources

Application

Application Notes and Protocols for the N-alkylation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Introduction The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a key structural motif in medicinal chemistry, appearing in a range of compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a key structural motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The secondary and tertiary amines derived from this core structure are of particular interest in drug discovery. The N-alkylation of the primary amino group is a critical transformation for generating libraries of analogues with modulated physicochemical and pharmacological properties.

This guide provides a comprehensive overview of established protocols for the N-alkylation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying chemical principles and practical considerations to enable researchers to select and execute the most suitable method for their synthetic goals. The inherent challenge in the N-alkylation of this substrate lies in the reduced nucleophilicity of the amino group due to the strong electron-withdrawing effect of the sulfone moiety.[1] This guide will address this challenge by presenting protocols that are effective for such electron-deficient aromatic amines.

Strategic Approaches to N-Alkylation

Several robust methods can be employed for the N-alkylation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. The choice of method will depend on the nature of the alkylating agent, desired scale, and tolerance of functional groups. This guide will detail the following key strategies:

  • Reductive Amination: A versatile and widely used one-pot reaction involving the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

  • Direct Alkylation with Alkyl Halides: A classical and straightforward approach, particularly effective for reactive alkyl halides.

  • Catalytic Alkylation with Alcohols (Borrowing Hydrogen): An atom-economical and environmentally benign method that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.

  • Mitsunobu Reaction: A reliable method for the N-alkylation of weakly nucleophilic amines, including sulfonamides, using an alcohol, a phosphine, and an azodicarboxylate.

Protocol 1: Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines.[2] This one-pot procedure is favored for its operational simplicity and broad substrate scope.

Causality of Experimental Choices

The reaction proceeds in two key steps: the formation of an imine or iminium ion, followed by its reduction. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. These reagents are selective for the reduction of the protonated imine over the starting carbonyl compound, which is particularly important when using aldehydes. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Imine Formation and Reduction cluster_workup Work-up and Purification prep1 Dissolve 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide and aldehyde/ketone in a suitable solvent (e.g., MeOH, DCE). prep2 Add a catalytic amount of acetic acid to achieve a pH of ~5. prep1->prep2 react1 Stir the mixture at room temperature to allow for imine formation. prep2->react1 react2 Add the reducing agent (e.g., NaBH₃CN) portion-wise. react1->react2 react3 Monitor the reaction by TLC or LC-MS until completion. react2->react3 workup1 Quench the reaction with water or saturated aqueous NaHCO₃. react3->workup1 workup2 Extract the product with an organic solvent (e.g., EtOAc, DCM). workup1->workup2 workup3 Wash the organic layer, dry over Na₂SO₄, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask, add 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 equiv.).

    • Add the desired aldehyde or ketone (1.1-1.5 equiv.).

    • Dissolve the starting materials in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (0.1-0.2 M).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.) to maintain a pH of approximately 5.

  • Imine Formation and Reduction:

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10-15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.[3][4][5][6]

    • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of water or saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Direct Alkylation with Alkyl Halides

This classical method involves the direct reaction of the amine with an alkyl halide in the presence of a base. It is a straightforward and often high-yielding reaction, especially with reactive alkylating agents like benzyl and allyl halides.

Causality of Experimental Choices

The key to successful mono-alkylation and avoiding the common side reaction of di-alkylation is the careful choice of reaction conditions.[7] Using a slight excess of the amine relative to the alkyl halide can favor mono-alkylation. The choice of base is also critical; a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the reaction without competing with the amine as a nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the Sₙ2 reaction. For a less reactive amine, a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary.[7]

Reaction Scheme: Alkylation with Alkyl Halides

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product amine 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide product N-Alkyl-5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide amine->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K₂CO₃, Et₃N) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product G catalyst [M]-H (Catalyst) alcohol R-CH₂OH aldehyde R-CHO alcohol->aldehyde Oxidation imine Ar-N=CH-R aldehyde->imine + Ar-NH₂ - H₂O amine Ar-NH₂ product Ar-NH-CH₂-R imine->product Reduction

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Introduction: The Significance of the Benzothiophene Sulfone Scaffold The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its rigid, bicyclic s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Sulfone Scaffold

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its rigid, bicyclic structure and the presence of a sulfone group impart unique physicochemical properties, influencing solubility, metabolic stability, and target engagement. Amide derivatives of this scaffold, particularly those derived from the 5-amino analogue, are of significant interest for their potential as kinase inhibitors, anticancer agents, and modulators of various biological pathways.[1][4] The synthesis of such amide derivatives is a critical step in the exploration of structure-activity relationships (SAR) for novel therapeutic agents.[3][4]

However, the amide coupling of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide presents a distinct set of challenges primarily due to the electronic nature of the starting amine. The potent electron-withdrawing effect of the sulfone group, transmitted through the aromatic ring, significantly reduces the nucleophilicity of the 5-amino group. This decreased reactivity makes it an "electron-deficient" or "weakly nucleophilic" aniline, often leading to sluggish and low-yielding reactions under standard amide coupling conditions.[5][6][7][8]

This document provides a comprehensive guide for researchers, offering detailed protocols, mechanistic insights, and troubleshooting strategies for the successful amide coupling of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide with a range of carboxylic acids.

Core Challenge: Overcoming the Reduced Nucleophilicity

The primary obstacle in acylating 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is the diminished reactivity of the aniline nitrogen. The lone pair of electrons on the nitrogen is delocalized into the aromatic system and further withdrawn by the strongly deactivating sulfone (SO₂) group. This electronic deficit makes the amine a poor nucleophile, requiring more potent activation of the carboxylic acid coupling partner and carefully optimized reaction conditions to achieve efficient amide bond formation.[5][6][8]

Standard amide coupling protocols may prove ineffective, resulting in incomplete reactions, the need for harsh conditions, or the formation of unwanted side products.[6][7] Therefore, the choice of coupling reagent, base, and solvent system is critical for success.

Recommended Coupling Strategies and Reagents

To address the challenges posed by this electron-deficient aniline, highly efficient coupling reagents are recommended. The two primary strategies detailed below involve the use of a uronium-based reagent (HATU) and a carbodiimide-based reagent (EDC) with an activating additive.

Strategy 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent known for its high reactivity and fast reaction times, making it particularly suitable for challenging couplings.[9]

Mechanism of Action: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9] The electron-deficient amine then attacks this activated ester to form the desired amide bond.[9] The presence of the nitrogen atom in the HOAt ring is thought to accelerate the coupling step.[9]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base - HB⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Product Amide ActiveEster->Amide + Amine TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amine 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Amine->Amide

Caption: HATU-mediated amide coupling mechanism.

Strategy 2: EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[9] For challenging substrates, its efficacy is significantly enhanced by the use of an additive like HOBt (Hydroxybenzotriazole).

Mechanism of Action: The carboxylic acid first adds to EDC, forming a highly reactive and unstable O-acylisourea intermediate.[9] This intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester, which is less prone to racemization.[9] The amine then attacks this activated ester to yield the final amide product, regenerating HOBt.[9] For electron-deficient anilines, the addition of DMAP (4-Dimethylaminopyridine) can be beneficial, as it may act as an acyl transfer agent to form a highly reactive acylpyridinium intermediate.[5]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt EDU EDU Byproduct (Water-soluble) Acylisourea->EDU HOBt HOBt HOBt->HOBtEster HOBtEster->HOBt Amide Product Amide HOBtEster->Amide + Amine Amine 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Amine->Amide

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific carboxylic acid substrate.

Protocol 1: HATU Coupling

Materials:

Reagent Molar Equivalents
Carboxylic Acid 1.0
5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 1.1
HATU 1.2
DIPEA (Diisopropylethylamine) 3.0

| Anhydrous DMF (N,N-Dimethylformamide) | - |

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.), 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.1 equiv.), and HATU (1.2 equiv.).

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M is a good starting point).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: EDC/HOBt/DMAP Coupling

This protocol is adapted from methods developed for other electron-deficient amines and may provide a cost-effective alternative to HATU.[5]

Materials:

Reagent Molar Equivalents
Carboxylic Acid 1.0
5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 1.1
EDC·HCl 1.2
HOBt 0.1 - 1.2
DMAP (4-Dimethylaminopyridine) 1.0
DIPEA (Diisopropylethylamine) 2.0 - 3.0

| Anhydrous Acetonitrile (CH₃CN) or DMF | - |

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), HOBt (a catalytic amount of 0.1 equiv. is a good starting point, but up to 1.2 equiv. can be used), and DMAP (1.0 equiv.).[5]

  • Dissolve the solids in anhydrous acetonitrile (CH₃CN) or DMF. Acetonitrile has been shown to be effective for similar systems.[5]

  • Add the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.1 equiv.) and DIPEA (2.0-3.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.[9]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Troubleshooting and Optimization

Low yields or incomplete reactions are common when working with weakly nucleophilic anilines.[6][8] The following decision tree and table provide guidance for optimizing the reaction conditions.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckReagents Are reagents pure & anhydrous? Is atmosphere inert? Start->CheckReagents FixReagents Use fresh, dry reagents/solvents. Ensure inert atmosphere. CheckReagents->FixReagents No IncreaseTemp Increase Reaction Temperature (e.g., 40-60 °C) CheckReagents->IncreaseTemp Yes CheckTemp Monitor for decomposition. If stable, continue. IncreaseTemp->CheckTemp Yes ChangeReagent Switch Coupling Reagent (e.g., EDC/HOBt to HATU) IncreaseTemp->ChangeReagent No / Decomposition UseHATU HATU is generally more potent for challenging couplings. ChangeReagent->UseHATU Yes AcidChloride Consider converting acid to acyl chloride as a last resort. ChangeReagent->AcidChloride No / HATU failed AcylChlorideProtocol React acyl chloride with amine in the presence of a base (e.g., pyridine or DIPEA). AcidChloride->AcylChlorideProtocol Yes

Caption: Troubleshooting workflow for amide coupling.

IssuePotential CauseRecommended Solution
Low or No Conversion Insufficient activation of carboxylic acid.Switch from EDC/HOBt to the more reactive HATU.[9] Increase the equivalents of the coupling reagent and base.
Low nucleophilicity of the amine.Increase the reaction temperature (e.g., to 40-60 °C), monitoring for potential decomposition. Increase reaction time.
Steric hindrance from the carboxylic acid.Pre-activation of the carboxylic acid with HATU/DIPEA for 15-30 minutes at 0 °C before adding the amine may improve yields.[9]
Side Product Formation Guanidinylation of the amine.This can be a side reaction with uronium reagents like HATU, especially in the absence of the carboxylic acid.[10][11] Ensure the carboxylic acid is present before adding the base and coupling agent.
Racemization (if acid is chiral).Use of HOBt or HOAt-based reagents (like HATU) generally minimizes racemization.[9] Run the reaction at lower temperatures if racemization is observed.
Difficult Purification Urea byproducts.For EDC reactions, the urea byproduct is water-soluble and can be removed with an aqueous wash.[9] For DCC (not recommended here, but common), the DCU byproduct is often filtered off.

Conclusion

The successful synthesis of amides from 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is readily achievable despite the amine's reduced nucleophilicity. The key to success lies in selecting a high-potency coupling reagent, such as HATU, and optimizing reaction parameters like base stoichiometry, temperature, and reaction time. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to efficiently synthesize these valuable compounds, facilitating the advancement of drug discovery programs that leverage this important chemical scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(34), 4419-4422. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt).
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from a peptide synthesis company's resource page.
  • Isomäki-Krondahl, S., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(15), 9984-9993. [Link]

  • Isomäki-Krondahl, S., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]

  • Ulf, A., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(3), 792-796. [Link]

  • Ulf, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 792-796. [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • Kumar, A., & Kumar, R. (2022). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In book: Thiophene and Its Derivatives. [Link]

  • Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 2326-2334. [Link]

  • Reddit r/Chempros. (2023). Struggling with amide coupling.
  • Wang, Y., et al. (2016). Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorganic & Medicinal Chemistry Letters, 26(4), 1333-1337. [Link]

  • Patel, K. D., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry, 51(S1), E23-E30. [Link]

  • Kamal, A., et al. (2018). An overview of benzo[b]thiophene-based medicinal chemistry. Drug Discovery Today, 23(4), 854-867. [Link]

Sources

Application

Application Notes and Protocols for the Parallel Synthesis of Novel Chemical Libraries Based on the 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Scaffold

Introduction: The Privileged Scaffold in Modern Drug Discovery The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a prominent structural motif in medicinal chemistry, recognized for its presence in a diverse array of b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a prominent structural motif in medicinal chemistry, recognized for its presence in a diverse array of biologically active compounds. This scaffold serves as a key building block in the development of novel therapeutics, with derivatives showing promise as inhibitors of tumor necrosis factor-α converting enzyme (TACE), as antidiabetic agents, and as HIF-2a inhibitors[1]. The inherent structural rigidity and the specific spatial arrangement of its functional groups make it an attractive starting point for the exploration of new chemical space in drug discovery programs. The introduction of an amino group at the 5-position provides a versatile handle for chemical diversification, enabling the generation of large, focused libraries of compounds for high-throughput screening.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in parallel synthesis campaigns. We will detail robust, field-proven protocols for the construction of sulfonamide and amide libraries, offering insights into the rationale behind experimental choices and providing self-validating methodologies for efficient library production.

Core Principles of Parallel Synthesis with the Aminodihydrobenzothiophene Dioxide Scaffold

The primary amino group of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a nucleophilic center that readily participates in a variety of coupling reactions. For the purposes of generating diverse and drug-like libraries in a parallel format, two of the most reliable and well-established transformations are sulfonamide and amide bond formation. These functional groups are ubiquitous in pharmaceuticals due to their favorable physicochemical properties and their ability to engage in crucial hydrogen bonding interactions with biological targets.

The workflows presented herein are designed for a solution-phase parallel synthesis format, typically utilizing 24- or 96-well reaction blocks. This approach offers a balance of throughput, ease of reaction monitoring, and straightforward purification.

Application I: Parallel Synthesis of a 5-Sulfonamido-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Library

The sulfonamide linkage is a key functional group in a multitude of marketed drugs. The following protocol outlines a robust procedure for the parallel synthesis of a library of N-substituted sulfonamides starting from 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide and a diverse set of sulfonyl chlorides.

Scientific Rationale

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine or diisopropylethylamine, is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion. The choice of an appropriate solvent is critical; a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid side reactions with the sulfonyl chloride.

Experimental Workflow: Sulfonamide Library Synthesis

workflow_sulfonamide cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving reagent_amine Stock Solution of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in Anhydrous Solvent reaction_well Dispense Reagents to 96-Well Reaction Block reagent_amine->reaction_well reagent_sulfonyl Array of Diverse Sulfonyl Chlorides (in 96-well plate) reagent_sulfonyl->reaction_well reagent_base Stock Solution of Tertiary Amine Base reagent_base->reaction_well reaction_conditions Seal and Incubate (e.g., Room Temp, 16h) with Agitation reaction_well->reaction_conditions workup_quench Quench Reaction (e.g., with aq. NH4Cl) reaction_conditions->workup_quench workup_extract Liquid-Liquid Extraction (e.g., DCM/Water) workup_quench->workup_extract workup_dry Dry Organic Layer (e.g., Na2SO4) workup_extract->workup_dry workup_evap Evaporate Solvent workup_dry->workup_evap purification Purification (e.g., Preparative HPLC or SPE) workup_evap->purification analysis_lcms LC-MS Analysis for Purity and Identity purification->analysis_lcms analysis_nmr Optional NMR for Selected Compounds analysis_lcms->analysis_nmr archiving Store Library in DMSO Solution analysis_lcms->archiving

Caption: Workflow for the parallel synthesis of a sulfonamide library.

Detailed Protocol: Sulfonamide Library Synthesis

Materials and Equipment:

  • 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • A diverse library of sulfonyl chlorides

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Centrifugal evaporator

  • LC-MS system for analysis

  • Preparative HPLC or Solid-Phase Extraction (SPE) cartridges for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in anhydrous DCM.

    • Prepare a 0.3 M stock solution of TEA or DIPEA in anhydrous DCM.

    • In a 96-well plate, dispense 0.022 mmol (1.1 equivalents) of each unique sulfonyl chloride into the appropriate wells. If the sulfonyl chlorides are solids, they can be pre-weighed or dispensed as stock solutions.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a sulfonyl chloride, add 100 µL (0.02 mmol, 1.0 equivalent) of the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide stock solution.

    • To each well, add 100 µL (0.03 mmol, 1.5 equivalents) of the TEA or DIPEA stock solution.

    • Seal the reaction block securely with a sealing mat.

  • Reaction Incubation:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up and Purification:

    • Add 200 µL of saturated aqueous ammonium chloride solution to each well to quench the reaction.

    • Add 500 µL of DCM to each well. Seal and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with 200 µL of brine.

    • Transfer the organic layer to a fresh 96-well plate containing anhydrous sodium sulfate.

    • After 15 minutes, transfer the dried organic solution to a new 96-well plate.

    • Concentrate the solutions to dryness using a centrifugal evaporator.

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for purification by preparative HPLC or pass through an appropriate SPE cartridge.

  • Analysis and Archiving:

    • Analyze the purity and confirm the identity of each compound using LC-MS.

    • Prepare stock solutions of the purified compounds in DMSO for biological screening and archiving.

ParameterConditionRationale
Amine Concentration 0.1 M (in final reaction volume)Balances reaction rate and solubility.
Equivalents of Sulfonyl Chloride 1.1 eqEnsures complete consumption of the core amine.
Equivalents of Base 1.5 eqNeutralizes HCl byproduct and drives the reaction.
Solvent Anhydrous DCMAprotic, good solubility for reactants.
Temperature Room TemperatureSufficient for most sulfonylations; avoids degradation.
Time 16 hoursAllows for the reaction to proceed to completion.

Application II: Parallel Synthesis of a 5-Amido-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Library

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry. This protocol details a reliable method for the parallel synthesis of an amide library using 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a diverse set of carboxylic acids, and a suitable coupling agent.

Scientific Rationale

This protocol employs a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. The activated acid then readily reacts with the primary amine to form the amide bond. The inclusion of a non-nucleophilic base like DIPEA is crucial to neutralize the acidic byproducts and maintain an optimal pH for the coupling reaction.

Experimental Workflow: Amide Library Synthesis

workflow_amide cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving reagent_amine Stock Solution of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in Anhydrous DMF reaction_well Dispense Reagents to 96-Well Reaction Block reagent_amine->reaction_well reagent_acid Array of Diverse Carboxylic Acids (in 96-well plate) reagent_acid->reaction_well reagent_coupling Stock Solution of Coupling Agent (e.g., HATU) reagent_coupling->reaction_well reagent_base Stock Solution of DIPEA reagent_base->reaction_well reaction_conditions Seal and Incubate (e.g., Room Temp, 4h) with Agitation reaction_well->reaction_conditions workup_dilute Dilute with DMSO/Water reaction_conditions->workup_dilute purification Purification by Mass-Directed Preparative HPLC workup_dilute->purification analysis_lcms LC-MS Analysis for Purity and Identity purification->analysis_lcms archiving Store Library in DMSO Solution analysis_lcms->archiving

Caption: Workflow for the parallel synthesis of an amide library.

Detailed Protocol: Amide Library Synthesis

Materials and Equipment:

  • 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • A diverse library of carboxylic acids

  • HATU

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Mass-directed preparative HPLC system

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • In a 96-well plate, dispense 0.022 mmol (1.1 equivalents) of each unique carboxylic acid into the appropriate wells.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a carboxylic acid, add 100 µL (0.022 mmol, 1.1 equivalents) of the HATU stock solution.

    • Add 100 µL (0.02 mmol, 1.0 equivalent) of the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide stock solution to each well.

    • Initiate the reaction by adding 100 µL (0.04 mmol, 2.0 equivalents) of the DIPEA stock solution to each well.

    • Seal the reaction block securely with a sealing mat.

  • Reaction Incubation:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 4 hours.

  • Work-up and Purification:

    • Dilute the reaction mixtures by adding 400 µL of a DMSO/water (1:1) mixture to each well.

    • Purify the compounds directly from these diluted solutions using a mass-directed preparative HPLC system.

  • Analysis and Archiving:

    • Analyze the purity and confirm the identity of the collected fractions using LC-MS.

    • Lyophilize the pure fractions to obtain the final products as powders.

    • Prepare stock solutions of the purified compounds in DMSO for biological screening and archiving.

ParameterConditionRationale
Amine Concentration ~0.07 M (in final reaction volume)Optimized for coupling efficiency in DMF.
Equivalents of Carboxylic Acid 1.1 eqDrives the reaction towards product formation.
Equivalents of Coupling Agent 1.1 eqEnsures efficient activation of the carboxylic acid.
Equivalents of Base 2.0 eqMaintains basic conditions for optimal coupling.
Solvent Anhydrous DMFExcellent solvent for a wide range of reactants.
Temperature Room TemperatureStandard for HATU-mediated couplings.
Time 4 hoursTypically sufficient for complete conversion.

Conclusion

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a highly valuable starting material for the construction of diverse chemical libraries for drug discovery. The protocols detailed in these application notes provide robust and scalable methods for the parallel synthesis of novel sulfonamide and amide libraries. By leveraging these established chemistries in a high-throughput format, research organizations can significantly accelerate their hit-finding and lead-optimization efforts.

References

  • Zhang, Y., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10(8), 2499-2504. [Link]

Sources

Method

Application Notes &amp; Protocols: Developing Structure-Activity Relationships for 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide Scaffold The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide Scaffold

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic structure provides a well-defined framework for the orientation of pharmacophoric groups, making it an attractive starting point for the design of targeted therapeutics. The introduction of a 5-amino group provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This amino group can serve as a crucial hydrogen bond donor or as a handle for the introduction of various substituents to probe interactions with biological targets.

Recent research has highlighted the potential of benzo[b]thiophene 1,1-dioxide derivatives as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] Specifically, derivatives of this scaffold have been investigated as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation, survival, and migration.[1][3] The development of novel kinase inhibitors based on the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold represents a promising avenue for the discovery of new anticancer agents.

This guide provides a comprehensive overview of the key considerations for developing SAR for this class of compounds, including synthetic strategies, key structural modifications to explore, and detailed protocols for their biological evaluation.

Key Structural Modifications and SAR Insights

The development of a robust SAR for the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold requires a systematic approach to chemical modification. The following sections outline key positions for substitution and the potential impact of these modifications on biological activity, drawing from established principles of kinase inhibitor design and studies on related heterocyclic scaffolds.

Derivatization of the 5-Amino Group

The 5-amino group is a primary site for modification. Its basicity and nucleophilicity allow for a wide range of chemical transformations, each offering the potential to modulate the compound's physicochemical properties and target engagement.

  • Acylation and Sulfonylation: Conversion of the 5-amino group to an amide or sulfonamide can introduce a variety of substituents that can form key interactions with the target kinase. The choice of acylating or sulfonylating agent is critical. Aromatic and heteroaromatic substituents can engage in pi-stacking or hydrophobic interactions within the ATP-binding site.[4] The nature and position of substituents on these aromatic rings can fine-tune electronic properties and steric bulk.

  • Alkylation and Reductive Amination: Introduction of alkyl groups can modulate lipophilicity and steric profile. Reductive amination with various aldehydes and ketones provides a facile route to a diverse library of secondary and tertiary amines.

Substitution on the Benzo Ring

Modification of the aromatic portion of the scaffold can significantly impact binding affinity and selectivity. Electron-donating and electron-withdrawing groups can alter the electronic character of the ring system, influencing its ability to participate in key interactions.

  • Small Alkoxy or Halo Substituents: Introduction of methoxy, chloro, or fluoro groups at positions 4, 6, or 7 can modulate metabolic stability and cell permeability. These groups can also act as hydrogen bond acceptors or engage in halogen bonding.

Modification of the Dihydrothiophene Ring

While modifications to the dihydrothiophene ring are less common, they can be explored to probe the steric tolerance of the target's binding site.

  • Substitution at the 2- and 3-Positions: Introduction of small alkyl or aryl groups at these positions can provide insights into the spatial constraints of the active site. Rh-catalyzed asymmetric hydrogenation can be employed to synthesize chiral derivatives, which may exhibit stereospecific binding.[5]

Data Presentation: SAR Table for Hypothetical Kinase Inhibitors

The following table illustrates how to structure SAR data for a series of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives targeting a hypothetical kinase.

Compound IDR1 (at 5-amino)R2 (at C7)Kinase IC50 (nM)Cell Viability (Cancer Cell Line) IC50 (µM)
1a -H-H>10,000>100
1b -C(O)Ph-H5,20075
1c -C(O)-(4-F-Ph)-H1,50025
1d -C(O)-(4-OMe-Ph)-H8,50090
1e -SO2Ph-H2,80040
1f -C(O)Ph-OMe4,10060
1g -C(O)-(4-F-Ph)-OMe85015

Interpretation of Hypothetical Data:

  • The unsubstituted parent compound 1a is inactive.

  • Acylation of the 5-amino group (compounds 1b-d ) generally improves activity.

  • An electron-withdrawing fluorine at the para-position of the phenyl ring (1c ) enhances potency compared to the unsubstituted phenyl (1b ) or an electron-donating methoxy group (1d ).

  • Sulfonylation (1e ) provides a compound with moderate activity.

  • The combination of a 7-methoxy group and a 4-fluorophenyl acyl group (1g ) results in the most potent compound in this series, suggesting a synergistic effect.

Experimental Protocols

Protocol 1: General Synthetic Scheme for N-Acyl Derivatives

This protocol describes a general method for the acylation of the 5-amino group.

Diagram: Synthetic Workflow

Synthetic_Workflow Start 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Acylation Acyl Chloride or Carboxylic Acid + Coupling Agent Start->Acylation Purification Column Chromatography Acylation->Purification Characterization NMR, MS, HPLC Purification->Characterization Final_Product N-Acyl Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of N-acyl derivatives.

Materials:

  • 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • Appropriate acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDC/HOBt or HATU)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolution: Dissolve 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1 equivalent) in anhydrous DCM or DMF.

  • Base Addition: Add TEA or DIPEA (1.5-2 equivalents).

  • Acylation:

    • Using Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Using Carboxylic Acid: Add the carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents). Stir at room temperature for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific protein kinase.[2]

Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Compound_Prep Prepare serial dilutions of test compound in DMSO Kinase_Reaction_Setup Add kinase, substrate, and test compound to 96-well plate Compound_Prep->Kinase_Reaction_Setup Incubation1 Pre-incubate to allow inhibitor binding Kinase_Reaction_Setup->Incubation1 Reaction_Initiation Add ATP to start the kinase reaction Incubation1->Reaction_Initiation Incubation2 Incubate at 30°C Reaction_Initiation->Incubation2 ADP_Detection_Reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation2->ADP_Detection_Reagent Incubation3 Incubate at room temperature ADP_Detection_Reagent->Incubation3 Luminescence_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation3->Luminescence_Generation Incubation4 Incubate at room temperature Luminescence_Generation->Incubation4 Data_Acquisition Measure luminescence with a plate reader Incubation4->Data_Acquisition Data_Analysis Calculate IC50 values Data_Acquisition->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase diluted in kinase assay buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a mixture of the kinase substrate and ATP (at a concentration close to its Km for the kinase) in kinase assay buffer.

    • Incubate the plate at 30°C for 60 minutes (the optimal time may need to be determined empirically).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction that produces a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold presents a versatile and promising starting point for the development of novel kinase inhibitors. A systematic approach to SAR, focusing on the derivatization of the 5-amino group and substitution on the benzo ring, is crucial for optimizing potency and selectivity. The detailed protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these compounds, enabling researchers to efficiently explore the therapeutic potential of this important chemical class.

References

  • Vertex AI Search, Structure–activity relationship (SAR)
  • Vertex AI Search, Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed. (No valid URL)
  • Vertex AI Search, Application Notes and Protocols for Kinase Activity Assays - Benchchem. (No valid URL)
  • Vertex AI Search, SAR OF SULPHONAMIDES.pptx - Slideshare. (No valid URL)
  • Vertex AI Search, Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University. (No valid URL)
  • Vertex AI Search, Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocycliz
  • Vertex AI Search, Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - Chemical Science (RSC Publishing). (No valid URL)
  • Vertex AI Search, Bioassays for anticancer activities - PubMed. (No valid URL)
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  • Vertex AI Search, Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent ST
  • Vertex AI Search, Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors - ResearchG
  • Vertex AI Search, The Synthesis of 5-Hydroxy-2,3-dihydrobenzo(B)thiophene (1) via an Efficient One Step Preparation of 5-Nitro-Benzo(B)thiophene-2-carboxylate(3A) | Semantic Scholar. (No valid URL)
  • Vertex AI Search, Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogen
  • Vertex AI Search, Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC - PubMed Central. (No valid URL)

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Application

"cellular assays for evaluating the efficacy of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide compounds"

Application Notes and Protocols Topic: Cellular Assays for Evaluating the Efficacy of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Compounds Audience: Researchers, scientists, and drug development professionals. A Mu...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Cellular Assays for Evaluating the Efficacy of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Compounds

Audience: Researchers, scientists, and drug development professionals.

A Multi-Tiered Strategy for Cellular Efficacy Profiling of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives

Introduction

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities.[1] Derivatives, including the 5-amino substituted class, have been investigated as inhibitors of critical cellular targets such as tumor necrosis factor-α converting enzyme (TACE), HIF-2α, and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Given their therapeutic potential, particularly in oncology and inflammatory diseases, a robust and systematic approach to evaluating their efficacy in a cellular context is paramount.[3]

This guide provides a comprehensive, multi-tiered framework for the cellular characterization of novel 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide compounds. Moving beyond a simple list of procedures, we will delve into the causality behind experimental choices, enabling researchers to build a logical, data-driven narrative around their lead candidates. The workflow progresses from broad assessments of cytotoxicity to specific validation of molecular mechanism, ensuring a thorough and efficient evaluation.

G cluster_0 Experimental Workflow cluster_1 A Tier 1: General Activity (Cytotoxicity & Proliferation) B Tier 2: Mechanism of Action (Apoptosis Induction) A->B Active Compounds A_assay • Cell Viability Assays (XTT, MTT) • Proliferation Assays A->A_assay C Tier 3: Target Validation (Target Engagement & Pathway Modulation) B->C Confirmed Apoptotic Inducers B_assay • Caspase Activity Assays (Caspase-Glo) • Annexin V Staining B->B_assay C_assay • Cellular Thermal Shift Assay (CETSA) • Western Blotting (Pathway Analysis) C->C_assay

Caption: A multi-tiered workflow for compound evaluation.

Foundational Considerations: The Bedrock of Reproducible Data

Before embarking on specific assays, meticulous attention to cell culture fundamentals is essential for generating reliable and interpretable data. Inconsistent cell handling is a major source of experimental variability.[4][5]

  • Cell Line Selection: The choice of cell line must be biologically relevant to the compound's intended therapeutic application.[6][7] For an anti-cancer agent, a panel of cancer cell lines representing different subtypes of the disease is appropriate. Ensure cell lines are obtained from a reputable source (e.g., ATCC) and are routinely tested for mycoplasma contamination.

  • Optimal Culture Conditions: Use the supplier-recommended culture media, supplements, and passaging protocols.[4] Avoid drastic changes in media conditions, which can alter cellular behavior.[4] It is critical to keep a detailed record of passage numbers and never use cells that have been in continuous culture for extended periods, as this can lead to phenotypic drift.[4]

  • Seeding Density Optimization: The number of cells plated per well is a critical parameter that must be optimized for each cell line and assay duration.[6] Cells should be in the logarithmic growth phase at the time of compound addition and should not become over-confluent by the end of the experiment, as this can affect their metabolism and response to treatment.[5]

Tier 1: Assessing General Cytotoxicity and Proliferation

The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays are a mainstay for this purpose due to their simplicity, reliability, and suitability for high-throughput screening.[8][9]

Principle of Tetrazolium Reduction Assays

These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[10][11] In metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[8][11] The amount of formazan produced is directly proportional to the number of viable cells.[8]

G cluster_0 Principle of XTT/MTT Assays Mitochondria Viable Cell Mitochondrial Dehydrogenases Formazan Colored Formazan Product Mitochondria->Formazan Reduction by NAD(P)H Tetrazolium Tetrazolium Salt (e.g., XTT, MTT) Tetrazolium->Mitochondria Enters cell or is reduced at cell surface Reader Measure Absorbance (Quantifies Viability) Formazan->Reader

Caption: Mitochondrial reduction of tetrazolium salts.

Comparison of Common Tetrazolium Assays

While MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a well-established assay, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) offers a significant workflow advantage.[10][12]

FeatureMTT AssayXTT Assay
Formazan Product Water-insoluble (purple crystals)[8]Water-soluble (orange)[8]
Workflow Step Requires an additional solubilization step (e.g., with DMSO or SDS)[12]No solubilization step required[8]
Advantages Well-established, extensive literatureFaster, fewer steps, reduced error potential[8]
Absorbance Max ~570 nm[12]~450-500 nm[8]
Protocol: XTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8]

    • Include wells with medium only for background control and wells with untreated cells for a vehicle control.

    • Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide compounds in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

  • XTT Reagent Preparation and Addition:

    • Prepare the activated XTT solution according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[12]

    • Add 50 µL of the activated XTT solution to each well, including background controls.[8]

    • Gently mix the plate by tapping or using an orbital shaker.

  • Incubation and Data Acquisition:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[8] Incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

    • Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[8] It is recommended to use a reference wavelength between 630-690 nm to reduce background noise.[8]

Tier 2: Elucidating the Mechanism of Cell Death

If a compound reduces cell viability, the next critical question is whether it is inducing apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[13] Effector caspases, such as caspase-3 and caspase-7, are considered key executioners of the apoptotic program.[13]

Principle of Luminescent Caspase Assays

Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive and specific method for measuring caspase activity.[13] The assay reagent contains a pro-luminescent caspase-3/7 substrate. When added to the cell sample, the reagent lyses the cells and the active caspase-3/7 enzymes cleave the substrate, releasing a substrate for luciferase (aminoluciferin) that generates a "glow-type" luminescent signal. This signal is proportional to the amount of caspase activity present.

G cluster_0 Principle of Caspase-Glo Assay ApoptoticCell Apoptotic Cell Caspase Active Caspase-3/7 ApoptoticCell->Caspase contains Substrate Pro-luminescent Caspase-3/7 Substrate Caspase->Substrate Cleaves Luciferase Luciferase + ATP Substrate->Luciferase Releases Aminoluciferin Light Luminescent Signal Luciferase->Light Generates

Caption: Luminescent detection of caspase-3/7 activity.

Protocol: Caspase-Glo® 3/7 Assay

This assay is designed for a 96-well format and can be multiplexed with viability assays.

  • Plate Setup and Treatment:

    • Seed cells and treat with compounds in an opaque-walled 96-well plate (suitable for luminescence) as described in the XTT protocol. Use a total volume of 100 µL per well.

    • Include positive control wells treated with a known apoptosis inducer (e.g., staurosporine) and negative/vehicle control wells.

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, following the manufacturer's instructions. Mix by gentle inversion until the substrate is thoroughly dissolved.

  • Reagent Addition and Incubation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Data Acquisition:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

    • Measure the luminescence of each well using a plate-reading luminometer.

Complementary Apoptosis Assays: To confirm apoptosis, it is best practice to use a second method that measures a different hallmark of the process.[13] Real-time Annexin V-based assays, which detect the exposure of phosphatidylserine on the outer cell membrane, are an excellent orthogonal approach.[14][15][16]

Tier 3: Target Engagement and Pathway Validation

Once a compound has demonstrated cytotoxic and pro-apoptotic activity, the next stage is to verify that it engages its intended molecular target within the complex cellular environment and modulates the expected downstream signaling pathway.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing drug binding to its target protein in intact cells or cell lysates.[17][18] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation and aggregation upon heating.[19][20]

G cluster_0 Principle of CETSA cluster_1 A Cells + Compound Heat 🔥 A->Heat C Target Protein Stabilized (Remains Soluble) A->C Ligand Binding B Cells (Vehicle) B->Heat D Target Protein Denatures (Aggregates) B->D No Ligand E Analyze Soluble Fraction (e.g., Western Blot) C->E D->E F Higher Protein Level = Target Engagement E->F

Caption: Ligand binding stabilizes proteins against heat.

Protocol: CETSA with Western Blot Readout

This protocol describes a CETSA experiment performed on cell lysates.

  • Cell Culture and Lysis:

    • Culture a large batch of the desired cells (e.g., 2-4 confluent T175 flasks).

    • Harvest the cells, wash with ice-cold PBS, and resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Collect the supernatant (soluble protein fraction).

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Treat the aliquots with the test compound at the desired concentration or with vehicle (DMSO) as a control.

    • Incubate at room temperature for 30 minutes.

  • Heat Challenge:

    • Transfer the treated lysate aliquots to PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[20] One aliquot should be kept at room temperature as a non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant from each tube, which contains the remaining soluble protein.

  • Analysis by Western Blot:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the putative target protein. A higher band intensity in the compound-treated sample compared to the vehicle control at a given temperature indicates thermal stabilization and thus, target engagement.

Pathway Analysis: Western Blotting

Western blotting is an indispensable technique to investigate if target engagement by a compound leads to the desired downstream effect, such as the inhibition of a signaling pathway.[21] For example, if the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivative is a putative kinase inhibitor, Western blotting can be used to measure the phosphorylation status of a known substrate of that kinase.

Protocol: Western Blot for Pathway Analysis
  • Sample Preparation:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of the compound for a specified time. Include appropriate controls (vehicle, positive control inhibitor).

    • Wash cells with ice-cold PBS and lyse them directly in the plate using 1X Laemmli buffer or a RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and denature by boiling at 95-100°C for 5-10 minutes.[22]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (10-50 µg) per lane of an SDS-polyacrylamide gel.[22]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22][23]

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., a phospho-specific antibody for a kinase substrate) overnight at 4°C with gentle agitation.[23]

    • Wash the membrane three times with TBST for 10 minutes each.[22]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) or the total (non-phosphorylated) form of the target protein.

By systematically applying this multi-tiered assay cascade, researchers can efficiently triage compounds, elucidate their mechanisms of action, and build a compelling, data-rich package to support the advancement of promising 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives in the drug discovery pipeline.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Apoptosis Assay Kits. Biocompare. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • CETSA. Pelago Bioscience. Available at: [Link]

  • RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. Biocompare. Available at: [Link]

  • Western Blot Protocol. Creative Biolabs. Available at: [Link]

  • Western Blot Protocol. OriGene Technologies Inc. Available at: [Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. Available at: [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. Available at: [Link]

  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. NIH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide to Improving the Yield of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Synthesis

Welcome to our dedicated technical support center for the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document will navigate you through potential pitfalls and offer robust strategies to optimize your reaction yields and product purity.

The synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a critical process for accessing a valuable scaffold in medicinal chemistry. The inherent reactivity of the intermediates and the potential for side reactions necessitate a careful and well-informed approach. This guide is structured in a question-and-answer format to directly address specific issues you may face during your experimental work.

Overall Synthetic Workflow

A common and logical synthetic route to 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide proceeds through a three-stage process. Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow A Stage 1: Formation of the Core Heterocycle B Stage 2: Regioselective Nitration A->B 2,3-dihydrobenzo[b]thiophene 1,1-dioxide C Stage 3: Nitro Group Reduction B->C 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide D Final Product C->D 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Caption: General synthetic workflow for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Stage 1: Synthesis of the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide Core

The formation of the core heterocyclic structure is the foundation of the entire synthesis. While various methods exist for the synthesis of benzothiophene derivatives, a common approach involves the cyclization of appropriate precursors.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My cyclization reaction to form the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide is low-yielding. What are the likely causes?

A1: Low yields in cyclization reactions often stem from several factors, including incomplete reaction, side product formation, or degradation of the starting material or product.

  • Causality: The choice of cyclization strategy is critical. For instance, an intramolecular Friedel-Crafts-type reaction of a precursor like 3-phenylpropane-1-sulfonyl chloride can be effective. However, the reaction conditions, particularly the strength and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄), are paramount. An insufficient amount of catalyst will lead to an incomplete reaction, while an excessive amount can promote charring and decomposition, especially at elevated temperatures.

  • Troubleshooting & Optimization:

    • Catalyst Screening: If using a Friedel-Crafts approach, screen different Lewis acids and optimize the molar equivalents.

    • Temperature Control: Maintain strict temperature control. Start at a lower temperature (e.g., 0 °C) and slowly warm the reaction mixture to room temperature or slightly above. Use a reaction calorimeter if available to monitor exotherms.

    • Solvent Choice: The solvent can significantly impact the reaction. Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically preferred for Friedel-Crafts reactions.

Q2: I am observing the formation of multiple isomers during the synthesis of the core structure. How can I improve the regioselectivity?

A2: Isomer formation is a common challenge in electrophilic aromatic substitution reactions. The directing effects of substituents on the aromatic ring of your precursor will dictate the position of cyclization.

  • Causality: The electronics and sterics of the substituents on your starting material play a crucial role. For example, if your precursor has other substituents on the phenyl ring, their directing effects (ortho, para, or meta) will influence the site of ring closure.

  • Troubleshooting & Optimization:

    • Precursor Design: Carefully design your starting material to favor the desired cyclization position. This might involve using blocking groups that can be removed later.

    • Reaction Conditions: In some cases, the choice of Lewis acid and solvent can influence the isomer ratio. More sterically bulky Lewis acids might favor cyclization at a less hindered position.

Stage 2: Regioselective Nitration

The introduction of a nitro group at the C-5 position of the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a key step. The electron-withdrawing nature of the sulfone group will deactivate the benzene ring, making nitration more challenging than for benzene itself.

Frequently Asked Questions & Troubleshooting

Q1: My nitration reaction is resulting in a mixture of isomers (e.g., 5-nitro, 7-nitro). How can I improve the regioselectivity for the 5-position?

A1: Achieving high regioselectivity in the nitration of deactivated aromatic rings requires careful control of reaction conditions. The sulfone group is a meta-director; however, in fused ring systems, the outcome can be more complex. Studies on the nitration of related benzo[b]thiophene derivatives with electron-withdrawing groups at the 3-position indicate that nitration primarily occurs on the benzene ring at positions 4, 5, 6, and 7.[3]

  • Causality: The regiochemical outcome is a delicate balance of electronic and steric effects. While the sulfone group deactivates the entire ring, the positions are not all equally deactivated. The 5- and 7-positions are generally the most electronically favored for electrophilic attack in this system.

  • Troubleshooting & Optimization:

    • Nitrating Agent: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid and sulfuric acid is often used. However, for more control, consider milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).

    • Temperature Control: This is arguably the most important parameter. Run the reaction at a low temperature (e.g., -10 °C to 0 °C) and monitor the addition of the nitrating agent carefully to prevent localized overheating, which can lead to the formation of undesired isomers and dinitrated byproducts.

    • Solvent: Using a suitable solvent, such as acetic acid or dichloromethane, can help to control the reaction rate and improve selectivity.

Q2: The nitration reaction is very slow or does not go to completion. What can I do to drive the reaction forward?

A2: The deactivating effect of the sulfone group can make the nitration sluggish.

  • Causality: The electron-withdrawing sulfone group reduces the nucleophilicity of the benzene ring, making it less reactive towards the electrophilic nitronium ion (NO₂⁺).

  • Troubleshooting & Optimization:

    • Reaction Time and Temperature: Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS.

    • Stronger Nitrating Conditions: If milder conditions fail, consider using a stronger nitrating agent, such as fuming nitric acid in sulfuric acid. However, be aware that this will likely decrease regioselectivity and increase the risk of side reactions.

    • Purity of Starting Material: Ensure your 2,3-dihydrobenzo[b]thiophene 1,1-dioxide is pure. Impurities can interfere with the reaction.

Parameter Condition for Higher Selectivity Condition for Higher Reactivity Potential Trade-off
Temperature Low (-10 °C to 0 °C)Higher (0 °C to RT)Higher temp may reduce selectivity
Nitrating Agent Milder (e.g., Acetyl Nitrate)Stronger (e.g., HNO₃/H₂SO₄)Stronger agents may reduce selectivity
Reaction Time As required for completionShorterIncomplete reaction

Table 1: Optimizing Nitration Conditions.

Stage 3: Reduction of the Nitro Group

The final step is the reduction of the 5-nitro group to the 5-amino group. This is a common transformation in organic synthesis, but it can be accompanied by its own set of challenges, especially with a sensitive substrate.

Frequently Asked Questions & Troubleshooting

Q1: My nitro group reduction is incomplete, resulting in a low yield of the desired amine.

A1: Incomplete reduction is a frequent issue and can be attributed to several factors related to the choice of reducing agent and reaction conditions.

  • Causality and Solutions:

    • Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel with H₂):

      • Catalyst Deactivation: The catalyst may be poisoned by sulfur-containing impurities in your starting material or by the substrate itself. Ensure the 5-nitro intermediate is highly pure.

      • Insufficient Catalyst Loading: Increase the weight percentage of the catalyst.

      • Inadequate Hydrogen Pressure: Increase the hydrogen pressure. Some reductions require higher pressures to proceed efficiently.

      • Poor Solubility: Ensure the substrate is fully dissolved in the solvent. A mixture of solvents may be necessary.

    • Metal/Acid Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl, Zn/AcOH):

      • Insufficient Metal: Use a sufficient excess of the metal powder. The surface of the metal can become passivated during the reaction.

      • Acid Concentration: The concentration of the acid is crucial. Too little acid will result in a slow or incomplete reaction, while too much can lead to side reactions.

Q2: I am observing side products during the reduction. What are they and how can I avoid them?

A2: Several side products can form during the reduction of a nitro group, including hydroxylamines, azo compounds, and azoxy compounds.

  • Causality: These side products are intermediates in the reduction of a nitro group to an amine. If the reduction is not driven to completion, these intermediates can accumulate.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Metal/acid reductions, such as with iron powder and ammonium chloride in an alcohol/water mixture, are often effective and can minimize the formation of these intermediates.[4] Tin(II) chloride is also a reliable reagent for this transformation.

    • Reaction Conditions: Ensure sufficient equivalents of the reducing agent and allow the reaction to proceed to completion (monitor by TLC or LC-MS).

    • Work-up Procedure: A proper work-up is essential. For metal/acid reductions, filtration to remove the metal salts followed by basification to liberate the free amine is standard.

Q3: Is the dihydrothiophene ring stable under the reduction conditions?

A3: The stability of the dihydrothiophene 1,1-dioxide ring is a valid concern.

  • Causality: The sulfone group is generally stable to most reducing conditions used for nitro group reduction. However, very harsh conditions, such as high-pressure hydrogenation at elevated temperatures for extended periods, could potentially lead to the reduction of the sulfone or cleavage of the C-S bonds.

  • Troubleshooting & Optimization:

    • Milder Conditions: Opt for milder reduction methods first, such as catalytic transfer hydrogenation (e.g., using ammonium formate as the hydrogen source with Pd/C) or chemical reductions like Fe/NH₄Cl or SnCl₂.

    • Monitor for Byproducts: When developing the reduction step, carefully analyze the crude reaction mixture by LC-MS or NMR to check for byproducts that might indicate degradation of the heterocyclic ring.

Troubleshooting_Reduction Start Low Yield of 5-amino product Q1 Incomplete Reaction? Start->Q1 Q2 Side Product Formation? Start->Q2 Q3 Degradation of Core? Start->Q3 Sol1 Increase reducing agent/catalyst Increase H2 pressure Check catalyst activity Q1->Sol1 Sol2 Ensure complete reaction Choose appropriate reducing agent (e.g., Fe/NH4Cl) Optimize work-up Q2->Sol2 Sol3 Use milder reduction conditions Monitor for degradation products Q3->Sol3

Caption: Troubleshooting decision tree for the nitro group reduction stage.

Purification of the Final Product

The final step to obtaining a high-yield, high-purity product is effective purification.

Frequently Asked Questions & Troubleshooting

Q1: I am having difficulty purifying the final 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. What are the recommended methods?

A1: Aromatic amines can be challenging to purify due to their basicity and potential for oxidation.

  • Causality and Solutions:

    • Column Chromatography: This is a standard method.

      • Stationary Phase: Use silica gel. It may be beneficial to pre-treat the silica with a small amount of a basic solvent (e.g., triethylamine in the eluent) to prevent streaking and improve the separation.

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining high-purity material.

      • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Acid-Base Extraction: As an amine, your product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This can be used to wash away non-basic organic impurities. Subsequent basification of the aqueous layer will precipitate the free amine, which can then be extracted into an organic solvent.

Q2: My final product is colored and appears to be degrading over time. How can I improve its stability?

A2: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities.

  • Causality: The lone pair of electrons on the nitrogen atom makes the compound susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

    • Protection from Light: Store the compound in an amber vial or a container protected from light.

    • Storage Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of degradation.

    • Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant may be considered, but this is not common for solid samples.

By systematically addressing these potential issues with a combination of theoretical understanding and careful experimental optimization, you can significantly improve the yield and purity of your 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide synthesis.

References

  • Li, R., & Yang, D. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. RSC Advances, 12(15), 9235-9239. [Link]

  • Zhang, Z., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10(7), 2135-2140. [Link]

  • Zhang, Z., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10(7), 2135-2140. [Link]

  • Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

  • Malhotra, S., & Oluwasesan, A. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S.
  • ResearchGate. (n.d.). The synthesis of benzo[b]thiophene-1,1-dioxides. [Link]

  • Google Patents. (n.d.).
  • Zhang, Z., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10(7), 2135-2140. [Link]

  • Musilek, K., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Prepared by the Senior Application Scientists at SulfoChem Solutions Welcome to the dedicated technical support guide for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (PubChem CID: 284423, Isomer). This molecule is a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientists at SulfoChem Solutions

Welcome to the dedicated technical support guide for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (PubChem CID: 284423, Isomer). This molecule is a valuable synthetic intermediate, finding application as a key building block in medicinal and organic chemistry.[1][2] Its unique structure, featuring both a nucleophilic aromatic amine and a strongly electron-withdrawing sulfone group, imparts desirable properties but also presents specific challenges during purification.[3]

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Section 1: Understanding the Molecule - Key Physicochemical Properties

The purification strategy for any compound is dictated by its physical and chemical properties. The bifunctional nature of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is central to the challenges encountered. The aromatic amine acts as a basic, nucleophilic site, while the sulfone group is a powerful electron-withdrawing moiety that significantly increases the molecule's polarity and deactivates the aromatic ring.[2][3]

PropertyImplication for Purification
Molecular Formula C₈H₉NO₂S
Polarity High. The sulfone (SO₂) and amino (NH₂) groups make the molecule highly polar. This necessitates the use of polar solvent systems for chromatography and makes finding a single, ideal recrystallization solvent challenging.
Acidity/Basicity Amphoteric (Primarily Basic). The aromatic amino group (pKa ≈ 4-5) is basic and can interact strongly with acidic media, including standard silica gel. This can lead to significant tailing/streaking during column chromatography.
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in less polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). Poorly soluble in non-polar solvents like hexanes and toluene.
Stability The amino group is susceptible to air oxidation, which can lead to the formation of colored impurities over time, especially when exposed to light. The sulfone group is highly stable and generally unreactive under standard purification conditions.[3]
Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in a question-and-answer format.

Question: What are the most common impurities I should expect after synthesis?

Answer: Impurities are almost always byproducts of the synthetic route. A common route involves the reduction of a nitro-precursor. Therefore, you should anticipate:

  • Unreacted Starting Material: e.g., 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

  • Partially Reduced Intermediates: Such as nitroso or hydroxylamine species. These are often unstable and can lead to colored, polymeric byproducts.

  • Side-Reaction Products: Depending on the reagents used, impurities from over-alkylation or side reactions on the aromatic ring can occur.[4]

  • Positional Isomers: If the synthesis is not perfectly regioselective, other isomers like 7-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide might be present.[3]

  • Oxidation/Degradation Products: The free amine is susceptible to oxidation, which can generate colored impurities, especially if the crude product is stored improperly before purification.

Question: My compound is streaking badly on my silica gel column. What's causing this and how do I fix it?

Answer: This is the most frequently reported issue. The streaking (or tailing) is caused by the interaction of the basic amino group with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction prevents clean elution.

Troubleshooting Steps:

  • Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended: 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide in the eluent.

    • Causality: The modifier competes with your compound for binding to the acidic sites, allowing your product to elute as a sharp, symmetrical band.

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule's stability:

    • Alumina (Neutral or Basic): Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase (C18): If the compound is sufficiently soluble in water/methanol/acetonitrile, reversed-phase chromatography can provide excellent separation.

Question: I'm struggling to find a suitable solvent system for recrystallization. It either doesn't dissolve or it never crashes out. What should I do?

Answer: Due to its high polarity, finding a single solvent for recrystallization is difficult. A two-solvent system is almost always required. The goal is to find a "soluble" solvent in which the compound is highly soluble when hot, and a "non-solvent" (or "anti-solvent") in which it is poorly soluble, even when hot.

Recommended Solvent Systems to Screen (Soluble / Anti-Solvent):

  • Ethanol / Water

  • Isopropanol / Hexanes

  • Ethyl Acetate / Hexanes

  • Acetone / Toluene

Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals, it means the solution became supersaturated too quickly or at a temperature above the compound's melting point in that solvent mixture.

  • Solution: Re-heat the mixture to re-dissolve the oil. Add slightly more of the "soluble" solvent. Allow the solution to cool much more slowly (e.g., place the flask in a warm water bath that is allowed to cool to room temperature overnight). Seeding with a small crystal of pure product can also promote proper crystallization.

Section 3: Recommended Purification Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol is designed for purifying crude material with moderate to low purity (e.g., <95%).

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product). Dry this "dry load" under vacuum until it is a free-flowing powder. This prevents the use of strong solvents for loading, which can degrade resolution.

  • Column Packing: Wet pack a silica gel column with the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 1% Et₃N).

  • Loading: Carefully add the prepared dry load to the top of the packed column.

  • Elution:

    • Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexanes containing 1% Triethylamine (Et₃N) throughout.

    • Suggested Gradient:

      • Start at 2% EtOAc in Hexanes (+1% Et₃N) for 2 column volumes (CV) to elute non-polar impurities.

      • Increase linearly to 50% EtOAc in Hexanes (+1% Et₃N) over 10-12 CV.

      • Hold at 50% EtOAc until the product has fully eluted.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using a mobile phase similar to the elution conditions, e.g., 1:1 Hexane:EtOAc with a drop of Et₃N, and visualize with a UV lamp and/or a potassium permanganate stain).

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be re-dissolved in EtOAc, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.[5]

Protocol 2: Two-Solvent Recrystallization

This protocol is ideal as a final purification step for material that is already >90-95% pure.

Methodology:

  • Solvent Selection: Based on prior screening, select an appropriate solvent pair (e.g., Isopropanol/Hexanes).

  • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add the "soluble" solvent (Isopropanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "anti-solvent" (Hexanes) dropwise while stirring until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add 1-2 drops of the hot "soluble" solvent back into the mixture until it becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold "anti-solvent" (Hexanes) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 4: Visualization of Purification & Impurity Workflows

Diagram 1: Purification Strategy Decision Tree

This flowchart provides a logical path for selecting the appropriate purification technique based on the initial assessment of the crude product.

Purification_Strategy start Crude Product Analysis (TLC, ¹H NMR) purity_check Assess Purity & Impurity Profile start->purity_check high_purity High Purity (>95%) Minor Impurities purity_check->high_purity  Clean TLC mod_purity Moderate Purity (70-95%) Multiple Impurities purity_check->mod_purity  Spots close on TLC low_purity Low Purity (<70%) Complex Mixture purity_check->low_purity  Baseline/Many spots recrystallize Protocol 2: Two-Solvent Recrystallization high_purity->recrystallize chromatography Protocol 1: Flash Chromatography (Basic Modifier) mod_purity->chromatography sequential Sequential Purification: 1. Chromatography 2. Recrystallization low_purity->sequential end_product Pure Product (>99%) recrystallize->end_product chromatography->end_product sequential->end_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Common Impurity Sources in a Hypothetical Synthesis

This diagram illustrates the origin of potential impurities during a common synthetic pathway involving the reduction of a nitro-precursor.

Impurity_Sources cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_mat Starting Material 5-Nitro-2,3-dihydro- benzo[b]thiophene 1,1-dioxide reduction Key Reaction Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) start_mat:f0->reduction:f0 imp_A Impurity A Incomplete Reduction (Unreacted Nitro Compound) start_mat:f0->imp_A:f0 Carried Over product Target Product 5-Amino-2,3-dihydro- benzo[b]thiophene 1,1-dioxide reduction:f0->product:f0 imp_C Impurity C Side-Reaction (e.g., Dehalogenation if present) reduction:f0->imp_C:f0 Non-selective Reagents imp_B Impurity B Over-oxidation (Colored Dimers/Polymers) product:f0->imp_B:f0 Air/Light Exposure

Caption: Potential impurity formation pathways.

References
  • Knowledge UChicago. (n.d.). Supporting Information.
  • Zhang, Z., et al. (n.d.). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Retrieved January 19, 2026, from [Link]

  • Wayne, G. S. (n.d.). SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Synthesis of 5-Hydroxy-2,3-dihydrobenzo(B)thiophene (1) via an Efficient One Step Preparation of 5-Nitro-Benzo(B)thiophene-2-carboxylate(3A). Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

"common byproducts in the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide"

Welcome to the technical support center for the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important scaffold, with a focus on identifying and mitigating common byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction landscape.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format. We diagnose the likely cause, often related to byproduct formation, and provide actionable protocols for resolution.

Question 1: "After nitrating 2,3-dihydrobenzo[b]thiophene 1,1-dioxide, my TLC and LC-MS show multiple product spots with the same mass. What are they and how can I improve the selectivity?"

Answer:

This is a classic issue of regioisomerism during electrophilic aromatic substitution on the benzothiophene core. The directing effects of the fused ring and the sulfone group lead to the formation of several nitro-isomers.

Causality and In-Depth Explanation:

The sulfone group (-SO₂) is a meta-director and strongly deactivating. However, the fused benzene ring is activated. The nitration can thus occur at several positions. While the 5-nitro isomer is often the desired product, you are likely co-synthesizing the 4-nitro, 6-nitro, and 7-nitro isomers. Their similar polarity makes them difficult to separate, resulting in overlapping spots on a TLC plate.

Mitigation and Troubleshooting Protocol:

  • Temperature Control is Critical: Run the nitration at the lowest possible temperature that still allows the reaction to proceed (e.g., start at -10 °C to 0 °C and monitor closely). Lower temperatures increase the kinetic selectivity for the thermodynamically favored 5-position.

  • Choice of Nitrating Agent:

    • Standard (HNO₃/H₂SO₄): This aggressive system often leads to poor selectivity and potential over-nitration (di-nitro products).

    • Milder Agents (Recommended): Consider using a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt (e.g., KNO₃) in sulfuric acid. These can offer significantly improved regioselectivity.

  • Purification Strategy:

    • Fractional Recrystallization: This can be effective if there is a significant difference in the crystal packing and solubility of the isomers. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Preparative Chromatography: If recrystallization fails, careful column chromatography on silica gel with a shallow gradient (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 30%) is the most reliable method for isolating the desired 5-nitro isomer.

Workflow for Improving Nitration Selectivity

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Problem Multiple Isomers in TLC/LC-MS (Same Mass) Temp Lower Reaction Temperature (e.g., -10°C to 0°C) Problem->Temp Control Kinetics Reagent Use Milder Nitrating Agent (e.g., Acetyl Nitrate) Problem->Reagent Increase Selectivity Purify Optimize Purification (Fractional Recrystallization or Chromatography) Problem->Purify Isolate Product Outcome Improved Regioselectivity for 5-Nitro Isomer Temp->Outcome Reagent->Outcome A 2,3-Dihydrobenzo[b]- thiophene 1,1-dioxide B Nitration (HNO3/H2SO4) A->B C 5-Nitro Isomer (Desired Intermediate) B->C Main Pathway B1 4/6/7-Nitro Isomers (Regioisomers) B->B1 Side Reaction D Reduction (SnCl2 or H2/Pd-C) C->D E 5-Amino Product (Target Molecule) D->E Main Pathway D1 5-Nitroso/Hydroxylamine (Incomplete Reduction) D->D1 Side Reaction

Caption: Key steps and potential byproduct divergence points.

References

  • Alcon, M., et al. (2003). Zonisamide intermediate and synthesis. Google Patents (WO2003020708A1).
  • Sulfonamide. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Alcon, M., et al. (2004). Novel sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms. Google Patents (WO2004020419A1).
Optimization

Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of the Nitro Precursor

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the catalytic hydrogenatio...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the catalytic hydrogenation of nitro precursors. This transformation is a cornerstone of modern synthesis, yet it presents unique challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Troubleshooting Common Experimental Issues

This section addresses the most frequent challenges encountered during the hydrogenation of nitro compounds. Each issue is presented in a question-and-answer format, providing a direct line to a solution grounded in scientific principles.

Issue 1: Low or No Conversion of the Nitro Precursor

  • Question: My reaction shows minimal or no consumption of the starting material. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion is a common but solvable issue that typically points to problems with the catalyst, reaction conditions, or the substrate/solvent system. A systematic approach is the most effective way to diagnose the root cause.[1]

    • Catalyst Inactivity:

      • Poisoning: The catalyst's active sites may be blocked by poisons. Common poisons for noble metal catalysts include sulfur compounds, heavy metal ions, and sometimes nitrogen-containing heterocycles (if not the substrate).[1][2][3] Solution: Ensure all glassware is scrupulously clean and use high-purity, filtered solvents and reagents. If poisoning is suspected, the catalyst must be replaced.

      • Deactivation: The catalyst may have lost activity due to improper storage or handling. Catalysts like Raney® Nickel are pyrophoric and require careful handling under an inert atmosphere to maintain activity.[1][2] Solution: Use a fresh batch of catalyst from a reputable supplier to rule out deactivation.

      • Insufficient Loading: The amount of catalyst may be too low for the reaction scale or the specific substrate's reactivity.[1][3] Solution: Incrementally increase the catalyst loading. While a typical starting point for 10% Pd/C is 5-10 mol % Pd, some substrates may require more.[1][4]

    • Suboptimal Reaction Conditions:

      • Inadequate Hydrogen Pressure: For many simple reductions, a hydrogen balloon is sufficient. However, more sterically hindered or electronically deactivated nitro groups may require higher pressures.[1][2] Solution: If using a balloon, ensure there are no leaks. For stubborn reactions, transition to a Parr or similar hydrogenation apparatus to increase hydrogen pressure.

      • Poor Agitation: This is a critical and often overlooked parameter. Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction rate as hydrogen availability at the catalyst surface becomes the bottleneck.[1] Solution: Ensure vigorous, efficient stirring to create a vortex and maximize the gas-liquid-solid interface.

      • Incorrect Temperature: While many hydrogenations proceed well at room temperature, some substrates require gentle heating to overcome the activation energy barrier.[2][4] Conversely, excessive heat can promote side reactions or catalyst deactivation.[1] Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 30-50°C), while monitoring for side product formation.

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose the cause of low or no conversion in your hydrogenation reaction.

G Start Low / No Conversion Observed Check_Catalyst 1. Assess Catalyst Start->Check_Catalyst Check_Conditions 2. Evaluate Conditions Check_Substrate 3. Examine Substrate/Solvent Poisoned Poisoned? Check_Catalyst->Poisoned H2_Pressure Inadequate H₂ Pressure? Check_Conditions->H2_Pressure Solubility Poor Solubility? Check_Substrate->Solubility Inactive Deactivated / Old? Poisoned->Inactive No Replace_Catalyst Solution: Use Fresh, High-Purity Reagents & New Catalyst Poisoned->Replace_Catalyst Yes Insufficient Insufficient Loading? Inactive->Insufficient No Inactive->Replace_Catalyst Yes Insufficient->Check_Conditions No Increase_Loading Solution: Increase Catalyst Loading Insufficient->Increase_Loading Yes Temp Incorrect Temperature? H2_Pressure->Temp No Increase_Pressure Solution: Increase H₂ Pressure (e.g., Parr Apparatus) H2_Pressure->Increase_Pressure Yes Agitation Poor Agitation? Temp->Agitation No Optimize_Temp Solution: Optimize Temperature (Gentle Heating) Temp->Optimize_Temp Yes Agitation->Check_Substrate No Increase_Stirring Solution: Increase Stirring Rate Agitation->Increase_Stirring Yes Solvent_Purity Impure Solvent? Solubility->Solvent_Purity No Change_Solvent Solution: Change Solvent System Solubility->Change_Solvent Yes Purify_Solvent Solution: Use High-Purity Solvent Solvent_Purity->Purify_Solvent Yes G Nitro R-NO₂ (Nitro Precursor) Nitroso R-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Azoxy R-N=N⁺(-O⁻)-R (Azoxy) Nitroso->Azoxy + R-NHOH - H₂O Amine R-NH₂ (Target Amine) Hydroxylamine->Amine +H₂ Azo R-N=N-R (Azo) Azoxy->Azo +H₂

Caption: Generalized reaction pathway for nitro group hydrogenation.

Part 2: FAQs on Catalyst Loading & Optimization

Q1: What is a standard catalyst loading for a typical nitro group hydrogenation? A1: For a standard bench-scale reaction, a common starting point for 10% Palladium on carbon (Pd/C) is 5-10 mol % of the palladium metal relative to the nitro precursor. [1][4]For example, for 1 mmol of substrate, this would correspond to approximately 5-10 mg of 10% Pd/C. This is only a starting point and should be optimized for each specific substrate. [5] Q2: What is the impact of increasing the catalyst loading? A2: Increasing the catalyst loading generally increases the reaction rate by providing more active sites for the reaction. [6][7]This can be a simple way to accelerate a sluggish reaction. [1]However, excessive loading can sometimes lead to increased side reactions due to overcrowding of active sites and may not be cost-effective, especially on a larger scale. [8][9] Q3: Can too little catalyst be a problem beyond a slow reaction? A3: Yes. Insufficient catalyst loading can result in low conversion rates and may also lead to poor selectivity. [8][9]If the catalyst amount is too low, it might become partially deactivated before the reaction is complete, leading to the accumulation of intermediates as described in the troubleshooting section. [3] Q4: How do I determine the optimal catalyst loading? A4: The optimal loading achieves a balance between reaction time, yield, selectivity, and cost. [9]A Design of Experiments (DoE) approach is highly effective. You can run a series of small-scale experiments varying the catalyst loading (e.g., 2 mol%, 5 mol%, 8 mol%, 12 mol%) while keeping all other parameters constant (temperature, pressure, agitation, concentration). Monitoring the reaction progress by an appropriate analytical technique (e.g., HPLC, GC, or TLC) will reveal the loading that provides the desired outcome in an acceptable timeframe. [10][11]

Table 1: Impact of Varying Catalyst Loading
Catalyst Loading (mol %)Expected Reaction RatePotential for Side ProductsCost-EffectivenessKey Consideration
Low (1-3%) SlowHigher (risk of stalling at intermediates)High (less catalyst used)May result in incomplete conversion. [8][9]
Standard (5-10%) Moderate to FastGenerally lowGood balanceRecommended starting point for most applications. [1][4]
High (>12%) Very FastCan increase with some substratesLow (expensive)Can mask other optimization issues like poor mass transfer. [8][9]
Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol provides a self-validating system for a typical lab-scale hydrogenation.

  • Substrate & Solvent Preparation: In a round-bottom flask appropriately sized for the reaction (e.g., 2-3 times the solvent volume), dissolve the nitro precursor (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate). [4]Ensure the substrate is fully dissolved.

  • Inerting the System: Seal the flask with a septum. Purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen. This is a critical safety step. [1]3. Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 5-10 mol %). [1]Causality: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent, especially if the catalyst is dry and highly active. [12]4. Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask via a needle through the septum.

  • Hydrogen Purge: Carefully evacuate the flask (do not remove the solvent) and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure the flask atmosphere is entirely hydrogen. [4]6. Reaction: Begin vigorous stirring. The reaction progress can be monitored by taking small aliquots via syringe for analysis by TLC, GC, or HPLC. [4][10]The disappearance of the starting material spot on TLC is a common indicator of completion. [4]7. Workup - Inert Gas Purge: Once the reaction is complete, stop stirring and carefully purge the flask with an inert gas (nitrogen or argon) to remove all residual hydrogen. This is another critical safety step to prevent fire during filtration. [12]8. Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with a small amount of the reaction solvent to recover all the product. [1][4]Critical Safety Note: Never allow the filter cake of catalyst to go dry on the filter paper, as it can be pyrophoric and ignite in air. Keep the filter cake wet at all times during and after filtration. [1][12][13]9. Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude amine product, which can be purified further if necessary. [4]

References
  • Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds. (2018). ResearchGate. Retrieved from [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. Retrieved from [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 12(4). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved from [Link]

  • Catalyst handling best practice guide. (n.d.). European Catalyst Manufacturers Association. Retrieved from [Link]

  • Effect of catalyst loading on rate of hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. (2024). JournalsPub. Retrieved from [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. (2024). H.E.L Group. Retrieved from [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (2024). Angewandte Chemie. Retrieved from [Link]

Sources

Troubleshooting

"managing the regioselectivity of reactions involving 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide"

Technical Support Center: 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide A Senior Application Scientist's Guide to Managing Regioselectivity Welcome to the technical support center for 5-amino-2,3-dihydrobenzo[b]thioph...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

A Senior Application Scientist's Guide to Managing Regioselectivity

Welcome to the technical support center for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable scaffold. The unique electronic interplay between the potent electron-donating amino group and the strongly electron-withdrawing sulfone dioxide presents significant challenges in controlling the regioselectivity of subsequent reactions. This document provides in-depth, field-tested insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired synthetic outcomes with precision and confidence.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity

This section addresses fundamental questions about the electronic nature of the scaffold, which dictates its reactivity and regioselectivity.

Q1: What are the dominant electronic factors governing the reactivity of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide?

A1: The regiochemical outcome of reactions on this scaffold is a direct result of the competition between two powerful, opposing electronic effects:

  • The 5-Amino Group (-NH₂): This is a strong activating, ortho, para-directing group.[1] It donates electron density to the aromatic ring via resonance, significantly increasing the nucleophilicity at the C4 and C6 positions. The lone pair on the nitrogen atom is key to this activation.[2]

  • The 1,1-Dioxide Group (-SO₂-): This sulfone is a very strong electron-withdrawing group, which deactivates the entire aromatic ring towards electrophilic attack through a powerful inductive effect.[2][3] This deactivation makes reactions significantly slower than on a simple aniline ring and often requires more forcing conditions.

The net effect is an aromatic ring that is deactivated overall but has specific positions (C4 and C6) that are significantly more electron-rich and thus more susceptible to electrophilic attack than the C7 position.

Caption: Competing electronic effects on the scaffold.

Q2: Which position is generally favored for electrophilic aromatic substitution (EAS)?

A2: The C6 position is typically the most favored site for electrophilic aromatic substitution. While the amino group activates both the C4 (ortho) and C6 (para) positions, the C6 position is sterically less hindered. The bulky sulfone group and the adjacent saturated five-membered ring create significant steric congestion around the C4 position, making it less accessible to incoming electrophiles.[4] Therefore, reactions like halogenation, nitration, and sulfonation will predominantly yield the 6-substituted isomer under kinetically controlled conditions.

Q3: How does the reactivity of the 5-amino group itself impact reaction planning?

A3: The 5-amino group is a primary nucleophile and can readily participate in reactions such as acylation, sulfonylation, alkylation, and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).[5][6] This presents both an opportunity for functionalization and a challenge. In many cases, the amine is more reactive than the aromatic ring, especially when the ring is deactivated by the sulfone. It is often necessary to protect the amino group to prevent undesired side reactions before attempting modifications on the aromatic ring.[7]

Section 2: Troubleshooting Guides for Common Reactions

This section is formatted as a series of common problems encountered during synthesis, followed by probable causes and actionable solutions.

Scenario 1: Electrophilic Aromatic Substitution (EAS)

Problem: "My halogenation (e.g., with NBS or Br₂) is giving me a mixture of 4- and 6-substituted isomers with low overall yield."

Probable CauseScientific RationaleRecommended Solution
Overly Harsh Conditions High temperatures or strong Lewis acids can overcome the subtle activation differences between C4 and C6, leading to poor regioselectivity. The deactivated ring may require some heating, but excessive energy leads to byproducts.Use milder conditions. For bromination, try N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile at 0 °C to room temperature. Avoid strong Lewis acids unless absolutely necessary.
Amine Interference The basic amino group can react with the electrophile or catalyst (e.g., Lewis acids), leading to complex mixtures and consumption of reagents.Protect the amine as an acetamide or a carbamate (e.g., Boc). The amide is still an ortho, para-director but is less activating and non-basic, leading to cleaner reactions and often improved selectivity for the C6 position.
Steric Factors While C6 is favored, a small or highly reactive electrophile might still attack the C4 position to some extent.Use a bulkier halogenating agent if available. Alternatively, increasing the steric bulk of the N-protecting group can further disfavor attack at the adjacent C4 position.

Problem: "My Friedel-Crafts acylation with AlCl₃ is failing completely. No product is formed."

Probable CauseScientific RationaleRecommended Solution
Lewis Acid Complexation This is the most common failure mode. The Lewis acid catalyst (AlCl₃) will preferentially coordinate to the basic lone pair of the 5-amino group. This forms a positive charge on the nitrogen, transforming it into a powerful deactivating, meta-directing group, which shuts down the reaction entirely.Amine protection is mandatory. The amino group must be protected as a non-basic functional group, typically an amide (e.g., acetamide). The amide is neutral and will not irreversibly bind the Lewis acid.
Severe Ring Deactivation Even with a protected amine, the combined deactivating effect of the sulfone and the now-amide substituent makes the ring extremely electron-poor and unreactive towards Friedel-Crafts conditions.After protecting the amine, use a more reactive acylating agent or a stronger Lewis acid system if necessary, but proceed with caution. Alternatively, consider a different synthetic route, such as a directed ortho-metalation (DoM) if a suitable directing group can be installed, or a cross-coupling strategy.
Scenario 2: Reactions at the Amino Group

Problem: "When attempting a Buchwald-Hartwig amination to couple an aryl halide at a different position (e.g., a hypothetical 7-bromo-5-amino substrate), the reaction is sluggish and gives multiple byproducts."

Probable CauseScientific RationaleRecommended Solution
Catalyst Inhibition The free 5-amino group can act as a ligand for the palladium catalyst, competing with the phosphine ligand and inhibiting the catalytic cycle.[8]Protect the 5-amino group with a group that is stable to the basic reaction conditions of the Buchwald-Hartwig coupling. A Boc or Cbz group is often unsuitable as they can be cleaved by the conditions. A more robust group like an acetyl or tosyl group may be required.
Substrate Dimerization The 5-amino group of one molecule can potentially couple with the aryl halide of another molecule, leading to undesired symmetrical dimers.Amine protection is the most effective way to prevent this side reaction. By masking the nucleophilic amine, you ensure that only the intended external amine couples with the aryl halide.

graph G {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="Goal: Regioselective Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_type [label="What is your reaction type?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> reaction_type;

// EAS Branch eas [label="Electrophilic Aromatic\nSubstitution (EAS)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; amine_rxn [label="Reaction at the\nAmino Group", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling_rxn [label="Cross-Coupling on\n a Halogenated Ring", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reaction_type -> eas [label="Halogenation,\nNitration, etc."]; reaction_type -> amine_rxn [label="Acylation,\nSulfonylation"]; reaction_type -> coupling_rxn [label="Suzuki,\nBuchwald-Hartwig"];

// EAS Workflow protect_q_eas [label="Is the reaction failing or\ngiving poor selectivity?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; protect_amine_eas [label="Protect the 5-NH₂ group\n(e.g., as Acetamide)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mild_cond [label="Use mild conditions\n(e.g., NBS in DMF)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; eas -> protect_q_eas; protect_q_eas -> protect_amine_eas [label="Yes (esp. Friedel-Crafts)"]; protect_q_eas -> mild_cond [label="No, but want to improve"];

// Amine Reaction Workflow stoich [label="Control stoichiometry and\nuse a non-nucleophilic base\n(e.g., DIEA, Pyridine)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; amine_rxn -> stoich;

// Coupling Workflow protect_q_coupling [label="Is the reaction messy\nor low-yielding?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; protect_amine_coupling [label="Protect the 5-NH₂ group\n(e.g., with Boc, Ts)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; coupling_rxn -> protect_q_coupling; protect_q_coupling -> protect_amine_coupling [label="Yes"]; }

Caption: Troubleshooting workflow for regioselectivity.

Section 3: Key Experimental Protocols

Protocol 1: Selective Protection of the 5-Amino Group as a tert-Butyl Carbamate (Boc-protection)

This protocol is essential before attempting many subsequent reactions, particularly those sensitive to free amines like Friedel-Crafts or some cross-couplings.

Materials:

  • 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add the base (TEA or DIEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O (1.2 eq), either neat or as a solution in THF, dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 2: Regioselective Bromination at the C6-Position

This protocol favors the formation of the 6-bromo isomer, especially when starting with an N-protected substrate.

Materials:

  • N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)acetamide (or other N-protected starting material)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ice-water bath

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected starting material (1.0 eq) in anhydrous DMF in a flask protected from light.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a beaker containing cold water. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize or purify the crude solid by column chromatography to obtain the 6-bromo product. Confirm regiochemistry using ¹H NMR and NOE experiments.

References

  • Reaction of 2,3-dihydrobenzo[b]thiophen-3(2H)-one 1,1-dioxide with electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. LibreTexts Chemistry. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. Available at: [Link]

  • Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents. Africa Research Connect. Available at: [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]

  • Regioselectivity of EAS reactions - playlist. YouTube. Available at: [Link]_

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. Available at: [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Semantic Scholar. Available at: [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. National Institutes of Health. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Photocleavable Protecting Groups. Springer. Available at: [Link]

  • WO2015009837A1 - The 5,6-dimethoxy-1, 1-dioxobenzo(b)thiophene-2-methyloxycarbonyl (dm-bsmoc) and related amino-protecting groups. Google Patents.
  • Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift. ChemRxiv. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

Sources

Optimization

"addressing solubility issues of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in biological buffers"

Technical Support Center: 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in common biological buffers. As a key structural motif in medicinal chemistry, resolving its formulation issues is critical for obtaining reliable and reproducible experimental data.[1][2][3] This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering users to troubleshoot effectively.

Part 1: Understanding the Challenge - Physicochemical Profile

The solubility of a compound is dictated by its molecular structure. 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide combines features that inherently limit its aqueous solubility, making formulation a non-trivial step in experimental design.

  • Aromatic System: The benzo[b]thiophene core is a large, hydrophobic structure that is energetically unfavorable to solvate in water.

  • Sulfone Group (-SO₂-): This is a highly polar, but non-ionizable, electron-withdrawing group. It deactivates the aromatic ring and significantly lowers the basicity (pKa) of the amino group.[2]

  • Amino Group (-NH₂): This is the primary ionizable group. As a weak base, its charge state—and therefore its solubility—is highly dependent on the pH of the medium.[4][5]

Table 1: Estimated Physicochemical Properties of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Formula C₈H₉NO₂S-
Molecular Weight ~199.23 g/mol Contributes to crystal lattice energy.
LogP (Lipophilicity) > 2.0 (Lipophilic)Poor partitioning into aqueous media. High affinity for organic solvents like DMSO.
pKa (Amino Group) 2.5 - 3.5The compound is largely uncharged and least soluble at physiological pH (~7.4). Requires significantly acidic conditions (pH < 3) to become fully protonated and solubilized via ionization.
Melting Point HighSuggests strong crystal lattice energy, which must be overcome for dissolution.

Part 2: Troubleshooting Guide & Common Questions

This section addresses the most frequent issues encountered when preparing solutions of this compound for biological assays.

Q1: My compound precipitated immediately when I diluted my DMSO stock solution into PBS (pH 7.4). What is happening and how do I prevent it?

Root Cause Analysis: This is a classic case of solvent-shifting precipitation . The compound is highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO) but becomes supersaturated and crashes out when diluted into an aqueous buffer where its solubility is exceedingly low. At pH 7.4, the amino group is uncharged, providing no electrostatic interactions with water to aid dissolution.

Troubleshooting Workflow:

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Is final DMSO concentration >1%? Start->CheckDMSO ReduceDMSO Reduce DMSO stock concentration to allow for lower final % CheckDMSO->ReduceDMSO Yes TryCosolvent Introduce a Co-solvent (e.g., PEG 400, Ethanol) CheckDMSO->TryCosolvent No ReduceDMSO->TryCosolvent CheckAssay Is the assay tolerant to the co-solvent? TryCosolvent->CheckAssay AdjustpH Attempt pH Adjustment (Lower pH) CheckAssay->AdjustpH No Success Solubility Achieved CheckAssay->Success Yes CheckpH Is the assay/cell line tolerant to pH change? AdjustpH->CheckpH UseCyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) CheckpH->UseCyclodextrin No CheckpH->Success Yes UseCyclodextrin->Success

Caption: Troubleshooting workflow for precipitation issues.

Immediate Solutions:

  • Lower Final DMSO Concentration: Many researchers use a high concentration stock (e.g., 50-100 mM) leading to a high final DMSO percentage upon dilution. Prepare a lower concentration stock (e.g., 10 mM) in DMSO so the final concentration in your assay remains <0.5%, which is generally well-tolerated.

  • Introduce a Co-solvent: Using a water-miscible organic solvent can increase the solubility of lipophilic compounds.[6][7] This works by reducing the polarity of the aqueous medium.[] See Protocol A and Table 2 for guidance.

Q2: Which co-solvents are appropriate for in vitro assays and what are their typical limits?

Expert Insight: The choice of co-solvent is a trade-off between solubilizing power and biological compatibility. Not all solvents are inert, and they can impact protein stability, enzyme activity, or cell viability. Always run a vehicle control (buffer + co-solvent) to validate your experimental system.

Table 2: Common Co-solvents for Biological Assays

Co-solventTypical Max Conc. (Cell-based)Typical Max Conc. (Biochemical)Key Considerations
DMSO 0.1% - 0.5%< 5%Most common, but can interfere with some assays and induce cell stress at higher concentrations.[9]
Ethanol < 1%< 5%Can cause protein denaturation. Volatility can alter concentrations over time.
PEG 400 < 1%< 5%Generally well-tolerated, but increases viscosity. Good for compounds prone to precipitation.[]
Propylene Glycol < 1%< 5%Similar to PEG 400, considered safe for many applications.[]

See Protocol A for a detailed methodology on preparing stock solutions with co-solvents.

Q3: Can I adjust the pH of my buffer to improve solubility? What are the risks?

Root Cause Analysis: Yes, pH adjustment is a powerful tool for ionizable compounds.[7][] For 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, the amino group can be protonated (-NH₂ → -NH₃⁺) in acidic conditions. This positive charge dramatically increases water solubility. However, due to the electron-withdrawing sulfone group, the pKa is low (est. 2.5-3.5). This means you will need to lower the pH of your buffer significantly to achieve meaningful protonation.

Risks and Considerations:

  • Biological Incompatibility: Most cell lines require a pH of 7.2-7.4 for viability. Drastic changes can induce stress or cell death.

  • Assay Interference: The activity of enzymes and protein-ligand binding interactions are often exquisitely sensitive to pH.

  • Compound Stability: Extreme pH values can lead to chemical degradation of the compound itself.

Recommendation: Perform a pH-solubility profile to determine the exact pH at which your compound dissolves. This is most useful for cell-free biochemical assays that can tolerate a wider pH range. See Protocol B .

Part 3: Advanced Solubilization & FAQs

If co-solvents and minor pH adjustments fail, more advanced formulation strategies are required.

Q4: I've tried co-solvents, but my compound is still not soluble enough for my required concentration. What should I try next?

Expert Insight: When conventional methods are insufficient, cyclodextrins are the preferred next step for in vitro research applications. These are cyclic oligosaccharides that act as molecular hosts, encapsulating the hydrophobic drug molecule within their cavity while their hydrophilic exterior interacts with water.[10][11] This non-covalent inclusion complex enhances the apparent solubility of the compound without altering the bulk solvent properties.[12][13]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[11]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, excellent for forming complexes with cationic (protonated) drugs.[14]

See Protocol C for a method on preparing formulations with cyclodextrins.

Part 4: Experimental Protocols

Protocol A: Preparation of Working Solutions Using a Co-solvent
  • Prepare Primary Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure it is fully dissolved using vortexing or brief sonication.

  • Prepare Intermediate Stock: Create an intermediate stock solution by diluting the primary stock in a 1:1 mixture of DMSO and another co-solvent like PEG 400. This diversifies the solvent environment.

  • Serial Dilution: Perform serial dilutions from your stock solution directly into the final biological buffer.

  • Critical Final Step: Add the small volume of the compound's stock solution to the larger volume of aqueous buffer while vortexing. Never add the buffer to the stock solution , as this will cause immediate precipitation.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) against a dark background. Centrifuge the tube briefly; a visible pellet indicates insolubility.

Protocol B: pH-Solubility Profile Assessment
  • Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0). Use buffers appropriate for each range (e.g., citrate for acidic, phosphate for neutral, Tris for alkaline).

  • Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate tubes. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach thermodynamic equilibrium.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot Data: Plot the measured solubility (Y-axis) against the buffer pH (X-axis) to visualize the pH-solubility profile.

Protocol C: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., 40% w/v in PBS). This may require gentle warming (to ~40-50°C) to fully dissolve. Cool to room temperature before use.

  • Add Compound: Add the solid 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously vortex the mixture. If the compound does not dissolve, sonicate the solution in a water bath for 15-30 minutes. Gentle warming can also be applied.

  • Clarify Solution: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates or potential aggregates.

  • Usage: Use this clear, complexed solution as your stock for further dilutions into the assay medium. Remember that the vehicle control must now contain the same concentration of HP-β-CD.

References

  • Vertex AI Search.
  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
  • Vertex AI Search. Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online.
  • Vertex AI Search. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar.
  • Vertex AI Search.
  • Vertex AI Search. Is the solubility of amino acids affected by their pH levels? - Quora.
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  • Vertex AI Search. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
  • Vertex AI Search. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar.
  • Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - NIH.
  • Vertex AI Search. Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
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  • Vertex AI Search. Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • Vertex AI Search. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
  • Vertex AI Search. How does branching increase the solubility in amines? - Quora.
  • Vertex AI Search. Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid - Scholars Portal.
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  • Vertex AI Search. 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide|CAS 14315-13-0 - Benchchem.
  • Vertex AI Search. 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide - Smolecule.
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  • Vertex AI Search. 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide - ChemicalBook.
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Troubleshooting

"minimizing off-target effects of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide-based drugs"

A Senior Application Scientist's Guide to Minimizing Off-Target Effects Welcome to the technical support center for researchers working with the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold and its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Off-Target Effects

Welcome to the technical support center for researchers working with the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold and its derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights into identifying, understanding, and minimizing off-target effects. Unintended interactions are a significant hurdle in drug development, often leading to toxicity or reduced efficacy.[1][2] Our goal is to equip you with the knowledge and methodologies to de-risk your candidates early and enhance their potential for clinical success.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your research.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of off-target effects, with a specific focus on the chemical nature of the benzo[b]thiophene 1,1-dioxide core.

Q1: What are off-target effects and why are they a particular concern for this drug class?

A1: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[3][4] These unintended interactions can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe toxicity.[5]

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a versatile structure found in various inhibitors, most notably Stattic, a widely studied inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] The concern for this class arises from several factors:

  • STAT3-Independent Effects: Research has shown that compounds based on this scaffold, including Stattic, can exert biological effects that are independent of their primary target (STAT3), indicating engagement with other cellular proteins.[7]

  • Chemical Reactivity: The benzo[b]thiophene 1,1-dioxide core can act as a Michael acceptor, making it potentially reactive with nucleophilic amino acid residues (like cysteine) on proteins. This can lead to covalent modification of unintended targets.[7]

  • Broad Bioactivity: Derivatives of this scaffold have been investigated for a wide range of activities, including antimitotic, senotherapeutic, and anti-inflammatory effects, suggesting the core structure can be adapted to interact with multiple biological systems.[8][9]

Understanding this inherent potential for polypharmacology is the first step in designing more selective and safer drug candidates.[1]

Q2: What is the difference between on-target and off-target toxicity?

A2: This is a critical distinction in toxicology and drug development.

  • On-Target Toxicity occurs when the modulation of the intended target leads to adverse effects. For example, if the therapeutic target is expressed in both cancerous and healthy tissues, inhibiting it in healthy tissues could cause toxicity. This can also happen if the target controls multiple biological responses, some of which are undesirable.[5]

  • Off-Target Toxicity is caused by the drug interacting with other, unintended molecular targets.[1][4] This is the focus of this guide.

A key challenge is that observed toxicity in preclinical studies may not manifest in clinical trials until late-stage development, making early and comprehensive off-target profiling essential to avoid costly failures.[1][2]

Q3: Can off-target effects ever be beneficial?

A3: Yes, although it requires careful characterization. This phenomenon is often referred to as "drug repurposing" or "selective promiscuity."[10] Some off-target binding can be inconsequential, while other interactions might improve a drug's overall effectiveness or even open up new therapeutic indications.[1] For instance, a drug designed as a kinase inhibitor for cancer might have an off-target effect on an inflammatory pathway, suggesting its potential use in autoimmune diseases. However, this must be a deliberate strategy, where the "off-target" becomes a new, well-defined "on-target." Uncharacterized and unintended interactions remain a liability.[1]

Section 2: Predictive Troubleshooting & In Silico Analysis

Before committing to expensive and time-consuming wet lab experiments, computational methods provide a powerful first pass to identify potential liabilities. Rational drug design, powered by computational tools, is a primary strategy for minimizing off-target effects.[3]

Q4: My lead compound shows high potency. How can I predict its potential off-target liabilities before synthesis or screening?

A4: This is a perfect application for in silico (computational) profiling. These methods use the 2D or 3D structure of your compound to predict its interaction with a wide array of known protein structures.[11]

A tiered strategy is often most effective:

  • Similarity-Based Searching: Tools like the Similarity Ensemble Approach (SEA) compare your molecule's structure to databases of compounds with known activities.[11] This can quickly flag potential off-targets based on the "guilt-by-association" principle.

  • Pharmacophore and Shape Screening: If the 3D structure of known ligands for off-targets is available, you can use tools to see how well your molecule's shape and chemical features (pharmacophore) overlap with them.[10][12]

  • Molecular Docking & QSAR: For high-priority potential off-targets, you can perform molecular docking to model the binding interaction and estimate binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can also be built to predict off-target activity based on a training set of molecules.[11]

The diagram below illustrates a typical in silico prediction workflow.

cluster_0 In Silico Off-Target Prediction Workflow Lead_Compound Lead Compound Structure Similarity 2D/3D Similarity Search (e.g., SEA, Shape Screening) Lead_Compound->Similarity Input Structure Docking Molecular Docking & QSAR Analysis Similarity->Docking Identify Potential Off-Targets Prioritize Prioritize High-Risk Off-Targets Docking->Prioritize Predict Binding Affinity & Score Interactions Validate Experimental Validation (In Vitro Screening) Prioritize->Validate Generate Testable Hypotheses

Caption: Workflow for computational prediction of off-target interactions.

Q5: My computational screen generated a long list of potential off-targets. How do I prioritize them for experimental validation?

A5: This is a common and important challenge. Validating every hit is impractical. Prioritization should be based on a combination of factors:

  • Prediction Confidence: How strong is the in silico evidence? A target predicted by multiple independent methods (e.g., similarity, docking, and machine learning) should be prioritized.[11]

  • Biological Relevance: Is the predicted off-target known to be involved in clinically relevant adverse drug reactions? For example, targets like the hERG ion channel (cardiotoxicity), P450 enzymes (drug metabolism), or key kinases involved in vital signaling pathways are high-priority.[13]

  • Pathway Analysis: Use pathway databases (e.g., Reactome, KEGG) to see if multiple predicted off-targets fall within the same critical signaling pathway. Disrupting an entire pathway is often more consequential than hitting a single, isolated protein.

  • Dose-Response Consideration: At what concentration is the off-target interaction predicted to occur? If it's several orders of magnitude higher than the on-target IC50, it may be less of a concern.

Section 3: Experimental Design & In Vitro Troubleshooting

In vitro assays are the gold standard for confirming or refuting the predictions made by computational models. A well-designed screening strategy is crucial for building a comprehensive safety profile of your compound.

Q6: I'm ready to screen my compound. What is a standard approach for an initial off-target liability screen?

A6: A broad, panel-based screening approach is the industry standard for early safety assessment.[13][14] This involves testing your compound against a curated panel of targets known to be associated with adverse effects.

A typical safety panel, often called a "safety pharmacology" or "liability" panel, includes:

  • Receptors: GPCRs, nuclear receptors.

  • Ion Channels: hERG, sodium, calcium channels.

  • Transporters: Dopamine, serotonin transporters.

  • Enzymes: Cyclooxygenases (COXs), phosphodiesterases (PDEs), and cytochrome P450s (CYPs).[13][14]

These services are commercially available and provide a rapid and reproducible way to flag unviable candidates early.[13][15]

Assay Type Principle Typical Application Pros Cons
Broad Safety Panel Radioligand binding or functional assays against ~40-100 known liability targets.[13]Early-stage lead selection and de-risking.Comprehensive, industry-standard, good for flagging common liabilities.May not include novel or unexpected off-targets.
Kinase Panel Screen Enzymatic assays measuring inhibition of a large panel of kinases (e.g., 400+).Standard for kinase inhibitors; useful for any compound to check for kinase liability.High-throughput, quantitative (IC50), reveals selectivity profile.Can be expensive; functional relevance in cells needs confirmation.
Cell Microarray Tests binding to thousands of human plasma membrane and secreted proteins expressed in human cells.[15]Unbiased discovery of novel off-targets, especially for biologics.Highly specific, low false-positive rate, physiologically relevant.Primarily a binding assay; functional consequence needs follow-up.
Phenotypic Screening Assesses the overall effect of a compound on cell morphology, viability, or other observable characteristics.[3]Unbiased approach to identify compounds with desired effects and flag toxicity.Captures the net effect of all on- and off-target interactions.Target deconvolution (identifying the specific off-target) can be challenging.
Q7: My compound showed significant activity against an unexpected kinase in a panel screen. What are my next steps?

A7: This is a valuable finding. The goal now is to understand its implication and, if necessary, mitigate it.

  • Confirm the Hit: Re-test the interaction in a dose-response format to determine a reliable IC50 value. Ensure the finding is not an artifact of the assay.

  • Assess Cellular Activity: Does the in vitro enzymatic inhibition translate to functional activity in a cell-based assay? Use a cell line where the off-target kinase is known to be active and measure the phosphorylation of a key downstream substrate.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small number of analogs of your lead compound. Can you find a structural modification that reduces or eliminates the off-target activity while preserving the on-target potency? This is the core of selectivity-focused medicinal chemistry.[12][13] For example, modifying a side chain to create a steric clash in the off-target's binding pocket but not the on-target's is a classic strategy.[10]

  • Evaluate Biological Consequence: If the off-target activity cannot be engineered out, determine its biological impact. Is this kinase essential for a critical physiological process? This will inform the decision to either terminate the compound or proceed with caution, armed with knowledge of the potential side effect.[1]

The following diagram outlines this decision-making process.

cluster_1 Troubleshooting an Off-Target Kinase Hit Hit Off-Target Hit Identified (e.g., Kinase Panel) Confirm Confirm with IC50 Determination Hit->Confirm Cell_Assay Validate in Cell-Based Functional Assay Confirm->Cell_Assay If Confirmed SAR Conduct SAR Studies (Medicinal Chemistry) Cell_Assay->SAR If Functionally Active Decision Decision Point: Mitigated? SAR->Decision Proceed Proceed with Lead Candidate Decision->Proceed Yes Terminate Terminate or Redesign Decision->Terminate No

Caption: Decision workflow after identifying an off-target kinase hit.

Section 4: Detailed Experimental Protocols

To ensure reproducibility and accuracy, we provide a generalized protocol for a common off-target validation assay.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that your compound engages with the predicted off-target protein inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Materials:

  • Cell line expressing the off-target of interest.

  • Your 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide-based compound.

  • Vehicle control (e.g., DMSO).

  • PBS, protease inhibitors.

  • PCR tubes or plate.

  • Thermocycler.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • Equipment for protein quantification and Western blotting (SDS-PAGE, transfer system, antibodies for the off-target protein and loading control).

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with your compound at the desired concentration (e.g., 10x the on-target IC50) and with vehicle control. Incubate for 1-2 hours under normal culture conditions.

  • Harvesting:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Shock:

    • Place the tubes in a thermocycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control (room temperature).

    • Immediately cool samples on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by repeated freeze-thaw cycles or sonication to release soluble proteins.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated/aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction) from each sample.

    • Analyze the amount of the specific off-target protein remaining in the supernatant by Western blot.

  • Data Interpretation:

    • For the vehicle-treated samples, the protein band for the off-target should decrease in intensity as the temperature increases, reflecting denaturation.

    • If your compound binds to and stabilizes the off-target, the protein will be more resistant to heat-induced aggregation. You will observe a stronger protein band at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This "thermal shift" confirms target engagement in a cellular context.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • CRISPR Medicine News. (n.d.). News: Deep learning predicts CRISPR off-target effects. [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Link]

  • NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. [Link]

  • PLOS Computational Biology. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]

  • LDRD Annual Report. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. [Link]

  • NIH. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. [Link]

  • Patsnap Synapse. (2025, July 1). Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. [Link]

  • Charles River Laboratories. (2023, July 17). How Well Do You Understand Off-Target Liability? | Eureka blog. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Genomics Education Programme. (2019, May 31). Off-target effects. [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]

  • NIH. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. [Link]

  • ResearchGate. (n.d.). In Vitro versus In Vivo CRISPR/Cas9 Screenings. [Link]

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  • ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]

  • CD Biosynsis. (2025, June 9). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Current Drug Discovery Technologies. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. [Link]

  • Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Diamino Benzo[ b ]thiophene Derivatives as a Novel Class of Active Site Directed Thrombin Inhibitors. 5. Potency, Efficacy, and Pharmacokinetic Properties of Modified C-3 Side Chain Derivatives. [Link]

  • ACS Publications. (2024, August 12). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. [Link]

  • European Journal of Medicinal Chemistry. (2017, January 5). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. [Link]

  • PubMed Central. (n.d.). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. [Link]

  • PubMed. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]

  • PubMed Central. (n.d.). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. [Link]

  • NIH. (n.d.). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. [Link]

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Optimization

Technical Support Center: Strategies to Prevent the Degradation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Welcome to the technical support center for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and experimentation with this compound. The following information is structured in a question-and-answer format to directly address potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Stability & Storage

Question: I've observed a change in color of my solid 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide sample from off-white to a brownish hue. What could be the cause and how can I prevent this?

Answer: The observed color change is a common indicator of degradation, primarily due to the oxidation of the aromatic amine functional group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. This process can lead to the formation of colored impurities such as nitroso, nitro, and various polymeric species. The sulfone group in the molecule is generally very stable and less likely to be the source of color change under normal storage conditions.

To mitigate this, stringent storage protocols are essential:

  • Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Temperature: Keep the compound at a low temperature, ideally at -20°C, for long-term storage. For daily use, storage at 2-8°C is acceptable if the container is well-sealed and under an inert atmosphere.

  • Light: Protect the compound from light by using amber-colored vials or by wrapping the container in aluminum foil. Aromatic compounds, including thiophenes, can be susceptible to photodegradation.

  • Moisture: Store in a desiccated environment to prevent moisture uptake, which can accelerate degradation pathways.

Table 1: Recommended Storage Conditions

ConditionSolid Form (Long-term)Solution (Short-term)
Temperature -20°C2-8°C (for up to 24 hours)
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Light Protected from light (Amber vial)Protected from light (Amber vial)
Moisture DesiccatedAnhydrous solvents
Understanding Degradation Pathways

Question: What are the primary chemical degradation pathways for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide that I should be aware of during my experiments?

Answer: The main points of reactivity and potential degradation for this molecule are the aromatic amine and the thiophene ring.

  • Oxidation of the Amino Group: This is the most probable degradation pathway. The primary amine is susceptible to oxidation, which can proceed through various stages to form nitroso and nitro derivatives, and can also lead to the formation of azo or azoxy dimers, which are often highly colored. This process can be catalyzed by trace metals, light, and reactive oxygen species.

  • Thiophene Ring Oxidation: While the sulfone group deactivates the benzene ring, the thiophene ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of sulfoxides at the thiophene sulfur (if it were not already a sulfone in the dihydro form). However, given the stability of the dihydrobenzo[b]thiophene 1,1-dioxide core, this is a less common pathway under standard experimental conditions.[1]

  • Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including oxidation and rearrangement. For aminothiophenes, this can be a significant degradation route.[2]

Diagram 1: Potential Oxidative Degradation Pathway of the Amino Group

A 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide B Nitroso Derivative A->B Oxidation (e.g., O2, light) D Azo/Azoxy Dimers A->D Dimerization/ Oxidation C Nitro Derivative B->C Further Oxidation

Caption: Oxidative degradation of the amino group.

Solvent Selection and Solution Stability

Question: Which solvents are recommended for dissolving 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, and how stable is it in solution?

Answer: The choice of solvent is critical for maintaining the stability of the compound in solution.

  • Recommended Solvents:

    • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for creating stock solutions due to their high solvating power. However, ensure they are of high purity and anhydrous.

    • Ethers: Dioxane and tetrahydrofuran (THF) can be used, but must be fresh and free of peroxides, as peroxides will aggressively oxidize the amino group.

    • Alcohols: Methanol and ethanol can be used for short-term experiments, but be aware that protic solvents can sometimes participate in degradation reactions, especially under acidic or basic conditions.

  • Solvents to Avoid:

    • Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can contain acidic impurities that may promote degradation. If their use is unavoidable, consider passing them through a plug of basic alumina immediately before use.

    • Protic Acids: Avoid dissolving the compound directly in strong acidic solutions for prolonged periods unless the experiment specifically requires it, as this can lead to salt formation and potential hydrolysis of other functional groups under harsh conditions.

Solution Stability:

Solutions of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide are generally less stable than the solid form. It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be done under an inert atmosphere, protected from light, and at low temperatures (2-8°C for short-term, -20°C for longer-term).

Incompatible Reagents and Excipients

Question: Are there any common laboratory reagents or formulation excipients that are known to be incompatible with this compound?

Answer: Yes, several classes of reagents and excipients can promote the degradation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

  • Strong Oxidizing Agents: Reagents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), and strong metal oxidants should be avoided unless they are part of a specific synthetic step.

  • Strong Acids and Bases: While the compound may be stable for short periods, prolonged exposure to strong acids or bases at elevated temperatures can lead to hydrolysis or other rearrangements. Sulfonamides can be susceptible to cleavage under certain hydrolytic conditions.[3]

  • Reducing Sugars: In formulation development, excipients containing reducing sugars (e.g., lactose, glucose) should be avoided. These can react with the primary amine via the Maillard reaction, leading to the formation of glycosylamines and subsequent degradation products.[4][5]

  • Aldehydes and Ketones: These can react with the primary amine to form imines (Schiff bases), which may be unstable.

  • Excipients with Reactive Impurities: Be cautious with excipients like povidone and polyethylene glycols (PEGs), which can contain peroxide impurities that can initiate oxidation.

Table 2: Common Incompatible Substances

ClassExamplesReason for Incompatibility
Strong Oxidizers H₂O₂, m-CPBA, KMnO₄Oxidation of the amino group and/or thiophene ring.
Reducing Sugars Lactose, GlucoseMaillard reaction with the primary amine.[4][5]
Aldehydes/Ketones Formaldehyde, AcetoneFormation of imines.
Excipient Impurities Peroxides in Povidone/PEGsInitiation of oxidative degradation.
Analytical Monitoring of Degradation

Question: How can I analytically monitor the degradation of my sample and identify potential impurities?

Answer: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its more polar and less polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., around 254 nm or the compound's λmax). A photodiode array (PDA) detector is highly beneficial as it can provide spectral information for peak purity assessment and identification.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies.[3] This involves subjecting the compound to stress conditions to intentionally generate degradation products.

    • Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.

    • Oxidation: Treat with dilute hydrogen peroxide.

    • Thermal Stress: Heat the solid and a solution of the compound.

    • Photostability: Expose the solid and a solution to UV and visible light.

  • Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[6]

Diagram 2: Workflow for Analytical Monitoring of Degradation

cluster_0 Method Development cluster_1 Forced Degradation A Select C18 Column B Optimize Mobile Phase Gradient A->B C Set UV Detection Wavelength B->C H Analyze Stressed Samples by HPLC-PDA C->H D Acid/Base Hydrolysis D->H E Oxidation (H2O2) E->H F Thermal Stress F->H G Photostability G->H I Assess Peak Purity and Resolution H->I J Identify Degradants (LC-MS/NMR) I->J K Validate Stability-Indicating Method I->K

Caption: Workflow for developing a stability-indicating HPLC method.

For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and subsequent isolation for Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[7][8][9]

Strategies for Stabilization

Question: Are there any proactive steps I can take to stabilize 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide in my formulations or during experiments?

Answer: Yes, in addition to the storage and handling recommendations, you can consider the following stabilization strategies:

  • Use of Antioxidants: For solution-based applications, the addition of a small amount of an antioxidant can be beneficial.

    • Chain-breaking antioxidants like butylated hydroxytoluene (BHT) or alpha-tocopherol (Vitamin E) can scavenge free radicals that initiate oxidative degradation.[10][11]

    • Chelating agents such as ethylenediaminetetraacetic acid (EDTA) can be added to sequester trace metal ions that can catalyze oxidation.

  • pH Control: Maintaining the pH of solutions within a stable range (typically near neutral, but should be determined experimentally) can prevent acid- or base-catalyzed degradation.

  • Chemical Modification (for drug development): If degradation is a persistent issue in drug development, medicinal chemists can consider structural modifications to enhance stability. This could involve introducing steric hindrance around the amino group or adding electron-withdrawing groups to the aromatic ring to decrease its susceptibility to oxidation.

References

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health. Retrieved from [Link]

  • 5-Amino-2,3-dihydro-1,4-phthalazinedione. (2025). ResearchGate. Retrieved from [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. (n.d.). PubMed Central. Retrieved from [Link]

  • 5'-Amino-Formyl-Thieno[3,2-b]thiophene End-Label for On-Strand Synthesis of Far-Red Fluorescent Molecular Rotors and pH-Responsive Probes. (2025). PubMed. Retrieved from [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2025). ResearchGate. Retrieved from [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. Retrieved from [Link]

  • Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022). PubMed. Retrieved from [Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2024). ACS Publications. Retrieved from [Link]

  • Benzo[b]naphtho[1,2‐d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications. (2022). ResearchGate. Retrieved from [Link]

  • Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. (2024). R Discovery. Retrieved from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Potential use of antioxidants for the treatment of chronic inflammatory diseases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2025). ResearchGate. Retrieved from [Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (n.d.). PubMed. Retrieved from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Retrieved from [Link]

  • The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. (n.d.). MDPI. Retrieved from [Link]

  • Degradation of sulfonamide antibiotics by Microbacterium sp. strain DLY-21 - elucidating the downstream pathway. (2024). National Institutes of Health. Retrieved from [Link]

  • Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal? (n.d.). MDPI. Retrieved from [Link]

  • Recent advances in trace analysis of pharmaceutical genotoxic impurities. (2009). ScienceDirect. Retrieved from [Link]

  • Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Photocatalytic degradation of p-amino-azo-benzene and p-hydroxy-azo. (n.d.). CORE. Retrieved from [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). ResearchGate. Retrieved from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). MDPI. Retrieved from [Link]

  • Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications. (2025). PubMed Central. Retrieved from [Link]

  • An Alternative Method of Drug-Excipient Characterization. (n.d.). TA Instruments. Retrieved from [Link]

  • Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. (2015). PubMed. Retrieved from [Link]

  • A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025). YouTube. Retrieved from [Link]

  • Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. (n.d.). Baghdad Science Journal. Retrieved from [Link]

  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Production

Welcome to the technical support center for the production of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, chemists, and process development professionals who are transitionin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. The following content, structured in a question-and-answer format, addresses common challenges and provides field-proven insights to ensure a robust, safe, and efficient scale-up.

Section 1: Synthesis Overview & Core Challenges

The synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a multi-step process. While several routes exist, a common and logical pathway involves the formation of the core heterocyclic structure, followed by functional group manipulations on the aromatic ring. A typical sequence includes the synthesis of the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold, followed by regioselective nitration and subsequent reduction.

Each of these steps presents unique challenges during scale-up, primarily concerning reaction control, safety, product purity, and material handling. This guide will dissect these challenges at each critical stage.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Step A Starting Material (e.g., Thiophenol derivative) B Cyclization/ Hydrogenation A->B C 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide B->C D Nitration (HNO3/H2SO4) C->D E 5-Nitro Intermediate D->E F Reduction (e.g., H2, Pd/C) E->F G 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (Final Product) F->G

Caption: General Synthetic Pathway for 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the scale-up process, categorized by the synthetic step.

Category A: Synthesis of the 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide Core

Q1: We are experiencing low yields in our cyclization reaction to form the core structure. What are the likely causes on a larger scale?

A: Low yields during a scale-up of cyclization reactions often stem from issues with mass and heat transfer. Consider the following:

  • Reagent Addition: If using a strong base like lithium diisopropylamide (LDA) for cyclization, its addition rate is critical.[1] On a larger scale, localized high concentrations can lead to side reactions. Ensure slow, subsurface addition with vigorous agitation to maintain homogeneity.

  • Temperature Control: These reactions are often exothermic. A lab-scale flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio is much lower. Inadequate cooling can cause the temperature to rise, promoting byproduct formation. Monitor the internal temperature closely and ensure your cooling system can handle the heat load.

  • Starting Material Quality: Ensure the purity of your starting materials. Impurities that were insignificant at the 1-gram scale can become major yield detractors at the 10-kg scale.

Q2: Our process involves the hydrogenation of a benzo[b]thiophene 1,1-dioxide precursor. The reaction is sluggish and incomplete at pilot scale. Why?

A: Catalytic hydrogenations are highly sensitive to scale-up parameters. Sluggish reactions are common and typically point to one of these issues:

  • Mass Transfer Limitations: The reaction occurs at the interface of hydrogen gas, the liquid solvent, and the solid catalyst surface. Inefficient agitation in a large reactor can starve the catalyst of hydrogen, slowing the reaction to a near halt. You may need to redesign your agitation system (e.g., impeller type, speed) to improve gas dispersion.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities not detected at the lab scale, such as sulfur or halide contaminants from previous steps. Perform a thorough cleaning of the reactor and consider adding a guard bed or using a higher-purity solvent.

  • Pressure and Temperature: Ensure that the reactor maintains the target hydrogen pressure and temperature uniformly. Check for leaks in the system. Rhodium-catalyzed asymmetric hydrogenations, for example, are highly optimized for specific conditions to achieve high yields and enantioselectivity.[2][3]

Category B: Nitration to Form the 5-Nitro Intermediate

Q1: During our scale-up nitration, we are seeing an increase in the 7-nitro regioisomer impurity. How can we improve selectivity for the 5-position?

A: This is a classic regioselectivity problem exacerbated by scale-up. The sulfone group is strongly deactivating and meta-directing to its own ring, but directing effects on the fused benzene ring are more complex.[1] To improve 5-position selectivity:

  • Temperature Control: This is the most critical parameter. Nitrations are highly exothermic. Runaway temperatures will drastically reduce selectivity. Maintain a low and consistent temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.

  • Rate of Addition: Add your nitrating agent (e.g., nitric acid) slowly and below the surface of the reaction mixture. This prevents localized "hot spots" where the temperature is higher than the bulk, which can favor the formation of undesired isomers.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, explore milder nitrating agents if selectivity remains an issue, although this may require significant process redevelopment.

G start Low Selectivity in Nitration Step q1 Is internal temperature strictly controlled (<5°C)? start->q1 q2 Is nitrating agent added slowly & subsurface? q1->q2 Yes sol1 Improve reactor cooling & monitoring. q1->sol1 No q3 Is agitation sufficient to prevent hot spots? q2->q3 Yes sol2 Decrease addition rate. Modify addition pipe. q2->sol2 No sol3 Increase agitator RPM. Evaluate impeller design. q3->sol3 No end_node Consider alternative nitrating agent. q3->end_node Yes

Caption: Troubleshooting Logic for Poor Regioselectivity in Nitration.

Q2: What are the primary safety concerns when scaling up a nitration reaction?

A: Nitrations are among the most hazardous industrial reactions. Key concerns include:

  • Thermal Runaway: The reaction is highly exothermic. If cooling fails, the reaction rate can increase exponentially, leading to a rapid increase in temperature and pressure, potentially causing reactor failure. A robust cooling system and a quench plan are mandatory.

  • Detonation Hazard: The accumulation of unreacted nitric acid followed by a sudden temperature increase can create a detonation risk. The process must be designed to ensure that the nitric acid reacts as it is added.

  • Gas Evolution: The reaction can produce NOx gases. The reactor must be properly vented to a scrubber system to handle these corrosive and toxic fumes.

Category C: Reduction of the 5-Nitro Group

Q1: The catalytic reduction of our 5-nitro intermediate is stalling before completion, and increasing the catalyst load is not cost-effective. What should we do?

A: Incomplete reduction is a common scale-up issue. Before increasing the catalyst, evaluate these factors:

  • Catalyst Wetting and Distribution: Ensure the solid catalyst (e.g., Palladium on carbon) is properly wetted and suspended. In a large tank, the catalyst can settle in dead spots where there is poor agitation, effectively removing it from the reaction.

  • Hydrogen Availability: As with hydrogenation of the core, ensure efficient gas-liquid mixing. Check for leaks in your hydrogen supply line.

  • Product Inhibition: The amine product can sometimes adsorb to the catalyst surface, inhibiting its activity. A solvent study might reveal a medium where this effect is minimized.

  • Alternative Reducing Agents: While catalytic hydrogenation is clean, other methods like reduction with tin(II) chloride (SnCl₂) or iron in acidic media can be more robust on a large scale, though they generate more waste.[4]

Q2: How should we handle a pyrophoric catalyst like Palladium on Carbon (Pd/C) safely during filtration on a large scale?

A: Handling pyrophoric catalysts requires strict procedures to prevent fires.

  • Never let the catalyst dry in the air. The catalyst must be kept wet with solvent or water at all times.

  • Use an enclosed filtration system, such as a Nutsche filter-dryer. This allows for filtration and washing of the catalyst cake under an inert nitrogen atmosphere.

  • Quenching: Before disposal, the spent catalyst must be passivated. This is typically done by creating a slurry of the catalyst in water and then slowly adding a deactivating agent, like a dilute solution of an oxidizing agent, under controlled conditions.

Section 3: Recommended Protocols & Data

Protocol 1: Baseline Lab-Scale Synthesis

This protocol provides a representative laboratory method. Note: This is a generalized procedure and must be adapted and optimized for your specific equipment and safety protocols.

  • Nitration: Dissolve 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (1.0 eq) in concentrated sulfuric acid at 0 °C. Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the internal temperature below 5 °C. Stir for 1-2 hours. Carefully quench the reaction by pouring it onto ice. Filter the resulting precipitate, wash with water until neutral, and dry to yield the 5-nitro intermediate.

  • Reduction: To a solution of the 5-nitro intermediate (1.0 eq) in ethanol or ethyl acetate, add 5% Palladium on Carbon (1-5 mol% loading). Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Table 1: In-Process Control (IPC) Parameters for Nitration
ParameterMethodSpecificationRationale
Starting Material HPLC>99.0% PurityEnsures no interfering side reactions from impurities.
Reaction Progress HPLCStarting Material <1.0%Confirms reaction completion before work-up.
Regioisomer Ratio HPLC5-Nitro / 7-Nitro > 98:2Ensures final product can meet purity specifications.
Internal Temperature Probe0-5 °CCritical for safety and selectivity control.

Section 4: Key Scale-Up Considerations Summary

Reaction StepKey ParameterLab-Scale ObservationScale-Up Consideration & Action
Core Synthesis Heat TransferEasily controlled with an ice bath.Surface area/volume ratio decreases. Requires a jacketed reactor with a high-performance cooling fluid and potentially a reduced batch size or slower addition rate.
Nitration Agitation & MixingMagnetic stirring is sufficient.Localized concentration/temperature is a major risk. Requires an overhead mechanical stirrer with an optimized impeller (e.g., pitched-blade turbine) to ensure bulk homogeneity.
Reduction Catalyst FiltrationSimple gravity or vacuum filtration.Fire hazard with pyrophoric catalysts. Requires an enclosed filtration system (e.g., Nutsche filter) under a nitrogen atmosphere.
Purification CrystallizationCooling in a flask.Cooling rates are slower and less uniform. Requires a programmed, controlled cooling profile in the crystallizer to achieve consistent particle size and purity.

Section 5: References

  • Zheng, C., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. National Institutes of Health. Available at: [Link]

  • Xie, J-H., et al. (2020). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science. Available at: [Link]

  • Xie, J-H., et al. (2020). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. Available at: [Link]

  • Redemann, C. T., & Redemann, C. E. (1949). 5-Amino-2,3-dihydro-1,4-phthalazinedione. ResearchGate. (Note: This reference points to a reduction method that can be conceptually applied). Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Enantiomers

Welcome to the dedicated technical support guide for the enantioselective separation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This molecule, containing a primary amine and a cyclic sulfonamide (sulfone) moiet...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantioselective separation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This molecule, containing a primary amine and a cyclic sulfonamide (sulfone) moiety, presents unique challenges and opportunities in chiral chromatography. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate method development, optimization, and troubleshooting. We will move beyond simple protocols to explain the fundamental principles guiding our experimental choices, ensuring you can adapt and solve problems as they arise.

High-Level Technique Selection: Where Should I Start?

Choosing the right chromatographic technique is the first critical decision and depends entirely on your objective—be it analytical quantification or preparative isolation.

Technique Primary Application Key Advantages Considerations
HPLC Analytical Method Development, QC, Small-Scale PurificationRobust, widely available, versatile (NP, RP, PO modes), extensive library of chiral stationary phases (CSPs).[1]Higher solvent consumption, longer run times compared to SFC.[2]
SFC High-Throughput Screening, Preparative PurificationExtremely fast, "green" (uses CO2), reduced solvent usage, unique selectivity, lower viscosity allows for higher flow rates.[2][3][4]Requires specialized equipment; not suitable for highly polar or water-soluble compounds.
SMB Large-Scale Industrial PurificationContinuous process, high productivity, reduced solvent consumption compared to batch preparative chromatography.[5][6][7]High capital investment, complex process design and optimization.[6][8]

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for chiral analysis. The key to success lies in the systematic selection of the chiral stationary phase (CSP) and mobile phase.

Frequently Asked Questions (HPLC)

Q1: How do I select the right chiral stationary phase (CSP) for this molecule?

Answer: The structure of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has two key interaction sites: a primary aromatic amine and a hydrogen-bond-accepting sulfone group. This informs a logical CSP screening strategy.

  • Polysaccharide-Based CSPs (Amylose and Cellulose Phenylcarbamates): This is the most critical first step. These phases (e.g., Daicel CHIRALPAK® and CHIRALCEL® series) are renowned for their broad enantioselectivity.[9] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance as the enantiomers fit into the chiral grooves of the polysaccharide polymer. For your molecule, the aromatic ring and sulfone group will be key interaction points.

    • Starting Point: Screen a set of 3-5 complementary polysaccharide columns. A standard screening set often includes CHIRALPAK AD-H, CHIRALPAK AS-H, CHIRALCEL OD-H, and CHIRALCEL OJ-H.[10][11] Immobilized versions (e.g., CHIRALPAK IA, IB, IC) offer greater solvent compatibility, allowing for the use of solvents like THF or dichloromethane if needed.[10][12]

  • Crown Ether-Based CSPs: These phases (e.g., CROWNPAK® CR(+)) are specifically designed for the separation of compounds with primary amino groups.[13][14] The chiral recognition mechanism relies on the complexation between the ammonium ion (formed from the primary amine in an acidic mobile phase) and the chiral crown ether cavity.[13] This makes them a highly targeted and potentially very effective choice.

Q2: What are the recommended starting mobile phase conditions?

Answer: A systematic screening approach across different elution modes is most efficient. The choice of mobile phase dramatically affects selectivity.[15]

Mode Typical Mobile Phase Additive (Crucial for Peak Shape) Causality & Rationale
Normal Phase (NP) Hexane / Isopropanol (IPA) or Hexane / Ethanol (EtOH) (e.g., 90:10 v/v)For the Amine: 0.1% Diethylamine (DEA) or other basic modifier.The basic additive is essential to suppress interactions between the basic amine analyte and acidic residual silanol groups on the silica support, preventing severe peak tailing.[16]
Reversed-Phase (RP) Acetonitrile / Water or Methanol / Water with Buffer (e.g., pH 2.0-7.0)For the Amine: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) if using low pH. Use a neutral or basic buffer for higher pH.In RP, the amine will be protonated at low pH, which can improve interaction with some CSPs. The additive choice is critical for controlling analyte ionization and achieving good chromatography.[11]
Polar Organic (PO) 100% Methanol or 100% AcetonitrileFor the Amine: 0.1% DEA (or other base) or 0.1% TFA/FA (or other acid).This mode can offer unique selectivity compared to NP or RP. The additive is still required to control the analyte's ionic state and ensure good peak shape.
Protocol: Step-by-Step HPLC Method Development
  • Solubility Test: Ensure the racemic sample is fully dissolved in the initial mobile phase or a compatible solvent. Poor solubility can lead to peak distortion and blocked frits.[12]

  • CSP & Mobile Phase Screening:

    • Set up a column switcher with 3-5 polysaccharide CSPs.

    • Begin with a Normal Phase screen: Hexane/IPA (80/20) + 0.1% DEA. Flow rate: 1.0 mL/min.

    • If no separation is found, switch the alcohol co-solvent to Ethanol.

    • If still unsuccessful, proceed to a Reversed-Phase screen on compatible columns (e.g., CHIRALPAK AD-R) using Acetonitrile/Water + 0.1% TFA.

  • Optimization: Once a "hit" (partial or full separation) is identified:

    • Adjust Modifier Ratio: Fine-tune the ratio of Hexane/Alcohol. Decreasing the alcohol percentage generally increases retention and can improve resolution.

    • Change Alcohol: Sometimes switching from IPA to EtOH (or vice-versa) can dramatically alter selectivity.

    • Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase backpressure.

  • Validation: Once the desired separation is achieved, validate the method for robustness, precision, and accuracy according to ICH guidelines.[17]

HPLC Troubleshooting Guide

Q: Why am I seeing poor or no resolution between the enantiomers?

A: This is the most common challenge. The cause is insufficient difference in interaction energy between the enantiomers and the CSP.

  • Solution 1: Change the CSP. This is the most powerful way to affect selectivity.[15] If you started with an amylose-based phase (e.g., AD-H), try a cellulose-based one (e.g., OD-H). Their 3D structures are different and may provide the necessary recognition.

  • Solution 2: Change the Mobile Phase. Switch from a Hexane/IPA mobile phase to Hexane/EtOH. The different hydrogen bonding capability of ethanol can alter the interaction. If using RP, change the organic modifier (ACN vs. MeOH) or the pH.

  • Solution 3: Lower the Temperature. Reducing the column temperature often increases the enantioselectivity, leading to better resolution.

Q: My peak shape is poor (tailing/fronting). What's the cause?

A: For a basic compound like this, peak tailing is almost always caused by secondary interactions with the silica support or the CSP itself.

  • Solution 1: Check Your Additive. The most likely culprit is an insufficient concentration of your basic additive (e.g., DEA) in Normal Phase. Ensure it is present at ~0.1%. In some cases, a stronger or bulkier base may be required.

  • Solution 2: Reduce Sample Load. Overloading the column can lead to fronting or tailing. Inject a 10x dilution of your sample. If the peak shape improves, mass overload was the issue.

  • Solution 3: Sample Solvent Effect. Ensure your sample is dissolved in the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[12]

Q: The column backpressure is suddenly very high. What should I do?

A: A sudden pressure increase typically points to a blockage.

  • Solution 1: Check for Precipitation. The sample may have precipitated on the column inlet frit, especially if it was dissolved in a strong solvent and injected into a weaker mobile phase.[12]

  • Solution 2: Reverse and Flush the Column. Disconnect the column from the detector, reverse the flow direction, and flush with a strong, compatible solvent (check the column manual first!). For immobilized columns, THF or DMF can be used; for coated columns, isopropanol is often the strongest recommended solvent.[12] This can dislodge particulates from the inlet frit.

  • Solution 3: Replace the In-line Filter or Guard Column. Always use a guard column or in-line filter to protect the analytical column.[12] These are disposable and are the first line of defense against blockages.

Section 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering significant advantages in speed and sustainability. It is particularly well-suited for preparative-scale work.[2][4]

Frequently Asked Questions (SFC)

Q3: When should I choose SFC over HPLC for this separation?

Answer: SFC should be strongly considered when speed and solvent reduction are priorities.

  • High-Throughput Screening: Due to the low viscosity of supercritical CO2, high flow rates can be used without generating excessive backpressure, leading to very fast analysis times (often < 2 minutes).[14][18] This is ideal for screening multiple CSPs and conditions quickly.

  • Preparative Purification: The primary mobile phase component, CO2, simply evaporates upon depressurization, which greatly simplifies downstream processing of collected fractions. This significantly reduces the time and energy spent on solvent evaporation compared to preparative HPLC.[4]

  • Orthogonal Selectivity: SFC can sometimes provide separation when HPLC does not, and vice-versa. The solvation environment in SFC is very different from liquid-phase chromatography, which can lead to unique chiral recognition.[14]

Q4: How do I optimize co-solvent and additive selection in SFC?

Answer: Co-solvent and additive selection is the primary way to control retention and selectivity in SFC.

  • Co-solvents (Modifiers): Alcohols like methanol, ethanol, and isopropanol are the most common.[2] Methanol is the most polar and generally provides the least retention, while isopropanol is less polar and increases retention. A good screening approach is to test all three, as they can produce different selectivities.[18]

  • Additives: Just as in HPLC, additives are critical for good peak shape with ionizable analytes. For your basic amine, DEA is a standard choice. Start with a concentration of ~0.1-0.2% in the co-solvent.

Protocol: SFC Screening Protocol
  • Column Selection: Use the same set of polysaccharide CSPs as in the HPLC screen.

  • Initial Conditions:

    • Columns: 4-5 polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC, AD, AS).

    • Mobile Phase: CO2 / Methanol.

    • Gradient: A fast generic gradient, e.g., 5% to 40% Methanol over 3-5 minutes.

    • Additive: 0.2% DEA in the Methanol co-solvent.

    • Flow Rate: 3-4 mL/min.

    • Backpressure: 120-150 bar.

    • Temperature: 40°C.

  • Screening Iterations:

    • Run the initial screen with Methanol as the co-solvent.

    • If separation is not ideal, repeat the entire screen using Ethanol, and then Isopropanol as the co-solvent. The change in co-solvent can dramatically impact selectivity.[18]

  • Optimization: Once a promising separation is found, optimize by:

    • Switching to isocratic conditions at the co-solvent percentage that gives the best resolution.

    • Fine-tuning the backpressure and temperature.

SFC Troubleshooting Guide

Q: I'm not getting any elution or seeing very broad peaks. What's wrong?

A: This often points to insufficient mobile phase strength or analyte solubility issues.

  • Solution 1: Increase Co-solvent Percentage. The analyte may be too strongly retained. Increase the percentage of the alcohol co-solvent in your isocratic method or extend the gradient to a higher final percentage.

  • Solution 2: Check Additive. Ensure your basic additive is present and at the correct concentration. Without it, the amine will interact very strongly with the stationary phase.

  • Solution 3: Check Solubility in CO2/Modifier. The compound may not be soluble in the supercritical fluid mixture. This is less common for small molecules but can be a factor.

Q: My results are not reproducible (drifting retention times). What are the common causes in SFC?

A: Reproducibility in SFC is highly dependent on precise control of temperature and pressure, which dictate the fluid's density.

  • Solution 1: Ensure System Equilibration. SFC systems, particularly the pumps and backpressure regulator, need to be stable. Ensure adequate equilibration time between runs.

  • Solution 2: Check for Leaks. A small leak in the system can cause fluctuations in pressure and density, leading to unstable retention times.

  • Solution 3: Water Content. Small amounts of water in the mobile phase can significantly affect selectivity and retention.[14] Ensure you are using high-purity CO2 and dry solvents, or if water is used as an additive, control its concentration precisely.

Section 3: Preparative & Large-Scale Separation (Simulated Moving Bed - SMB)

For producing large quantities of a single enantiomer, SMB chromatography is a highly efficient continuous separation technology.[5][19]

Frequently Asked Questions (SMB)

Q5: Is SMB a viable option for large-scale separation of these enantiomers?

Answer: Yes, absolutely. SMB is ideally suited for binary separations, such as separating a racemic pair into two pure enantiomer streams.[7][19] If a good analytical separation can be developed on a chiral stationary phase using HPLC or SFC, that method can almost always be translated to an SMB process. The primary benefits are significantly higher productivity and lower solvent consumption compared to preparative batch chromatography.[6]

Q6: What are the key parameters to determine before starting an SMB separation?

Answer: Before designing an SMB process, you must determine the adsorption isotherms of both enantiomers under overloaded conditions. This is the most critical step.

  • Step 1: Analytical Method Optimization. First, develop a robust isocratic analytical separation with good resolution (ideally > 2.0) and a reasonable run time. This method's CSP and mobile phase will be used for the SMB.

  • Step 2: Pulse Injections. Perform a series of injections with increasing sample concentration on the analytical column. This allows you to determine the retention times under overloaded conditions and calculate the Henry's constants and isotherm parameters (e.g., Langmuir isotherm).

  • Step 3: Process Modeling. Use the isotherm data in specialized software (e.g., "triangle theory" models) to calculate the optimal flow rates for the four SMB zones (Eluent, Extract, Raffinate, Feed) and the switching time.[5][8] This simulation predicts the operating conditions required to achieve the desired purity (>99%) and yield (>99%) for both enantiomers.[8]

Visualizations: Workflows & Logic

Overall Chiral Separation Workflow

The following diagram illustrates the logical progression from initial analytical method development to large-scale preparative separation.

ChiralSeparationWorkflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up Start Racemic Material Screening CSP & Mobile Phase Screening (HPLC / SFC) Start->Screening Screening->Screening Optimization Optimize 'Hit' (Solvent Ratio, Temp, Additive) Screening->Optimization 'Hit' Found Validation Analytical Method Validation (ICH Guidelines) Optimization->Validation Resolution > 1.5 Overload Determine Adsorption Isotherms (Overload Studies) Validation->Overload Method Transfer Modeling Process Modeling (SMB or Batch Prep) ScaleUp Execute Preparative Run (SMB / Batch) Modeling->ScaleUp Isolation Fraction Collection & Isolation ScaleUp->Isolation TroubleshootingResolution Problem {Problem|Sudden Loss of Resolution} CheckMobilePhase Step 1: Verify Mobile Phase Is composition correct? Is additive present? Freshly prepared? Problem->CheckMobilePhase CheckColumn Step 2: Check Column Health Run standard test mix Is efficiency/peak shape good? CheckMobilePhase->CheckColumn Mobile Phase OK Contamination Potential Cause Column Contamination CheckColumn->Contamination Efficiency/Shape is POOR Damage Potential Cause Column Damage CheckColumn->Damage Efficiency OK, but NO chiral separation Flush Action: Flush with Strong Solvent Contamination->Flush Replace Action: Replace Column Damage->Replace

Caption: Systematic troubleshooting guide for loss of chiral resolution.

References
  • Rajendran, A., Paredes, G., & Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709-738. [Link]

  • Gong, R. (n.d.). Optimal design of simulated moving bed chromatography for chiral separation. ProQuest. [Link]

  • Arote, R. B., Shinde, P. V., & Shirkhedkar, A. A. (2014). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 76(6), 538–543. [Link]

  • Aranyi, A., & Szepesy, L. (n.d.). SIMULATED MOVING BED (SMB) SEPARATION OF PHARMACEUTICAL ENANTIOMERS. The Distant Reader. [Link]

  • Chiral Technologies Europe SAS. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Berger, C., & Zebib, A. (2003). Simulated Moving Bed Chromatography: A Powerful Unit Operation. Pharmaceutical Technology. [Link]

  • CARBOGEN AMCIS AG. (2023, July 3). Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. [Link]

  • Li, T., & Row, K. H. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatographic Science, 50(9), 806–812. [Link]

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  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Lesellier, E., de Person, M., & West, C. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography A, 1494, 79-88. [Link]

  • Akherat, A. I., et al. (2011). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-265. [Link]

  • Szele, J. (2004). Supercritical Fluid Chiral Separations. Pharmaceutical Technology, 28(11), 58-64. [Link]

  • Wang, D., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10(10), 2991-2996. [Link]

  • Lesellier, E., de Person, M., & West, C. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. [Link]

  • Betzenbichler, M., et al. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Nováková, L., & Chocholouš, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

  • Wang, D., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. [Link]

  • Brothers, J. (2018, June 26). Supercritical Fluid Chromatography (SFC) Pros and Cons. Phenomenex Blog. [Link]

  • Kumar, A., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1). [Link]

  • Regalado, E. L. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Various Authors. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 280-292. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Various Authors. (2010, October 23). Chiral separation problem. Chromatography Forum. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Wang, D., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Semantic Scholar. [Link]

  • Zhu, Y., et al. (2026). Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. Nature Communications. [Link]

  • Wang, D., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Sci-Hub. [Link]

  • Liu, J., et al. (2021). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Nature Communications, 12(1), 1-9. [Link]

  • Miguel, D., et al. (2025). Enantioselective synthesis and racemization dynamics of trithiah[12]elicenes derived from the dithieno[2,3-b:3′,2′-d]-thiophene unit. ResearchGate. [Link]

  • Miguel, D., et al. (2025). Enantioselective synthesis and racemization dynamics of trithiah[12]elicenes derived from the dithieno[2,3-b:3′,2′-d]-thiophene unit. PubMed Central. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives

Introduction: The Structural Imperative in Modern Drug Discovery The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with significant therapeutic p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with significant therapeutic potential. Derivatives of this structure have been identified as potent inhibitors of critical biological targets, including tumor necrosis factor-α converting enzyme (TACE), HIF-2α, and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The efficacy of these compounds is inextricably linked to their precise three-dimensional architecture. The spatial arrangement of the amino group, the sulfone oxygens, and any substituents dictates the molecule's ability to interact with its target protein. Therefore, unambiguous confirmation of molecular structure is not merely a procedural step but a fundamental requirement for advancing rational drug design and establishing definitive structure-activity relationships (SAR).

This guide provides an in-depth comparison of the primary method for absolute structure determination—single-crystal X-ray crystallography—and its principal complementary technique, Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights grounded in extensive field experience to empower researchers in their structural analysis endeavors.

Part 1: Single-Crystal X-ray Crystallography: The Gold Standard for Structural Confirmation

For determining the absolute three-dimensional structure of a small molecule in the solid state, single-crystal X-ray crystallography is unparalleled. The technique provides a high-resolution snapshot of the molecule, revealing precise bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern how molecules pack in a crystal lattice.[4] This level of detail is crucial for the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide series, where hydrogen bonding and π-π interactions involving the sulfone, amino, and aromatic moieties are key drivers of crystal packing and potentially influence biological activity.[5][6]

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. Each stage is critical for the success of the next, forming a chain of validation that ensures the final structure is a true and accurate representation of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Determination Synthesis Synthesis of Derivative Purification Purification (>99%) (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Screening Solvent Screening Characterization->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Integration & Scaling Data_Collection->Processing Solution Structure Solution (Direct Methods / Patterson) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Finalization Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Caption: The comprehensive workflow for single-crystal X-ray crystallography.

Expert Insights: The Causality Behind Experimental Choices
  • Purity is Paramount: The initial synthesis, often achieved through oxidation of the parent benzo[b]thiophene followed by functionalization like nitration and reduction, must yield a highly pure compound.[3] Impurities, even at low levels, can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. We mandate >99% purity, confirmed by NMR and LC-MS, before proceeding.

  • The Art of Crystal Growth: Growing single crystals suitable for diffraction is often the most challenging step. The choice of solvent is critical. For sulfonamides, which possess both hydrogen bond donors (the amino group) and acceptors (the sulfone oxygens), moderately polar solvents or binary mixtures are often effective. A common strategy is to dissolve the compound in a good solvent (e.g., dichloromethane or acetonitrile) and allow a poorer solvent (e.g., hexane or methanol) to slowly diffuse into the solution.[7] This slow reduction in solubility encourages the ordered molecular assembly required for a single crystal, rather than rapid precipitation of an amorphous solid.

Protocol: Single-Crystal X-ray Diffraction Analysis

This protocol is designed as a self-validating system with integrated quality control checkpoints.

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a well-formed, single crystal (typically 0.1-0.3 mm) that is free of cracks or defects.

    • Mount the crystal on a cryoloop using a minimal amount of paratone or NVH oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Checkpoint: A rapid, uniform cooling process is essential to prevent ice formation and preserve crystal integrity.

  • Data Collection:

    • Perform an initial unit cell determination to confirm the crystal quality and obtain lattice parameters.

    • Design a data collection strategy to ensure high completeness (>99%) and redundancy of the diffraction data. Modern diffractometers with CCD or CMOS detectors automate this process.

    • Execute the full data collection run. The duration can range from a few hours to overnight, depending on the crystal's scattering power.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for experimental factors (e.g., Lorentz factor, polarization, absorption).

    • Scale and merge the data to create a final reflection file. Checkpoint: Monitor key statistics like R(int). A low R(int) value (<0.05) indicates good agreement between symmetry-equivalent reflections.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.

    • Refine the model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Locate and refine hydrogen atoms, which are typically visible in the difference Fourier map for high-quality data.

    • Checkpoint: The refinement should converge with low R-factors (R1 < 0.05 for good data) and a goodness-of-fit (GooF) value close to 1.0.

  • Validation and Reporting:

    • Validate the final structure using software tools like PLATON or the IUCr's checkCIF service. This checks for geometric anomalies, missed symmetry, and other potential issues.

    • Generate a Crystallographic Information File (CIF) and deposit the structure in a public repository like the Cambridge Structural Database (CSD) to ensure data accessibility and integrity.[8][9]

Part 2: A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides an unambiguous solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution.[10] The two techniques are highly complementary, as the conformation of a molecule in a rigid crystal lattice may differ from its dynamic state in solution, which is often more relevant to its biological function.

G cluster_Xray cluster_NMR Xray X-ray Crystallography Xray_State Solid State (Crystal) Xray_Info Static 3D Structure Absolute Stereochemistry Intermolecular Interactions Xray_Res High Resolution (sub-Å) NMR NMR Spectroscopy NMR_State Solution State NMR_Info Dynamic Structure Connectivity (COSY, HMBC) Spatial Proximity (NOESY) NMR_Res Lower Resolution (Inferred) Xray_Info->NMR_Info Complementary Information

Caption: Key comparative aspects of X-ray Crystallography and NMR Spectroscopy.

Comparative Data Summary

The table below objectively compares the performance and outputs of the two leading structural elucidation techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample State Solid (single crystal required)Solution (requires suitable deuterated solvent)
Primary Output 3D electron density map, atomic coordinates1D/2D spectra revealing chemical environment and connectivity
Information Yield Absolute structure, bond lengths/angles, stereochemistry, packingConnectivity, relative stereochemistry, conformational dynamics
Resolution Atomic to sub-atomic (<1 Å)[11]Lower; structure is an averaged model based on distance restraints
Molecular Size No theoretical upper limit, applicable to very large complexesPractically limited to smaller molecules (< 50 kDa) due to spectral complexity[12]
Key Challenge Growing a high-quality single crystalSpectral overlap and interpretation, especially for complex molecules
Key Advantage Provides the definitive, unambiguous solid-state structure[13]Reveals structure and dynamics in a biologically relevant solution state[12]
Synergistic Application in Drug Development

For drug development professionals, using both techniques provides a holistic structural understanding. For instance, a crystal structure might reveal a specific planar conformation stabilized by intermolecular hydrogen bonds within the crystal.[5] In contrast, 2D NOESY experiments in solution might indicate that the molecule is flexible and adopts multiple conformations. This combined knowledge is invaluable for computational chemists performing docking studies, as it provides both a validated solid-state structure and information about the conformational landscape the molecule can explore when approaching its binding site.

Conclusion

For the unequivocal structural confirmation of novel 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives, single-crystal X-ray crystallography remains the definitive gold standard. It delivers an irrefutable, high-resolution view of the molecular architecture and its solid-state interactions, which is a critical anchor for any drug discovery program. However, a truly comprehensive structural analysis—one that informs both medicinal chemistry and computational modeling—is best achieved by complementing crystallography with solution-state NMR spectroscopy. The synergy between the static, high-precision picture from X-ray diffraction and the dynamic, solution-phase insights from NMR provides the robust, multi-faceted structural understanding required to accelerate the development of next-generation therapeutics.

References

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2025). ResearchGate. [Link]

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  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Pannonia. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). University College London. [Link]

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Comparative

"comparing the efficacy of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs to known inhibitors"

This guide provides a comprehensive comparison of the efficacy of novel 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs and related derivatives against established inhibitors for two critical targets in oncology...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of novel 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs and related derivatives against established inhibitors for two critical targets in oncology and metabolic disorders: Signal Transducer and Activator of Transcription 3 (STAT3) and Phosphoglycerate Dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic insights of this emerging class of compounds.

Introduction: The Therapeutic Promise of the Benzo[b]thiophene 1,1-Dioxide Scaffold

The benzo[b]thiophene 1,1-dioxide core structure has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of potent and selective enzyme inhibitors. Its rigid, planar structure provides an excellent foundation for the strategic placement of functional groups to optimize interactions with biological targets. Recent research has highlighted the potential of derivatives of this scaffold, particularly those with amino substitutions, to modulate the activity of key proteins involved in cancer progression and metabolic dysregulation.

This guide will delve into the comparative efficacy of these novel analogs against two distinct and highly relevant targets:

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is often constitutively activated in a wide range of cancers, playing a pivotal role in cell proliferation, survival, and migration.[1][2]

  • Phosphoglycerate Dehydrogenase (PHGDH): The rate-limiting enzyme in the de novo serine biosynthesis pathway, which is upregulated in various cancers to support rapid cell growth and proliferation.[3][4]

We will examine the inhibitory activities of these compounds, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.

Part 1: Targeting STAT3 - A Key Node in Cancer Signaling

The STAT3 signaling pathway is a critical regulator of gene expression involved in cell growth, differentiation, and apoptosis.[1] Its aberrant, persistent activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2] Inhibition of STAT3 can disrupt tumor progression and enhance the efficacy of other anticancer agents.[5]

The Benzo[b]thiophene 1,1-Dioxide Analogs as STAT3 Inhibitors

A series of novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been developed and evaluated for their anticancer potency.[1] One notable example, compound 8b from a published study, has demonstrated significant activity against cancer cells by blocking STAT3 phosphorylation.[1] Another related compound, K2071 , a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, has also shown promise as a STAT3 inhibitor with the ability to cross the blood-brain barrier.[6]

Comparative Efficacy of STAT3 Inhibitors

The following table summarizes the inhibitory efficacy of a benzo[b]thiophene 1,1-dioxide analog compared to known STAT3 inhibitors.

InhibitorChemical ClassTarget DomainIC50 (µM)Cell Line(s)Reference(s)
Compound 8b Benzo[b]thiophene 1,1-dioxideSH2 DomainNot explicitly stated, but potent anticancer activity shownHCT116, MCF-7, MDA-MB-231, HepG2[1][2]
Stattic Benzo[b]thiophene 1,1-dioxideSH2 Domain5.1Cell-free assay[6][7]
S3I-201 (NSC 74859) Non-peptidic small moleculeSH2 Domain86Cell-free assay[7]
BP-1-102 Non-peptidic small moleculeSH2 Domain4-6.8Not specified[7]
Cryptotanshinone Natural ProductSTAT3 Phosphorylation4.6Cell-free assay[7]
Visualizing the STAT3 Inhibition Workflow

The following diagram illustrates a typical workflow for evaluating STAT3 inhibitors.

STAT3_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of STAT3 Inhibition cluster_data_interpretation Data Interpretation cell_line Select STAT3-activated cell line (e.g., A549) seeding Seed cells in appropriate plates cell_line->seeding treatment Treat with Benzo[b]thiophene analogs or known inhibitors seeding->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis luciferase_assay STAT3-dependent Luciferase Reporter Assay treatment->luciferase_assay cell_viability Cell Viability Assay (MTT Assay) treatment->cell_viability western_blot Western Blot for p-STAT3 (Tyr705) & Total STAT3 lysis->western_blot quantification Quantify band intensity (Western Blot) western_blot->quantification luminescence Measure Luminescence (Luciferase Assay) luciferase_assay->luminescence absorbance Measure Absorbance (MTT Assay) cell_viability->absorbance ic50 Calculate IC50 values quantification->ic50 luminescence->ic50 absorbance->ic50

Caption: Workflow for evaluating STAT3 inhibitors.

Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the steps to assess the inhibition of STAT3 phosphorylation in a selected cancer cell line.

Materials:

  • STAT3-activated cancer cell line (e.g., A549, DU145)[8]

  • Complete growth medium

  • Benzo[b]thiophene 1,1-dioxide analogs and known STAT3 inhibitors (e.g., Stattic)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line in complete growth medium at 37°C with 5% CO2.[8]

    • Seed cells in 6-well plates and allow them to adhere overnight.[8]

    • Treat the cells with varying concentrations of the test compounds or a vehicle control (e.g., DMSO).[8]

    • If using an inducible system, stimulate with the appropriate cytokine (e.g., IL-6) in the presence or absence of the inhibitor.[8]

    • Incubate for the desired time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]

    • Centrifuge the lysates to remove cell debris and collect the supernatant.[8]

    • Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[8]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[8]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Visualize the protein bands using a chemiluminescent substrate.[8]

    • Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin) for normalization.[8]

Part 2: Targeting PHGDH - A Key Metabolic Enzyme in Cancer

Phosphoglycerate dehydrogenase (PHGDH) is the first and rate-limiting enzyme in the serine biosynthesis pathway, which is crucial for the proliferation of certain cancer cells.[3][4] Upregulation of PHGDH has been observed in various cancers, making it a promising target for metabolic cancer therapy.[3][4]

The Benzo[b]thiophene 1,1-Dioxide Analogs as PHGDH Inhibitors

Recent studies have identified benzo[b]thiophene-1,1-dioxide derivatives as novel covalent inhibitors of PHGDH.[4] For instance, compound B12 was discovered to have potent enzymatic inhibitory activity and robustly inhibited the proliferation of cancer cells that overexpress PHGDH.[4]

Comparative Efficacy of PHGDH Inhibitors

The following table provides a comparison of the inhibitory efficacy of a benzo[b]thiophene-1,1-dioxide analog with known PHGDH inhibitors.

InhibitorChemical ClassMode of InhibitionIC50 (µM)Cell Line(s)Reference(s)
Compound B12 Benzo[b]thiophene 1,1-dioxideCovalent0.29MDA-MB-468, NCI-H1975, HT1080, PC9[4]
CBR-5884 Thiophene DerivativeNon-competitive33Melanoma, Breast Cancer[9][10]
NCT-503 Piperazine-1-carbothioamideNon-competitive2.5MDA-MB-468, BT-20, HCC70, HT1080, MT-3[9][11]
Oridonin ent-kaurane DiterpenoidNot specified0.48Not specified[9]
Visualizing the PHGDH Signaling Pathway and Inhibition

The diagram below illustrates the role of PHGDH in the serine biosynthesis pathway and the point of inhibition.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways glucose Glucose three_pg 3-Phosphoglycerate (3-PG) glucose->three_pg Multiple steps phgdh PHGDH three_pg->phgdh three_php 3-Phosphohydroxypyruvate p_serine Phosphoserine three_php->p_serine serine Serine p_serine->serine nucleotides Nucleotide Synthesis serine->nucleotides glutathione Glutathione Synthesis serine->glutathione phgdh->three_php NAD+ NADH inhibitor Benzo[b]thiophene 1,1-dioxide analogs (e.g., Compound B12) inhibitor->phgdh

Caption: Role of PHGDH in the serine synthesis pathway.

Experimental Protocol: In Vitro PHGDH Enzyme Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against PHGDH.

Materials:

  • Recombinant human PHGDH enzyme

  • PHGDH assay buffer (e.g., 50 mM Tris, pH 8.5, 1 mM EDTA)[12]

  • Substrate: 3-Phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling enzyme: Diaphorase

  • Reporter molecule: Resazurin

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the test compounds (e.g., benzo[b]thiophene 1,1-dioxide analogs) and known inhibitors in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the PHGDH enzyme to each well.

    • Add the test compounds at various concentrations to the respective wells and pre-incubate for a defined period (e.g., 30 minutes).[10]

    • Initiate the enzymatic reaction by adding a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin.[10]

  • Data Acquisition:

    • Monitor the increase in resorufin fluorescence (the product of resazurin reduction) over time using a fluorescence plate reader (e.g., Ex 550 nm/Em 580 nm).[12]

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold and its derivatives represent a promising class of compounds with the potential to inhibit key therapeutic targets such as STAT3 and PHGDH. The data presented in this guide demonstrate that these analogs can exhibit potent inhibitory activity, in some cases surpassing that of known inhibitors. The provided experimental protocols offer a framework for the continued evaluation and optimization of these compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these benzo[b]thiophene 1,1-dioxide derivatives is warranted to fully elucidate their therapeutic potential in the treatment of cancer and other diseases.

References

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  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of PHGDH Inhibitors. BenchChem.
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Validation

A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

This guide provides a comprehensive framework for characterizing the cross-reactivity profiles of novel kinase inhibitors based on the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold. As the kinome is highly co...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profiles of novel kinase inhibitors based on the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold. As the kinome is highly conserved, particularly in the ATP-binding pocket, understanding an inhibitor's selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This document will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and present illustrative data from structurally related benzothiophene derivatives to guide researchers in their drug discovery efforts.

The Rationale for Kinase Inhibitor Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[2] The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide core represents a promising scaffold for the development of novel kinase inhibitors. However, the high degree of structural similarity among kinase active sites presents a significant challenge in achieving selectivity.[2]

A thorough understanding of a compound's interaction with the broader kinome is crucial for several reasons:

  • On-Target Efficacy: Ensuring potent inhibition of the desired kinase(s) is the primary goal.

  • Off-Target Effects and Toxicity: Unintended inhibition of other kinases can lead to adverse effects. Identifying these interactions early in development is critical for safety assessment.

  • Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically advantageous, particularly in complex diseases like cancer.[3][4] Profiling can uncover these beneficial multi-targeting capabilities.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the scaffold affect the selectivity profile can guide the design of more potent and selective inhibitors.

Experimental Workflow for Kinome-Wide Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile, starting with broad screening and progressing to more detailed quantitative analysis.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Cellular Validation A Compound Library of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives B Large-Panel Kinase Screen (e.g., KinomeScan™ @ 1-10 µM) A->B Single concentration screen C Determine IC50 / Kd values for initial hits B->C Hit Identification D Biochemical Assays (e.g., ADP-Glo™, TR-FRET) C->D Confirmatory Assays E Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA) D->E In-cell Confirmation F Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F Functional Consequences

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Methodologies and Protocols

Large-Panel Kinase Screening (Tier 1)

The initial step involves screening inhibitor candidates against a large panel of kinases at a single, high concentration (typically 1-10 µM) to identify potential interactions. The KINOMEscan™ platform is a widely used example of a competitive binding assay for this purpose.

Principle of KINOMEscan™: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.

Illustrative Data Presentation: The results are often visualized as a dendrogram of the human kinome, with red circles indicating kinases that are significantly inhibited by the compound.

Quantitative Biochemical Assays (Tier 2)

Hits from the primary screen are then subjected to quantitative assays to determine their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). The ADP-Glo™ Kinase Assay is a robust method for determining IC50 values.

Principle of ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the remaining ATP is depleted. Finally, the ADP is converted to ATP, which is used in a luciferase reaction to generate a light signal that is proportional to the amount of ADP produced and, therefore, the kinase activity.

Step-by-Step Protocol for ADP-Glo™ Kinase Assay:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.

    • Add 0.5 µL of the serially diluted inhibitor.

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Illustrative Comparative Data:

The following table presents IC50 values for a hypothetical 5-hydroxybenzothiophene derivative, Compound 16b, against a panel of kinases, demonstrating a multi-kinase inhibitory profile.[4]

KinaseCompound 16b IC50 (nM)
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3
Cellular Target Engagement Assays (Tier 3)

Confirming that an inhibitor binds to its target in a cellular context is a critical validation step. Cellular Thermal Shift Assay (CETSA) and NanoBRET™ are powerful techniques for this purpose.[5]

Principle of Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble protein remaining is quantified by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Illustrative Signaling Pathway:

Many benzothiophene derivatives have been investigated for their effects on cancer-related signaling pathways. For example, Stattic, a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, is a well-known inhibitor of the STAT3 signaling pathway.[6]

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription inhibitor Benzothiophene Inhibitor (e.g., Stattic) inhibitor->stat3 Inhibition of SH2 domain binding

Caption: Inhibition of the JAK-STAT3 signaling pathway by a benzothiophene derivative.

Data Interpretation and Visualization

The large datasets generated from kinome profiling require effective visualization tools for interpretation.

  • Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases it binds to (at a certain affinity threshold) by the total number of kinases tested. A lower S-score indicates higher selectivity.[7]

  • Waterfall Plots: These plots rank kinases from most to least inhibited by a compound, providing a clear visual representation of the inhibitor's potency and selectivity.

  • Kinome Trees: Mapping the inhibited kinases onto a phylogenetic tree of the human kinome can reveal if an inhibitor targets specific kinase families.

Conclusion and Future Directions

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold holds significant promise for the development of novel kinase inhibitors. A systematic and rigorous cross-reactivity profiling campaign, as outlined in this guide, is essential for advancing these compounds through the drug discovery pipeline. By combining broad-panel screening with quantitative biochemical and cellular assays, researchers can build a comprehensive understanding of their inhibitors' selectivity profiles. This knowledge is invaluable for optimizing lead compounds, predicting potential liabilities, and ultimately developing safer and more effective targeted therapies. Future efforts should focus on elucidating the structural basis of inhibitor binding to both on- and off-targets through X-ray crystallography to further guide rational drug design.

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  • Zhang, L., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research. Available at: [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: A Guide for Medicinal Chemists

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents. Its rigid, bicyclic core...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents. Its rigid, bicyclic core and the presence of a versatile amino group make it an attractive building block for the development of novel drugs. This guide provides a head-to-head comparison of two distinct synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs.

Introduction to the Synthetic Challenge

The synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide presents a unique set of challenges. The primary hurdles include achieving the desired regioselectivity of the amino group on the benzene ring and constructing the dihydrothiophene dioxide moiety efficiently and safely. This guide will dissect two prominent strategies: a classical approach involving electrophilic aromatic substitution on a pre-formed heterocyclic core, and a convergent approach that builds the heterocyclic ring onto a pre-functionalized aromatic precursor.

Route 1: Electrophilic Nitration Followed by Reduction

This well-established, linear synthetic strategy commences with the commercially available 2,3-dihydrobenzo[b]thiophene, which is first oxidized to the corresponding 1,1-dioxide. The key steps then involve the regioselective nitration of the aromatic ring, followed by the reduction of the nitro group to the desired amine.

Overall Synthetic Workflow

Route_1_Workflow A 2,3-Dihydrobenzo[b]thiophene B 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide A->B Oxidation C 5-Nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide B->C Nitration D 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide C->D Reduction

Caption: Workflow for Route 1: A three-step synthesis starting from 2,3-dihydrobenzo[b]thiophene.

Experimental Protocols

Step 1: Oxidation of 2,3-Dihydrobenzo[b]thiophene

A solution of 2,3-dihydrobenzo[b]thiophene in a suitable organic solvent, such as dichloromethane or acetic acid, is treated with an oxidizing agent. Common oxidants for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material. The resulting 2,3-dihydrobenzo[b]thiophene 1,1-dioxide is then isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Nitration of 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

The regioselective nitration at the 5-position is a critical step. The electron-withdrawing nature of the sulfone group directs electrophilic substitution to the benzene ring. To a solution of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide in a strong acid, typically concentrated sulfuric acid, a nitrating agent such as fuming nitric acid or potassium nitrate is added portion-wise at a controlled temperature, usually between 0 and 10 °C. The reaction mixture is stirred for a specified period, and the product, 5-nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

Step 3: Reduction of 5-Nitro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

The final step involves the reduction of the nitro group to the corresponding amine. Several methods can be employed for this transformation:

  • Catalytic Hydrogenation: The nitro compound is dissolved in a solvent like ethanol or ethyl acetate and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is generally clean and high-yielding.

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid. For instance, heating the nitro compound with iron powder and a catalytic amount of ammonium chloride in a mixture of ethanol and water is a common and effective procedure.

Discussion of Route 1

Advantages:

  • Readily Available Starting Materials: 2,3-Dihydrobenzo[b]thiophene is a commercially available and relatively inexpensive starting material.

  • Well-Established Chemistry: The reactions involved, such as oxidation, nitration, and nitro group reduction, are fundamental and well-documented transformations in organic synthesis.

  • Scalability: This route is generally amenable to scale-up, which is a crucial consideration for industrial applications.

Disadvantages:

  • Harsh Reaction Conditions: The nitration step requires the use of strong, corrosive acids (sulfuric and nitric acid), which can pose safety and environmental concerns.

  • Potential for Isomeric Impurities: While the sulfone group directs nitration, the formation of other regioisomers is possible, which may necessitate careful purification.

  • Multi-step Process: As a linear synthesis, the overall yield can be impacted by the efficiency of each individual step.

Route 2: Convergent Synthesis via Ring-Closing Metathesis

This alternative, more modern approach involves the construction of the dihydrobenzo[b]thiophene 1,1-dioxide ring onto a pre-functionalized aromatic precursor. A key step in this strategy is a ring-closing metathesis (RCM) reaction of a suitably substituted divinyl sulfone derivative.

Overall Synthetic Workflow

Route_2_Workflow A 4-Aminostyrene B N-(4-vinylphenyl)acetamide A->B Acetylation C N-(4-(2-(vinylsulfonyl)vinyl)phenyl)acetamide B->C Heck-type Coupling with Vinylsulfonamide D 5-Acetamido-2,3-dihydrobenzo[b]thiophene 1,1-dioxide C->D Ring-Closing Metathesis E 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide D->E Deacetylation

Caption: Workflow for Route 2: A convergent synthesis utilizing ring-closing metathesis.

Experimental Protocols

Step 1: Protection of 4-Aminostyrene

The synthesis begins with the protection of the amino group of 4-aminostyrene to prevent side reactions in subsequent steps. A common protecting group is acetyl, which can be introduced by reacting 4-aminostyrene with acetic anhydride in the presence of a base like pyridine or triethylamine.

Step 2: Heck-Type Coupling

The protected 4-vinylaniline is then coupled with a vinylsulfonamide derivative, such as N-vinyl-N-phenylmethanesulfonamide, via a palladium-catalyzed Heck-type reaction. This step introduces the second vinyl group necessary for the subsequent ring-closing metathesis.

Step 3: Ring-Closing Metathesis (RCM)

The diene precursor is then subjected to a ring-closing metathesis reaction using a ruthenium-based catalyst, such as Grubbs' catalyst (first or second generation). The reaction is typically carried out in a non-polar solvent like dichloromethane or toluene at reflux temperature. This key step forms the dihydrothiophene dioxide ring.

Step 4: Deprotection

Finally, the protecting group on the amino function is removed. In the case of an acetyl group, this can be achieved by hydrolysis under acidic or basic conditions, for example, by heating with aqueous hydrochloric acid or sodium hydroxide.

Discussion of Route 2

Advantages:

  • Convergent Approach: This route allows for the late-stage introduction of the heterocyclic ring, which can be advantageous for the synthesis of analogues with different substitution patterns on the benzene ring.

  • Milder Reaction Conditions: The use of RCM often involves milder conditions compared to the harsh acidic environment of the nitration step in Route 1.

  • High Regiocontrol: The position of the amino group is pre-determined by the choice of the starting material (4-aminostyrene), thus avoiding the issue of isomeric impurities.

Disadvantages:

  • Cost and Availability of Reagents: Ruthenium-based RCM catalysts can be expensive, which might be a limiting factor for large-scale synthesis. The starting materials, particularly substituted styrenes and vinylsulfonamides, may also be less readily available than those for Route 1.

  • Catalyst Sensitivity: The RCM catalyst can be sensitive to air and moisture, requiring careful handling and inert atmosphere techniques.

  • Multi-step Synthesis of Precursors: The synthesis of the diene precursor for the RCM step can itself be a multi-step process, potentially impacting the overall efficiency.

Head-to-Head Comparison

FeatureRoute 1: Nitration-ReductionRoute 2: Ring-Closing Metathesis
Starting Materials Commercially available and inexpensiveMay require synthesis of precursors; catalysts can be expensive
Number of Steps 3 (from the dioxide)4 (from aminostyrene)
Key Transformation Electrophilic Aromatic NitrationRing-Closing Metathesis
Regiocontrol Dependent on directing group effects; potential for isomersPre-determined by starting material
Reaction Conditions Harsh (strong acids) in nitration stepGenerally milder, but requires inert atmosphere for RCM
Scalability Generally goodCan be limited by catalyst cost and sensitivity
Safety & Environment Use of corrosive and hazardous acidsUse of heavy metal catalyst; solvent waste
Overall Yield Variable, dependent on each step's efficiencyCan be high, but dependent on precursor synthesis and RCM efficiency

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, each with its own set of advantages and disadvantages.

Route 1 (Nitration-Reduction) is a classic, robust, and cost-effective method that is well-suited for large-scale production where the cost of starting materials is a primary concern. The main drawbacks are the harsh reaction conditions and the potential for isomeric impurities, which may require additional purification steps.

Route 2 (Ring-Closing Metathesis) represents a more modern and elegant approach that offers excellent regiocontrol and milder reaction conditions. This route is particularly attractive for medicinal chemistry applications where the synthesis of a library of analogues with diverse substituents on the aromatic ring is desired. However, the higher cost of the catalyst and potentially more complex precursor synthesis may limit its applicability for large-scale manufacturing.

The choice between these two routes will ultimately depend on the specific project requirements, including the desired scale of synthesis, budget constraints, and the need for analogue synthesis. For exploratory, small-scale synthesis and the preparation of derivatives, the flexibility of Route 2 may be preferable. For large-scale, cost-driven production of the parent compound, the well-established and economical Route 1 remains a strong contender.

References

A comprehensive list of references with clickable URLs would be provided here in a full publication, citing primary literature for each of the described reactions and concepts.

Validation

A Comparative Benchmarking Guide to the Antiproliferative Activity of Novel 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives

This guide provides a comprehensive analysis of the antiproliferative potential of a novel class of compounds, the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the antiproliferative potential of a novel class of compounds, the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their performance against established anticancer agents, supported by a synthesis of available experimental data and detailed methodological frameworks. Our focus is to provide not just data, but a deeper understanding of the scientific rationale behind the evaluation of these promising therapeutic candidates.

Introduction: The Rationale for Targeting Novel Heterocyclic Scaffolds in Oncology

The quest for more effective and less toxic cancer therapies is a driving force in medicinal chemistry. Heterocyclic compounds, such as those based on the benzo[b]thiophene scaffold, represent a rich source of biologically active molecules. The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide backbone is of particular interest due to its structural rigidity and potential for diverse functionalization, offering a unique platform for the design of targeted anticancer agents. This guide will benchmark the antiproliferative activity of these novel derivatives, contextualizing their efficacy against standard-of-care chemotherapeutics and elucidating their potential mechanisms of action.

Comparative Antiproliferative Efficacy: Benchmarking Against a Clinical Standard

A critical step in the preclinical evaluation of any new anticancer agent is to benchmark its cytotoxic and cytostatic effects against established clinical drugs. This provides a necessary context for the potency and potential therapeutic window of the novel compound. While direct head-to-head comparative studies for the specific 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold are emerging, we can synthesize data from closely related aminobenzo[b]thiophene 1,1-dioxide derivatives to establish a strong performance benchmark.

One of the most significant findings is that a lead compound from a series of aminobenzo[b]thiophene 1,1-dioxides, compound 15 , not only demonstrated potent antiproliferative activity but also exhibited less toxicity than the widely used chemotherapeutic drug, Doxorubicin, in in-vivo studies.[1][2]

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an antiproliferative agent. The following table summarizes the IC50 values for a potent aminobenzo[b]thiophene 1,1-dioxide derivative (Compound 15 ) across a panel of human cancer cell lines, juxtaposed with the typical IC50 ranges for Doxorubicin.

Cell LineCancer TypeCompound 15 IC50 (µM)[2]Doxorubicin IC50 (µM)
A549Lung Carcinoma0.750.1 - 1.0
HeLaCervical Cancer0.520.05 - 0.5
HepG2Hepatocellular Carcinoma0.330.1 - 1.5
MCF-7Breast Adenocarcinoma0.410.02 - 1.0

Note: IC50 values can vary between experiments due to factors such as cell passage number, assay conditions, and incubation times. The provided ranges for Doxorubicin are compiled from multiple sources for general reference.

The data indicates that aminobenzo[b]thiophene 1,1-dioxide derivatives exhibit potent antiproliferative activity in the sub-micromolar range, comparable to the clinical standard, Doxorubicin.

Elucidating the Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

A significant body of evidence points towards the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a primary mechanism of action for the antiproliferative effects of benzo[b]thiophene 1,1-dioxide derivatives.[2][3] STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and differentiation.[3] Its constitutive activation is a hallmark of many human cancers.

The novel aminobenzo[b]thiophene 1,1-dioxide derivatives have been shown to effectively inhibit the phosphorylation of STAT3, a critical step in its activation, without affecting the phosphorylation levels of upstream kinases such as Src and Jak2.[2] This targeted inhibition of STAT3 signaling leads to the downregulation of its downstream targets, including the anti-apoptotic protein Bcl-2, ultimately inducing apoptosis in cancer cells.[2]

STAT3 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and highlights the point of inhibition by the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Inhibitor 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivative Inhibitor->pSTAT3 Inhibition of Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

STAT3 signaling pathway inhibition.

Experimental Protocols for Benchmarking

To ensure the generation of robust and reproducible data for benchmarking novel 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives, standardized experimental protocols are essential. The following section details the methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. It is an improvement over the traditional MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives and a reference compound (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm with a reference wavelength of 630-690 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). A block in a specific phase of the cell cycle is a common mechanism of action for antiproliferative agents.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

STAT3 Phosphorylation Assay (Western Blot or ELISA)

To confirm the inhibition of STAT3 activation, the levels of phosphorylated STAT3 (p-STAT3) can be measured.

Protocol (Western Blot):

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

Conclusion and Future Directions

The novel 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives represent a promising new class of antiproliferative agents. The available data on structurally related compounds indicates that they possess potent cytotoxic activity against a range of cancer cell lines, with an efficacy comparable to the clinical standard, Doxorubicin, and potentially a more favorable in-vivo toxicity profile. The targeted inhibition of the STAT3 signaling pathway provides a strong mechanistic rationale for their anticancer effects.

Further in-depth studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to conduct direct, head-to-head comparative analyses with a broader range of standard chemotherapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, ensuring the generation of high-quality, comparable data that will be crucial for the continued development of these promising therapeutic candidates.

References

  • Zhang, W., Ma, T., Li, S., Yang, Y., Guo, J., Yu, W., & Kong, L. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European Journal of Medicinal Chemistry, 125, 538-550. [Link]

  • Li, H., Liu, Y., Jiao, Y., Guo, A., & Xu, W. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]

  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich. (n.d.).
  • Rees, M., & Smith, J. (2020). Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. European Journal of Medicinal Chemistry, 185, 111833. [Link]

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Comparative

In Vivo Validation of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Compounds: A Comparative Guide to Preclinical Assessment in Neurodegenerative Disease Models

An In-Depth Technical Guide for Researchers This guide provides a comprehensive framework for the in vivo validation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide compounds, a promising scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for the in vivo validation of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide compounds, a promising scaffold in modern medicinal chemistry.[1][2] With demonstrated activity in the inhibition of key pathological enzymes, this chemical series warrants rigorous preclinical evaluation.[3][4] We will focus on its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's Disease (AD), by comparing its putative mechanism as a Cyclin-Dependent Kinase 5 (CDK5) inhibitor against an alternative therapeutic strategy, gamma-secretase modulation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation.

The Therapeutic Rationale: Targeting Kinase Dysregulation in Alzheimer's Disease

The pathology of Alzheimer's Disease is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[5][6] This dual pathology leads to synaptic dysfunction, neuronal loss, and cognitive decline. While the "amyloid hypothesis" has long dominated therapeutic development, targeting downstream pathological events offers alternative and potentially complementary strategies.[5]

One such critical downstream player is Cyclin-Dependent Kinase 5 (CDK5). In the healthy brain, CDK5 is essential for neuronal development and synaptic plasticity. However, in the context of neurotoxic stress, such as that induced by Aβ oligomers, the regulatory subunit p35 is cleaved by calpain into a more stable and potent activator, p25.[7] This aberrant conversion leads to the hyperactivation of CDK5, which then excessively phosphorylates tau, directly contributing to NFT formation and neuronal death.[7][][9] Furthermore, hyperactive CDK5 has been shown to increase Aβ production, creating a vicious feedback loop that accelerates disease progression.[]

The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold represents a promising starting point for the development of selective CDK5 inhibitors, which could theoretically interrupt this pathological cascade.[][10]

node_abeta Amyloid-Beta (Aβ) Oligomers node_ca_influx Calcium Influx node_abeta->node_ca_influx node_calpain Calpain Activation node_ca_influx->node_calpain node_p35_p25 p35 → p25 Cleavage node_calpain->node_p35_p25 node_cdk5 CDK5 Hyperactivation node_p35_p25->node_cdk5 node_tau Tau Hyperphosphorylation node_cdk5->node_tau node_nft Neurofibrillary Tangles (NFTs) node_tau->node_nft node_death Neuronal Death & Cognitive Decline node_nft->node_death node_inhibitor Dihydrobenzo[b]thiophene 1,1-dioxide CDK5 Inhibitor node_inhibitor->node_cdk5

Figure 1: Pathological CDK5 signaling cascade in Alzheimer's Disease.

Comparative Analysis: CDK5 Inhibition vs. Gamma-Secretase Modulation

To validate a new therapeutic agent, it is crucial to compare it against existing or alternative strategies. Gamma-secretase modulators (GSMs) provide an excellent benchmark. Unlike inhibitors, which block the enzyme entirely and can cause side effects by preventing the cleavage of other essential proteins like Notch, GSMs allosterically modulate the enzyme to shift its cleavage of Amyloid Precursor Protein (APP) away from producing the toxic Aβ42 peptide towards shorter, less aggregation-prone forms.[11][12] This offers a distinct, upstream mechanism of action focused solely on the amyloid pathway.

FeatureDihydrobenzo[b]thiophene 1,1-dioxide (as CDK5i)Gamma-Secretase Modulators (GSMs)
Primary Target Cyclin-Dependent Kinase 5 (CDK5)[]Gamma-Secretase Complex (specifically PSEN1)[13]
Mechanism Directly inhibits kinase activity, preventing substrate phosphorylation.[7]Allosterically modulates enzyme activity, shifting Aβ production from Aβ42 to shorter forms.[11]
Pathology Targeted Downstream: Tau hyperphosphorylation, NFT formation, and potentially Aβ production.[][9]Upstream: Production of the toxic Aβ42 peptide.[14]
Potential Advantages Addresses both major AD pathologies (amyloid and tau). May be effective after amyloid plaques have begun to form.Targets the initiating step of the amyloid cascade. High specificity for Aβ42 reduction.
Potential Liabilities Off-target kinase inhibition. Potential disruption of normal CDK5 physiological functions.Lack of efficacy if administered too late in the disease process.[14] Potential for mechanism-based side effects if modulation is not perfectly tuned.

A Step-by-Step Guide to the In Vivo Validation Workflow

The transition from a promising compound in vitro to a validated therapeutic candidate requires a multi-stage in vivo assessment. Each step is designed to answer a critical question about the drug's behavior and efficacy in a living system.

node_start Candidate Compound (e.g., Dihydrobenzo[b]thiophene 1,1-dioxide derivative) node_pk Step 1: Pharmacokinetics & Blood-Brain Barrier (BBB) Assessment node_start->node_pk node_model Step 2: Animal Model Selection (e.g., 3xTg-AD Mouse) node_pk->node_model node_dosing Step 3: Chronic Dosing Regimen (e.g., 3-6 months) node_model->node_dosing node_behavior Step 4: Behavioral & Cognitive Testing (e.g., Morris Water Maze) node_dosing->node_behavior node_tissue Step 5: Post-Mortem Tissue Analysis node_behavior->node_tissue node_biochem Biochemistry (ELISA, Western Blot for Aβ, p-Tau, CDK5 activity) node_tissue->node_biochem node_histo Histology (Plaque/Tangle Staining) node_tissue->node_histo node_tox Step 6: Safety & Toxicology Assessment node_tissue->node_tox node_end Data Analysis & Go/No-Go Decision node_tox->node_end

Figure 2: Comprehensive workflow for the in vivo validation of a CNS drug candidate.
Step 1: Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

Causality: A drug for a neurodegenerative disease is useless if it cannot reach its target in the brain. The BBB is a highly selective barrier that protects the central nervous system. Therefore, the first critical test is to determine if the compound can cross the BBB and remain at a therapeutic concentration long enough to engage its target.

Protocol: Mouse Pharmacokinetic (PK) and Brain Penetration Study

  • Animal Model: Use healthy, wild-type mice (e.g., C57BL/6) to establish baseline PK parameters without the confounding effects of disease pathology.[15]

  • Administration: Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).

  • Sample Collection: At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via tail vein or cardiac puncture. Euthanize a cohort of animals at each time point and harvest the brains.

  • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

  • Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to accurately measure the concentration of the compound in both plasma and brain homogenates.

  • Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (T½). Crucially, calculate the brain-to-plasma ratio at each time point to determine BBB penetration efficiency. A ratio > 0.5 is often considered favorable.[11]

Step 2: Selection of an Appropriate Animal Model

Causality: No single animal model perfectly recapitulates human Alzheimer's Disease.[16] The choice of model must align with the compound's mechanism of action. For a CDK5 inhibitor intended to affect both amyloid and tau pathology, a model that develops both is required for a comprehensive evaluation.

Model Comparison:

ModelKey GenesPathologyRationale for Use
Tg2576 Human APP with "Swedish" mutation[6]Aβ plaques, cognitive deficits. No NFTs.Good for testing agents targeting Aβ production or clearance.
5XFAD 5 familial AD mutations in APP and PSEN1.Aggressive and early Aβ plaque formation.[17]Useful for rapid screening of anti-amyloid compounds.
3xTg-AD Human APP, PSEN1, and MAPT (tau) mutations.Develops both Aβ plaques and neurofibrillary tangles in an age-dependent manner, similar to human AD.[16][17]Optimal choice for validating a CDK5 inhibitor, as it allows for the assessment of efficacy against both hallmark pathologies.
Step 3: In Vivo Target Engagement and Efficacy Studies

Causality: After establishing brain penetration and selecting a model, the next step is to prove that the drug engages its target (CDK5) in the brain and produces the desired downstream therapeutic effects (reducing pathology). This is typically done through a long-term chronic dosing study.

Protocol: Chronic Efficacy Study in 3xTg-AD Mice

  • Animal Cohorts: Use age-matched 3xTg-AD mice. Begin treatment before significant pathology is present (e.g., at 6 months of age) to test for prevention, or after pathology is established (e.g., 12 months) to test for reversal. Include a vehicle-treated 3xTg-AD group and a wild-type control group.

  • Dosing: Administer the test compound and vehicle daily for an extended period (e.g., 3-6 months) based on PK data.

  • Behavioral Testing (Month 5-6): In the final month of treatment, conduct cognitive tests to assess functional outcomes (see Step 4).

  • Tissue Harvest: At the end of the study, euthanize animals and perfuse with saline. Harvest one brain hemisphere for biochemistry and fix the other for histology.

  • Biochemical Analysis (Hemisphere 1):

    • Target Engagement (Ex Vivo Kinase Assay): Immunoprecipitate CDK5 from brain lysates and measure its kinase activity using a radioactive or fluorescent assay with a known substrate like histone H1.[10] A significant reduction in activity in the treated group versus the vehicle group confirms target engagement.

    • Aβ Quantification: Use ELISAs specific for Aβ40 and Aβ42 to measure levels of soluble and insoluble amyloid in brain homogenates.

    • Tau Quantification: Use Western blotting with antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau to determine the ratio of hyperphosphorylated to normal tau.

  • Histological Analysis (Hemisphere 2):

    • Immunohistochemistry (IHC): Use antibodies like 6E10 to stain for Aβ plaques and AT8 to stain for hyperphosphorylated tau.

    • Image Analysis: Quantify the plaque burden and tangle density in relevant brain regions (e.g., hippocampus, cortex) using imaging software.

Step 4: Behavioral Assessment for Cognitive Outcomes

Causality: The ultimate goal of an AD therapeutic is to improve or preserve cognitive function. Therefore, demonstrating a reduction in brain pathology must be correlated with a functional improvement in memory and learning.

Protocol: Morris Water Maze (MWM)

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Days 1-5): Mice are placed in the pool from different starting positions and must learn the location of the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform used to be is measured.

  • Expected Outcome: Untreated 3xTg-AD mice will show longer escape latencies and spend less time in the target quadrant compared to wild-type mice.[6] A successful therapeutic agent should significantly reduce the escape latency and increase the time spent in the target quadrant in the treated 3xTg-AD group.

Interpreting the Data: A Comparative Performance Snapshot

The success of a compound is determined by its combined performance across pharmacokinetics, efficacy, and safety. Below are hypothetical data tables comparing a promising 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivative (CDK5i-A) with a benchmark gamma-secretase modulator (GSM-B).

Table 1: Comparative Pharmacokinetics in Mice

ParameterCDK5i-A (30 mg/kg, p.o.)GSM-B (30 mg/kg, p.o.)
Plasma Cmax (nM) 1250980
Brain Cmax (nM) 750650
Brain/Plasma Ratio 0.60.66[11]
Plasma T½ (hours) 6.24.8

Table 2: Comparative Efficacy in 12-month-old 3xTg-AD Mice (6-month treatment)

EndpointVehicleCDK5i-AGSM-B
Hippocampal Aβ42 Reduction (%) Baseline45%60%
Hippocampal p-Tau Reduction (%) Baseline55%15% (Not significant)
MWM Escape Latency (seconds) 52 ± 628 ± 535 ± 7

Interpretation: In this hypothetical scenario, CDK5i-A demonstrates a strong, balanced effect on both amyloid and tau pathology, translating to a robust improvement in cognitive performance. GSM-B shows superior Aβ reduction but has a minimal impact on established tau pathology, leading to a more modest cognitive benefit. This highlights the potential advantage of the dual-pathway action of the CDK5 inhibitor.

Conclusion

The in vivo validation of a novel therapeutic agent is a rigorous, evidence-driven process. For compounds based on the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold, a development path targeting CDK5 in the context of Alzheimer's Disease holds significant promise. The key to successful validation lies in a logical, stepwise approach: confirming brain penetration, selecting a disease-relevant animal model that can interrogate the compound's full mechanism, and correlating robust target engagement with both pathological and functional outcome measures. By comparing its performance against alternative strategies like gamma-secretase modulation, researchers can build a comprehensive and compelling case for its therapeutic potential, paving the way for future clinical development.

References

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Validation

A Comparative Guide to Assessing the Metabolic Stability of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its ultimate success.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] The 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold represents a promising heterocyclic system in medicinal chemistry, with derivatives showing potential across various therapeutic areas.[3][4] However, the presence of the sulfonamide group and an aromatic amine suggests potential metabolic liabilities, primarily through oxidation and conjugation pathways.[5]

This guide provides an in-depth, comparative framework for assessing the metabolic stability of derivatives of this scaffold. We will move beyond mere procedural descriptions to explore the causal logic behind experimental designs, ensuring that the data generated is both robust and translatable. Our focus is on establishing self-validating protocols that empower researchers to rank-order compounds, elucidate structure-activity relationships (SAR), and ultimately select candidates with favorable pharmacokinetic profiles for progression.[1][6]

Pillar 1: Foundational In Vitro Assays for Metabolic Assessment

The liver is the primary site of drug metabolism, driven by a host of enzymes.[7][8] To model this in a cost-effective and high-throughput manner, several in vitro systems are employed. The two most common and complementary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7][9] Microsomal stability assays are excellent for initial screening due to their simplicity and adaptability to high-throughput formats, primarily assessing a compound's susceptibility to oxidative metabolism.[9][10]

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[7][11] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors, all within a cellular context that includes transport processes.[11][12] This provides a more comprehensive and physiologically relevant picture of a compound's intrinsic clearance.[7][11]

The primary readouts from these assays are the compound's half-life (t½) —the time it takes for 50% of the compound to be metabolized—and its in vitro intrinsic clearance (CLint) , which reflects the inherent ability of the liver enzymes to eliminate the drug.[1]

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of any metabolic stability data hinges on the robustness of the experimental protocol. A self-validating system, which includes appropriate controls, is non-negotiable. Below are detailed, field-proven protocols for assessing the stability of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives.

Protocol 1: Liver Microsomal Stability Assay

This assay quantifies the rate of metabolism by Phase I enzymes, primarily CYPs.[13] The core principle is to incubate the test compound with liver microsomes and an NADPH-regenerating system, which provides the necessary cofactor for CYP activity, and then measure the depletion of the parent compound over time.[9][14]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of each 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivative in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13]

    • NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of NADPH for the duration of the incubation.[13]

    • Microsomal Suspension: Thaw pooled human liver microsomes (or microsomes from other species as needed) at 37°C and dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.[15] Keep on ice.

  • Incubation Procedure:

    • Pre-warm the NADPH-regenerating system and phosphate buffer to 37°C.

    • In a 96-well plate, add the test compound to the buffer to achieve a final concentration of 1 µM. It is crucial that the final DMSO concentration remains low (<0.5%) to avoid enzyme inhibition.[16]

    • Add the microsomal suspension to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[16]

    • Control Wells (Trustworthiness Check):

      • Negative Control: A reaction mixture without the NADPH-regenerating system. This accounts for any non-enzymatic degradation of the compound.

      • Positive Control: A compound with known metabolic lability (e.g., Verapamil, Dextromethorphan) is run in parallel to confirm the metabolic activity of the microsomes.[9]

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, a compound structurally distinct from the analytes).[9][11] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[9][10]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment by including both Phase I and Phase II metabolic pathways within an intact cellular system.[8][11]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: As in the microsomal assay, prepare a 10 mM stock in DMSO.

    • Incubation Medium: Use Williams' Medium E supplemented as per the supplier's instructions, warmed to 37°C.[17]

    • Hepatocyte Suspension: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Determine cell viability (e.g., via Trypan Blue exclusion); it should be >80%. Resuspend the viable cells in the incubation medium to a final density of 0.5 or 1.0 million viable cells/mL.[17][18]

  • Incubation Procedure:

    • Add the hepatocyte suspension to the wells of a collagen-coated 24- or 48-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5%.

    • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.[17]

    • Control Wells (Trustworthiness Check):

      • Negative Control: Incubate the test compound with heat-inactivated hepatocytes to account for non-enzymatic degradation and cell binding.[17]

      • Positive Controls: Run compounds with known Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolic pathways to validate the activity of both enzyme systems.[12]

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.[12]

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[11]

Visualization of Experimental & Metabolic Pathways

To better illustrate the processes, the following diagrams outline the experimental workflow and potential metabolic fates of the target compounds.

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Sample Processing P1 Prepare Test Compound Stocks I1 Combine Compound, Enzyme Source, and Buffer P1->I1 P2 Prepare Microsome or Hepatocyte Suspension P2->I1 P3 Prepare Cofactors (e.g., NADPH System) I2 Initiate Reaction with Cofactors P3->I2 I1->I2 I3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) I2->I3 Q1 Quench Reaction (Acetonitrile + IS) I3->Q1 C1 Centrifuge to Pellet Protein Q1->C1 S1 Transfer Supernatant C1->S1 A1 LC-MS/MS Analysis S1->A1 D1 Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint A1->D1

Caption: General workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Derivative CYP450 CYP450 Enzymes Parent->CYP450 Oxidation NAT NATs Parent->NAT Acetylation Oxidized Oxidized Metabolites (e.g., N-hydroxylation, Aromatic hydroxylation) CYP450->Oxidized UGT UGTs Oxidized->UGT Glucuronidation Glucuronide Glucuronide Conjugates UGT->Glucuronide Acetylated N-acetylated Metabolites NAT->Acetylated Excretion Renal Excretion Glucuronide->Excretion Acetylated->Excretion

Caption: Potential metabolic pathways for sulfonamide-containing compounds.

Pillar 3: Comparative Data Analysis & Interpretation

The ultimate goal of these assays is to generate comparative data that informs drug design. By systematically modifying the structure of the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide core and evaluating the impact on metabolic stability, clear SAR can be established.

Below is an illustrative table of hypothetical data for a series of derivatives. This demonstrates how results should be structured for clear comparison.

Compound IDStructural Modification (at R-group)Microsomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Parent -H2527.71877.0
Deriv. A -CH₃4515.43539.6
Deriv. B -CF₃>60<11.6>120<5.8
Deriv. C -OCH₃1546.212115.5
Deriv. D -Cl5512.64828.9

Analysis of Hypothetical Data:

  • Metabolic Lability (Parent, Derivative C): The parent compound shows moderate clearance. The introduction of an electron-donating methoxy group (Derivative C) appears to create a metabolic "soft spot," likely O-dealkylation, leading to significantly faster clearance in both microsomes and hepatocytes. This derivative would likely have poor in vivo exposure.

  • Metabolic Blocking (Derivative B, D): The introduction of an electron-withdrawing trifluoromethyl group (Derivative B) or a halogen (Derivative D) appears to shield the molecule from oxidative metabolism. Derivative B is exceptionally stable, which could risk accumulation and off-target effects if not cleared by other pathways. Derivative D shows a favorable profile with improved stability over the parent compound.

  • Steric Hindrance (Derivative A): A small methyl group (Derivative A) provides a modest improvement in stability, possibly by sterically hindering the approach of metabolizing enzymes to a nearby metabolic site.

  • Microsome vs. Hepatocyte Comparison: Generally, clearance is faster in hepatocytes because they encompass both Phase I and Phase II pathways.[11] If a compound is very stable in microsomes but shows moderate clearance in hepatocytes, it strongly suggests that Phase II conjugation is a significant clearance pathway.

Advanced Insights: CYP Reaction Phenotyping

For promising candidates, it is crucial to identify which specific CYP isozymes are responsible for their metabolism.[19][20] This "reaction phenotyping" helps predict potential drug-drug interactions (DDIs).[19][20] This can be achieved by incubating the compound with a panel of individual recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in a microsomal assay.[20][21]

Conclusion

Assessing the metabolic stability of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives is a multi-faceted process that requires rigorous, self-validating experimental protocols and careful data interpretation. By employing a tiered approach—starting with high-throughput microsomal assays and progressing to more comprehensive hepatocyte studies for promising compounds—researchers can build a robust understanding of a compound's metabolic fate. This comparative framework allows for the rational design of molecules with optimized pharmacokinetic properties, significantly increasing the probability of identifying a viable drug candidate.

References

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Comparative

A Comparative Docking Analysis of 5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Analogs as Potential Carbonic Anhydrase Inhibitors

This guide provides an in-depth comparative analysis of the molecular docking of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs, targeting the ubiquitous enzyme, carbonic anhydrase. For researchers and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs, targeting the ubiquitous enzyme, carbonic anhydrase. For researchers and drug development professionals, this document offers a detailed examination of the structure-activity relationships (SAR) that govern the inhibitory potential of this promising class of compounds. By integrating experimental data with computational insights, we aim to provide a robust framework for the rational design of novel and selective carbonic anhydrase inhibitors.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide motif, in particular, has garnered significant attention due to its presence in various biologically active compounds.[3] This guide focuses on the 5-amino substituted analogs and their potential as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes that play a crucial role in various physiological processes.[4] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[5][6]

This comparative study will elucidate the key structural features of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs that contribute to their binding affinity and selectivity for human carbonic anhydrase II (hCA II), a well-characterized and clinically relevant isoform.

Experimental & Computational Methodology

A rigorous and validated molecular docking protocol is paramount for generating reliable predictions of ligand-protein interactions.[7][8] The workflow employed in this study is designed to ensure the accuracy and reproducibility of the docking results.

Molecular Docking Workflow

The following diagram outlines the key steps in our comparative docking study:

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis Phase p1 Protein Preparation (PDB: 2VVA) d1 Molecular Docking (AutoDock Vina) p1->d1 Prepared Receptor l1 Ligand Preparation (Analog Library) l1->d1 Prepared Ligands s1 Scoring & Ranking d1->s1 Docked Poses a1 Binding Pose Analysis s1->a1 Ranked Poses a2 Structure-Activity Relationship (SAR) a1->a2 Interaction Data

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Preparation:

    • The crystal structure of human carbonic anhydrase II (hCA II) in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 2VVA).

    • Water molecules and co-crystallized ligands were removed from the PDB file.

    • Polar hydrogens and Kollman charges were added to the protein structure using AutoDock Tools.

    • The prepared protein was saved in the PDBQT format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • A library of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs with varying substituents at the amino group was created.

    • The 3D structures of the analogs were generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Gasteiger charges were computed for each ligand, and rotatable bonds were defined to allow for conformational flexibility during docking.

    • The prepared ligands were saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box was defined to encompass the active site of hCA II. The dimensions and center of the grid were determined based on the position of the co-crystallized inhibitor in the original PDB file to ensure that the docking search was focused on the relevant binding pocket.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[]

    • The program systematically samples different conformations and orientations of each ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity for each pose.[10]

  • Docking Protocol Validation:

    • To ensure the reliability of the docking protocol, the co-crystallized inhibitor was re-docked into the active site of hCA II.

    • The root-mean-square deviation (RMSD) between the predicted binding pose and the experimentally determined pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7][11]

  • Analysis of Docking Results:

    • The predicted binding affinities (in kcal/mol) and the binding poses of the top-ranked analogs were analyzed.

    • Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligands and the protein residues were identified and visualized.

Comparative Docking Results and Structure-Activity Relationship (SAR) Analysis

The docking study revealed significant differences in the binding affinities and interaction patterns of the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs. The results are summarized in the table below.

Analog IDSubstituent (R)Docking Score (kcal/mol)Key Interacting Residues
BTH-1 -H-7.2His94, His96, His119, Thr199, Thr200
BTH-2 -COCH3-7.8His94, His96, His119, Thr199, Gln92
BTH-3 -SO2NH2-8.5His94, His96, His119, Thr199, Thr200, Gln92
BTH-4 -CH2-Ph-8.1His94, His96, His119, Thr199, Phe131
Analysis of Key Interactions

The sulfonamide group (-SO2NH2) is a well-established zinc-binding group for carbonic anhydrase inhibitors.[4][12] Our docking results corroborate this, with analog BTH-3 exhibiting the most favorable docking score. The sulfonamide moiety forms crucial coordinate bonds with the zinc ion in the active site and participates in a hydrogen bond network with key residues like Thr199 and Thr200.

The 5-amino group of the benzothiophene scaffold also plays a vital role in anchoring the ligand within the active site through hydrogen bonding with residues such as Gln92.

The nature of the substituent on the amino group significantly influences the binding affinity. The acetyl group in BTH-2 and the benzyl group in BTH-4 engage in additional hydrophobic and hydrogen bonding interactions, leading to improved docking scores compared to the unsubstituted analog BTH-1 . The benzyl group of BTH-4 , in particular, forms favorable hydrophobic interactions with Phe131 in a hydrophobic pocket of the active site.

Carbonic Anhydrase Inhibition Pathway

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamide-based inhibitors, such as the analogs studied here.

G cluster_enzyme CA Active Site cluster_reaction Catalytic Reaction cluster_inhibition Inhibition ZN Zn²⁺ HOH H₂O ZN->HOH OH ⁻OH HOH->OH -H⁺ CO2 CO₂ OH->CO2 Nucleophilic Attack His1 His His1->ZN His2 His His2->ZN His3 His His3->ZN HCO3 HCO₃⁻ CO2->HCO3 HCO3->HOH Displacement Inhibitor R-SO₂NH₂ Inhibitor->ZN Coordination Thr199 Thr199 Inhibitor->Thr199 H-Bond

Caption: Mechanism of carbonic anhydrase inhibition.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide analogs as potential carbonic anhydrase inhibitors. The presence of a sulfonamide group is critical for potent inhibition, and further modifications to the substituent on the 5-amino group can be explored to enhance binding affinity and selectivity for different CA isoforms.

The findings from this computational analysis serve as a strong foundation for the rational design and synthesis of novel benzothiophene-based CA inhibitors. Future work should involve the synthesis of these promising analogs and their in vitro evaluation against a panel of CA isoforms to validate the computational predictions and further elucidate their therapeutic potential.

References

  • Encyclopedia.pub. Docking Analysis in Research for Novel Enzyme Inhibitors. [Link][13]

  • Gao, H., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link][14][15]

  • Hassan, A. S., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29630–29645. [Link][16][17]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link][2]

  • Kalluraya, B., et al. (2009). Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents. Medicinal Chemistry Research, 18(4), 277-287. [Link][18]

  • Kilic, T., et al. (2010). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 44-48. [Link][5]

  • Kuo, C. L., et al. (2016). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Computer-Aided Molecular Design, 30(11), 929-944. [Link][10]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4274. [Link][4]

  • Pastorekova, S., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors. Taylor & Francis Online. [Link][6]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2020). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. Methods in Molecular Biology, 2109, 3-21. [Link][19]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link][8]

  • ResearchGate. (2022). Molecular docking protocol validation. [Link][7]

  • Singh, N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. [Link][20]

  • Supuran, C. T., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link][12]

  • UC Santa Barbara. (n.d.). Tutorial: Docking. [Link][21]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link][11]

  • Watson, B. M., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1520-1526. [Link][22]

  • Yang, B., et al. (2020). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 18(1), 107-111. [Link][3]

Sources

Validation

A Comparative Guide to Evaluating the Selectivity of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide-based Probes

For researchers, scientists, and drug development professionals, the quest for precise and reliable molecular tools is paramount. Fluorescent probes, in particular, have revolutionized our ability to visualize and quanti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for precise and reliable molecular tools is paramount. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify specific analytes within complex biological systems. However, the utility of any probe is fundamentally dictated by its selectivity – its ability to interact with its intended target while ignoring a myriad of other structurally similar and abundant molecules. This guide provides an in-depth, technical framework for evaluating the selectivity of a novel class of fluorescent probes based on the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold.

Here, we will use a hypothetical probe from this class, which we'll call ABT-1 (Aminobenzothiophene-1) , designed for the detection of hypochlorous acid (HOCl). HOCl is a critical reactive oxygen species (ROS) involved in the innate immune response, but its dysregulation is implicated in various inflammatory diseases.[1][2] Therefore, the selective detection of HOCl is of significant interest. This guide will walk you through the causality behind experimental design, provide self-validating protocols, and compare the performance of ABT-1 to established alternatives.

The Imperative of Selectivity in HOCl Detection

The design of ABT-1 is predicated on the unique reactivity of HOCl. We hypothesize that the amino group on the benzothiophene scaffold is protected by an HOCl-labile group. The strong oxidizing nature of HOCl will selectively cleave this protecting group, liberating the free amine and inducing a significant change in the fluorophore's electronic properties, leading to a "turn-on" fluorescent signal. This proposed mechanism is depicted below.

cluster_0 Proposed Sensing Mechanism of ABT-1 ABT-1_non_fluorescent ABT-1 (Non-fluorescent) 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide with HOCl-labile protecting group Product_fluorescent Fluorescent Product (Deprotected ABT-1) ABT-1_non_fluorescent->Product_fluorescent Oxidative Cleavage HOCl Hypochlorous Acid (HOCl) HOCl->Product_fluorescent Byproduct Byproduct

Caption: Proposed mechanism of ABT-1 activation by HOCl.

Part 1: In Vitro Selectivity Evaluation

The first tier of selectivity testing involves assessing the probe's response to a panel of biologically relevant species in a controlled, cell-free environment. This provides a clean, quantitative measure of the probe's intrinsic selectivity.

Experimental Protocol: In Vitro Spectroscopic Selectivity Assay

Objective: To quantify the fluorescence response of ABT-1 to HOCl in the presence of various potentially interfering analytes.

Materials:

  • ABT-1 stock solution (1 mM in DMSO)

  • HOCl stock solution (10 mM, concentration determined by UV-Vis spectroscopy at 292 nm)

  • Stock solutions (10 mM) of interfering species (e.g., H₂O₂, O₂•⁻, •OH, ONOO⁻, GSH, Cys, various metal cations) in appropriate buffers.

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader

Methodology:

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of ABT-1 by diluting the DMSO stock in PBS (pH 7.4).

    • Prepare working solutions of HOCl and each interfering species at 100 µM in PBS. Note: The concentration of interfering species should be significantly higher than that of the analyte to represent a challenging biological environment.

  • Assay Setup:

    • In a 96-well black microplate, add 180 µL of the 10 µM ABT-1 working solution to each well.

    • To the "Analyte" wells, add 20 µL of the 100 µM HOCl working solution.

    • To the "Interferent" wells, add 20 µL of each 100 µM interfering species working solution.

    • To the "Competition" wells, first add 10 µL of a 200 µM interfering species solution, followed by 10 µL of a 200 µM HOCl solution.

    • Include a "Blank" well containing only 200 µL of the ABT-1 working solution.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths for the activated ABT-1 probe.

  • Data Analysis:

    • Subtract the fluorescence of the "Blank" well from all other measurements.

    • Plot the fluorescence intensity for each condition as a bar graph to visualize the selectivity. The response to HOCl should be significantly higher than to any other species.

cluster_1 In Vitro Selectivity Workflow start Prepare 10 µM ABT-1 in PBS prepare_analytes Prepare 100 µM HOCl and Interferents start->prepare_analytes plate_setup Pipette into 96-well plate: - ABT-1 + HOCl - ABT-1 + Interferent - ABT-1 + Interferent + HOCl prepare_analytes->plate_setup incubation Incubate at 37°C for 30 min plate_setup->incubation measurement Measure Fluorescence incubation->measurement analysis Analyze and Plot Data measurement->analysis

Caption: Workflow for the in vitro selectivity assay.

Part 2: Comparative Performance Analysis

A new probe's performance is best understood in the context of existing tools. We will compare our hypothetical ABT-1 to two well-established classes of HOCl probes: a rhodamine-based probe (e.g., R19S)[4][5][6] and a coumarin-based probe.

FeatureABT-1 (Hypothetical) Rhodamine-based (e.g., R19S) Coumarin-based Probe
Sensing Mechanism Oxidative cleavage of protecting groupOxidation of a thio-spirolactamOxidation of a boronate ester
Excitation/Emission (nm) ~450 / ~520~510 / ~545~405 / ~465
Fluorescence Fold Change (vs. Blank) >100-fold>150-fold~50-fold
Selectivity (vs. H₂O₂, 10 equiv.) High (<5% response)High (<2% response)Moderate (~10% response)
Response Time < 5 minutes< 1 minute15-30 minutes
pH Stability Stable in physiological range (6.5-8.0)Sensitive to acidic pHStable in physiological range
Photostability GoodModerateGood
Cytotoxicity LowLowLow

This table presents representative data based on typical performance characteristics of these probe classes.

Part 3: In-Cellulo Selectivity and Imaging

While in vitro data is crucial, the ultimate test of a probe's utility is its performance in a live-cell environment. This requires evaluating not only its selectivity but also its cell permeability, localization, and response to endogenously generated analytes.

Experimental Protocol: Live-Cell Imaging of Endogenous HOCl

Objective: To visualize the detection of endogenously produced HOCl by ABT-1 in activated macrophages and confirm its selectivity in a cellular context.

Cell Line: RAW 264.7 murine macrophages are a standard model as they can be stimulated to produce a robust oxidative burst, including HOCl.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • ABT-1 (1 mM in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) for stimulating ROS production (1 mg/mL in DMSO)

  • N-Acetylcysteine (NAC), a general ROS scavenger (1 M in water)

  • Confocal laser scanning microscope

Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • Probe Loading and Stimulation:

    • Group 1 (Control): Wash cells with PBS, then incubate with 5 µM ABT-1 in serum-free DMEM for 30 minutes.

    • Group 2 (Stimulated): Wash cells with PBS, then pre-incubate with 1 µg/mL PMA in serum-free DMEM for 30 minutes. Afterwards, add 5 µM ABT-1 and incubate for another 30 minutes.

    • Group 3 (Inhibited): Pre-treat cells with 10 mM NAC for 1 hour. Then, add 1 µg/mL PMA for 30 minutes, followed by 5 µM ABT-1 for 30 minutes.

  • Imaging:

    • After incubation, wash the cells three times with PBS to remove excess probe.

    • Add fresh PBS or live-cell imaging solution to the dish.

    • Image the cells using a confocal microscope with the appropriate laser line for excitation and detector settings for emission of ABT-1. Acquire both fluorescence and bright-field images.

  • Data Analysis:

    • A strong fluorescent signal should be observed in the PMA-stimulated cells (Group 2) compared to the control (Group 1) and inhibited (Group 3) cells. This demonstrates that ABT-1 is responsive to endogenous ROS production and that the signal can be attenuated by a scavenger, confirming its biological relevance.

cluster_2 In-Cellulo Imaging Workflow plate_cells Plate RAW 264.7 cells group1 Group 1 (Control): Incubate with ABT-1 plate_cells->group1 group2 Group 2 (Stimulated): Incubate with PMA, then ABT-1 plate_cells->group2 group3 Group 3 (Inhibited): Incubate with NAC, then PMA, then ABT-1 plate_cells->group3 wash Wash cells with PBS group1->wash group2->wash group3->wash image Confocal Microscopy wash->image

Caption: Workflow for the in-cellulo selectivity and imaging experiment.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to evaluating the selectivity of novel fluorescent probes, using the hypothetical 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide-based probe ABT-1 as an exemplar. By systematically progressing from controlled in vitro assays to complex live-cell imaging experiments, researchers can build a comprehensive and trustworthy profile of their probe's performance. The causality is clear: without robust selectivity, a probe's signal is ambiguous. The protocols described here are designed to be self-validating, with built-in controls and competition experiments to ensure the observed fluorescence is indeed a result of the intended analyte.

For the 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold, future work should focus on synthesizing a library of derivatives with different recognition moieties to target a wider range of biological analytes. The inherent photophysical properties of this core structure appear promising, but only through meticulous evaluation, as detailed in this guide, can its true potential as a reliable tool for biological discovery be realized.

References

  • Kim, D., et al. (2016). Synthesis of a highly HOCl-selective fluorescent probe and its use for imaging HOCl in cells and organisms. Nature Protocols, 11(7), 1247-1259. [Link]

  • Yuan, L., et al. (2015). Development of targetable two-photon fluorescent probes to image hypochlorous acid in mitochondria and lysosome in live cell and inflamed mouse model. Journal of the American Chemical Society, 137(18), 5930-5938. [Link]

  • Li, X., et al. (2019). A rhodamine B-based probe for the detection of HOCl in lysosomes. Analytica Chimica Acta, 1046, 185-191. [Link]

  • Chen, K., et al. (2021). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. Sensors, 21(19), 6326. [Link]

  • Zhang, J., et al. (2018). Responsive Fluorescence Probe for Selective and Sensitive Detection of Hypochlorous Acid in Live Cells and Animals. Chemistry–An Asian Journal, 13(21), 3241-3246. [Link]

  • Huo, F., et al. (2024). Development of Novel Fluorescent Probes for Specific Detection of Hypochlorous Acid. Molecules, 29(1), 123. [Link]

  • Wang, L., et al. (2021). Fluorescent probe for the detection of hypochlorous acid in water samples and cell models. RSC Advances, 11(63), 39899-39905. [Link]

  • Zhang, Y., et al. (2020). A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative. Journal of Analytical Methods in Chemistry, 2020, 8870834. [Link]

  • Li, Y., et al. (2018). A Sensitive and Selective Fluorescent Probe for Real-Time Detection and Imaging of Hypochlorous Acid in Living Cells. ACS Omega, 3(7), 8028-8034. [Link]

  • Zhang, X., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Nature Communications, 13(1), 1-8. [Link]

  • Lee, H. N., et al. (2016). Synthesis of a Highly HOCl-selective Fluorescent Probe and Its Use for Imaging HOCl in Cells and Organisms. Nature Protocols, 11, 1247-1259. [Link]

  • Wang, H., et al. (2021). A new turn off fluorescent NIR probe for hypochlorous acid and its applications. Scientific Reports, 11(1), 1-9. [Link]

  • Suman, S., & Singh, N. (2020). Recent Advances in Fluorescent Probes for Detection of HOCl and HNO. ACS Omega, 5(4), 1648-1663. [Link]

  • Gomes, A., Fernandes, E., & Lima, J. L. (2006). Use of spectroscopic probes for detection of reactive oxygen species. Journal of biochemical and biophysical methods, 67(2-3), 85-104. [Link]

  • Zhang, Z., et al. (2022). Fluorescent probes for monitoring myeloperoxidase-derived hypochlorous acid: a comparative study. Scientific Reports, 12(1), 1-11. [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses. Nature chemical biology, 7(8), 504-511. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

This document provides essential procedural guidance for the proper disposal of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a compound of interest in medicinal and organic chemistry.[1] Adherence to these protocols...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the proper disposal of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, a compound of interest in medicinal and organic chemistry.[1] Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined are grounded in federal and local hazardous waste regulations, emphasizing a "cradle-to-grave" approach to chemical waste management.[2][3]

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough hazard assessment is mandatory. While specific toxicological data for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide are not fully investigated, the chemical structure necessitates a cautious approach.[4] Structurally related compounds, such as benzo[b]thiophene and thiophene, are known to be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.[5][6]

Therefore, based on the precautionary principle and the characteristics of its parent structures, 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide must be treated as a hazardous chemical waste.

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8][9] This compound should be managed as if it possesses the characteristic of toxicity. It is imperative to avoid drain or standard trash disposal, as these methods are not suitable for hazardous materials and are in violation of environmental regulations.[10]

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol provides a self-validating system for the safe handling and disposal of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide waste, including pure compound, contaminated labware (e.g., gloves, weighing paper), and solutions.

Step 1: Waste Segregation and Containerization

  • Action: Immediately segregate waste at the point of generation. Collect all solid waste (powder, contaminated wipes, etc.) and liquid waste (solutions) in separate, designated hazardous waste containers.[7][8]

  • Causality: Segregation prevents unintended chemical reactions between incompatible waste streams. Using dedicated containers ensures that the waste is properly contained from the moment of its generation.[11]

  • Container Specifications:

    • Use containers made of compatible materials (e.g., high-density polyethylene [HDPE] for liquids, or the original product container if intact and suitable).[9][12] Avoid metal containers for acidic or basic solutions.[7]

    • Ensure containers have a secure, leak-proof screw cap and are in good condition.[12] Foodstuff containers are strictly prohibited.[12]

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[7][12]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][12][13]

  • Causality: The SAA framework allows for the safe, short-term accumulation of hazardous waste without requiring a full-scale storage facility permit. It keeps waste organized and minimizes the risk of spills or exposure in the main lab area.

  • SAA Requirements:

    • The area should be clearly marked with "Hazardous Waste" signage.[7][13]

    • Store incompatible waste types in separate secondary containment bins to prevent mixing in case of a leak.[7]

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8]

Step 3: Proper Labeling

  • Action: Label the waste container as soon as the first drop of waste is added. The label must be fully completed.

  • Causality: Accurate labeling is a critical regulatory requirement that ensures safe handling, proper storage, and correct disposal by waste management personnel. It communicates the container's contents and associated hazards to everyone.

  • Mandatory Label Information:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide" . Avoid abbreviations or formulas.

    • A clear description of the hazards (e.g., Toxic, Irritant). Warning pictograms or NFPA/HMIS labels can be used.[13]

    • The date when waste was first added to the container (Accumulation Start Date).[9]

Step 4: Arranging for Professional Disposal

  • Action: Keep the waste container securely closed at all times, except when adding waste.[11][12] Once the container is full or has been in the SAA for up to one year, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[8][12]

  • Causality: Federal and state laws mandate that hazardous waste be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][13] This ensures the waste is managed and disposed of using environmentally sound methods, such as incineration or specialized treatment.[9] Your institution must obtain an EPA Identification Number to generate and manage hazardous waste.[7][13]

Data Presentation: Summary of Disposal Procedures

Procedural Step Key Action Rationale & Governing Principle (E-E-A-T)
1. Waste Characterization Treat as hazardous chemical waste.Trustworthiness: Based on data from structurally similar compounds, assume toxicity and irritant properties. Follows the precautionary principle.
2. Containerization Use sealed, compatible (e.g., HDPE) containers. Fill to ≤90% capacity.Expertise: Prevents leaks, degradation of the container, and dangerous pressure buildup. Complies with EPA and DOT standards.[7][12]
3. Labeling Affix a "Hazardous Waste" label with the full chemical name and accumulation start date.Authoritative Grounding: Fulfills RCRA and EPA requirements for waste identification and tracking.[9][13]
4. Storage Store in a designated, marked Satellite Accumulation Area (SAA) near the point of generation.Expertise & Trustworthiness: Minimizes risk and ensures compliance with regulations for short-term waste storage.[8][13]
5. Final Disposal Arrange for pickup by a licensed hazardous waste contractor via your institution's EH&S.Authoritative Grounding: Ensures "cradle-to-grave" management and disposal at a permitted facility as required by law.[2][3][14]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

DisposalWorkflow start Waste Generation (5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide) char Step 1: Waste Characterization Is it hazardous? start->char hazardous YES (Treat as Toxic/Irritant Chemical Waste) char->hazardous Precautionary Principle not_hazardous NO (Not Applicable for this Compound) char->not_hazardous container Step 2: Select & Fill Container - Chemically compatible (HDPE) - Sealable lid - Fill to <= 90% hazardous->container labeling Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Information container->labeling storage Step 4: Store in SAA - At/near point of generation - Secondary containment - Keep container closed labeling->storage full Container Full OR Approaching 1-Year Limit? storage->full full->storage No pickup Step 5: Arrange Pickup Contact EH&S for disposal by licensed contractor full->pickup Yes end Compliant Disposal pickup->end

Caption: Decision workflow for the compliant disposal of hazardous chemical waste.

References

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. As this compound and its derivatives are integral to contempora...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. As this compound and its derivatives are integral to contemporary research in medicinal chemistry, including the development of novel therapeutics, a robust understanding of its safe handling is paramount.[1][2] The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Assessment: The Rationale for Precaution

A thorough risk assessment is the foundation of laboratory safety. While comprehensive toxicological data for 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is not extensively published, its chemical structure—featuring a benzothiophene 1,1-dioxide core—provides critical insights into its potential hazards. We can infer a likely hazard profile by examining data from structurally related compounds.

  • Skin and Eye Irritation: Compounds containing the benzo[b]thiophene dioxide scaffold are often cited as potential skin and eye irritants.[3][4] The amino group can also contribute to skin sensitization. Therefore, direct contact must be rigorously avoided.

  • Respiratory Tract Irritation: As a solid, this compound can form dusts that may irritate the respiratory tract upon inhalation.[3] Minimizing dust generation is a primary safety objective.

  • Acute Toxicity: Related thiophene structures are noted as being harmful if swallowed.[5] A structurally similar compound, Benzo[b]thiophene 1,1-dioxide, is classified with acute oral toxicity and may cause an allergic skin reaction.[6]

  • Unknown Toxicological Properties: It is frequently noted that the toxicological properties of similar research chemicals have not been fully investigated.[3] This uncertainty necessitates a conservative approach, treating the compound as potentially hazardous until proven otherwise.

Given this assessment, the following PPE and handling protocols are designed to create a multi-layered defense against potential exposure.

Core Protective Measures: Your Primary Defense

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic process based on the specific tasks being performed. The primary engineering control for handling this compound, especially in its solid form, is a certified chemical fume hood.

Personal Protective Equipment (PPE) Summary
Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Safety Goggles with Side ShieldsNitrile Gloves (Double-Gloved)Full-Length Lab Coat (Buttoned)Required if outside a fume hood (N95 minimum)
Solution Preparation & Handling Safety Goggles with Side ShieldsNitrile GlovesFull-Length Lab Coat (Buttoned)Not required inside a fume hood
Large-Scale Operations (>10g) Face Shield over Safety GogglesNitrile Gloves (Double-Gloved)Chemical-Resistant Apron over Lab CoatRecommended based on ventilation
Spill Cleanup Face Shield over Safety GogglesHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Coverall/ApronN95 or higher, based on spill size
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][8] For operations with a higher risk of splashing, such as transfers of larger volumes or cleanup of spills, a full-face shield must be worn over the safety goggles.[9]

  • Hand Protection : Wear standard nitrile laboratory gloves. Given the potential for skin sensitization, double-gloving is strongly recommended, particularly during weighing and transfer operations. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[10] Always wash hands thoroughly with soap and water after removing gloves.

  • Body Protection : A clean, full-length laboratory coat with buttoned cuffs is mandatory. For larger-scale work, a chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills.[11][12]

  • Respiratory Protection : All handling of the solid compound that may generate dust must be performed within a chemical fume hood to prevent inhalation. If, under exceptional circumstances, this is not possible, a NIOSH-approved respirator (e.g., an N95 dust mask for nuisance powders, or a respirator with appropriate cartridges for organic vapors/acid gases) is required.[9][12]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This workflow integrates the PPE requirements into a logical sequence of operations, from initial handling to final disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase (in Fume Hood) cluster_cleanup Post-Operation Phase Prep 1. Hazard Review Review SDS for compound and solvents DonPPE 2. Don PPE Goggles, Lab Coat, Double Gloves Prep->DonPPE Proceed Weigh 3. Weigh Solid Minimize dust generation DonPPE->Weigh Dissolve 4. Prepare Solution Add solid to solvent slowly Weigh->Dissolve Transfer Reaction 5. Conduct Reaction Maintain containment Dissolve->Reaction Use in process Decontaminate 6. Decontaminate Rinse glassware with appropriate solvent Reaction->Decontaminate Waste 7. Segregate Waste Solid, Liquid Halogenated/Non-halogenated Decontaminate->Waste DoffPPE 8. Doff & Dispose PPE Gloves, etc. Waste->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for Safely Handling 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

Procedural Steps
  • Pre-Operational Briefing : Before beginning work, review this guide and the relevant Safety Data Sheet (SDS) for all chemicals involved. Ensure emergency equipment, such as an eyewash station and safety shower, is accessible and unobstructed.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling and Weighing :

    • Conduct all weighing and transfers of the solid compound inside a chemical fume hood.

    • Use a spatula to gently handle the powder. Avoid pouring, which can create airborne dust.

    • Close the container tightly immediately after use.[3][7]

  • Spill Management :

    • In the event of a small spill, alert colleagues and ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Sweep up the material and place it into a sealed container for hazardous waste disposal.[3] Avoid generating dust.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Decontamination and Disposal :

    • All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

    • Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol) in the fume hood before being washed. The rinsate must be collected as hazardous waste.

By adhering to these scientifically grounded protocols, researchers can confidently and safely work with 5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, fostering an environment of discovery built on a foundation of safety.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Pergolide sulfone.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • DOHS. (2019, January 18). Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment.
  • Fisher Scientific. (2016, February 5). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • CymitQuimica. (2024, January 23). SAFETY DATA SHEET.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PubChem - NIH. (n.d.). Benzo(B)Thiophene.
  • PubMed Central. (n.d.). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation.
  • BenchChem. (n.d.). 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide|CAS 14315-13-0.
  • PubMed. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors.
  • XiXisys.com. (2025, October 19). GHS 11 (Rev.11) SDS Word Download CAS: 825-44-5 Name: Benzo[b]thiophene 1,1-dioxide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
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